Technical Documentation Center

Cyclooctanecarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cyclooctanecarboxylic acid
  • CAS: 4103-15-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Cyclooctanecarboxylic Acid from Cyclooctene

Abstract This technical guide provides a comprehensive overview of the primary synthetic routes for the production of cyclooctanecarboxylic acid, a valuable intermediate in the pharmaceutical and chemical industries, sta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the production of cyclooctanecarboxylic acid, a valuable intermediate in the pharmaceutical and chemical industries, starting from the readily available feedstock, cyclooctene. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying chemical principles, field-proven insights, and step-by-step experimental protocols. The guide focuses on two principal industrial methodologies: a two-step hydroformylation-oxidation sequence and the direct carboxylation via the Koch-Haaf reaction. A multi-step laboratory-scale synthesis involving epoxidation and a Grignard reagent is also discussed as a viable alternative.

Introduction: The Significance of Cyclooctanecarboxylic Acid

Cyclooctanecarboxylic acid and its derivatives are important building blocks in organic synthesis, finding applications in the development of novel pharmaceuticals, agrochemicals, and specialty materials. The eight-membered carbocyclic ring provides a unique conformational flexibility and lipophilicity that can be advantageous in modulating the biological activity and pharmacokinetic properties of drug candidates. The synthesis of this key intermediate from an inexpensive and abundant starting material like cyclooctene is therefore of significant industrial and academic interest. This guide will explore the most efficient and practical methods to achieve this transformation, with a focus on scalability, safety, and mechanistic understanding.

Comparative Overview of Synthetic Strategies

The synthesis of cyclooctanecarboxylic acid from cyclooctene can be approached through several distinct pathways. The choice of method often depends on the desired scale of production, available equipment, and tolerance for specific reagents and reaction conditions. The two most prominent industrial routes are:

  • Two-Step Hydroformylation and Oxidation: This is a robust and high-yielding approach that first introduces a formyl group to the cyclooctene backbone via hydroformylation, followed by the oxidation of the resulting cyclooctanecarboxaldehyde to the target carboxylic acid.

  • Direct Carboxylation via the Koch-Haaf Reaction: This one-pot method directly converts cyclooctene to cyclooctanecarboxylic acid using carbon monoxide (or a precursor) in the presence of a strong acid. It offers the advantage of fewer synthetic steps but requires handling of high pressures and corrosive acids.

A third, multi-step approach more suited for laboratory-scale synthesis involves the initial epoxidation of cyclooctene, followed by conversion to a Grignard reagent and subsequent carboxylation. While longer, this route utilizes common and well-understood laboratory transformations.

Method 1: Hydroformylation and Subsequent Oxidation

This two-step process is a highly reliable and scalable method for the synthesis of cyclooctanecarboxylic acid.

Step 1: Hydroformylation of Cyclooctene

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[1] This reaction is typically catalyzed by transition metal complexes, with rhodium and cobalt being the most common.[2] For the hydroformylation of cyclooctene, rhodium-based catalysts are often preferred due to their high activity and selectivity under milder conditions.[3]

The reaction proceeds via a well-established catalytic cycle involving the coordination of the alkene and carbon monoxide to the metal center, migratory insertion, and hydrogenolysis to release the aldehyde product.[4]

Workflow for Hydroformylation of Cyclooctene:

Cyclooctene Cyclooctene Reactor High-Pressure Reactor Cyclooctene->Reactor Syngas CO / H2 Syngas->Reactor Catalyst Rh Catalyst Catalyst->Reactor Purification1 Purification (e.g., Distillation) Reactor->Purification1 Reaction Mixture Aldehyde Cyclooctanecarboxaldehyde Purification1->Aldehyde Purified Product

Caption: Workflow for the hydroformylation of cyclooctene.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of Cyclooctene

  • Catalyst Preparation: In a glovebox, a rhodium precursor such as Rh(acac)(CO)₂ is dissolved in a suitable solvent (e.g., toluene) with a phosphite ligand like tris(2,4-di-tert-butylphenyl)phosphite. The ligand to rhodium ratio is crucial for catalyst stability and selectivity.[5]

  • Reaction Setup: A high-pressure autoclave reactor is charged with cyclooctene and the catalyst solution. The reactor is sealed and purged with nitrogen.

  • Reaction Conditions: The reactor is pressurized with a 1:1 mixture of carbon monoxide and hydrogen (syngas) to the desired pressure (typically 10-100 atm). The reaction is then heated to a temperature between 80-120°C with vigorous stirring.[6]

  • Monitoring and Work-up: The reaction progress is monitored by gas uptake. Upon completion, the reactor is cooled, and the excess pressure is carefully vented. The reaction mixture is then subjected to purification, typically by distillation under reduced pressure, to isolate the cyclooctanecarboxaldehyde.

ParameterTypical Value/ConditionReference
Catalyst Rh(acac)(CO)₂ with phosphite ligand[5]
Solvent Toluene[7]
Temperature 80 - 120 °C[6]
**Pressure (CO/H₂) **10 - 100 atm[4]
Reactant Ratio Cyclooctene:Rh catalyst (1000:1 to 10000:1)[5]
Typical Yield >95%[7]
Step 2: Oxidation of Cyclooctanecarboxaldehyde

The cyclooctanecarboxaldehyde obtained from hydroformylation can be readily oxidized to cyclooctanecarboxylic acid using various oxidizing agents. A common and effective method for this transformation is the Jones oxidation.[8]

The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid and acetone, is a powerful oxidizing agent that converts primary alcohols and aldehydes to carboxylic acids.[9] The reaction is typically fast and high-yielding.[2]

Reaction Mechanism for Jones Oxidation:

Aldehyde Cyclooctanecarboxaldehyde Hydrate Hydrated Aldehyde Aldehyde->Hydrate Hydration JonesReagent Jones Reagent (CrO3, H2SO4, Acetone) JonesReagent->Hydrate ChromateEster Chromate Ester Intermediate Hydrate->ChromateEster + H2CrO4 CarboxylicAcid Cyclooctanecarboxylic Acid ChromateEster->CarboxylicAcid Oxidation

Caption: Simplified mechanism of Jones oxidation of an aldehyde.

Experimental Protocol: Jones Oxidation of Cyclooctanecarboxaldehyde

  • Reagent Preparation: Jones reagent is prepared by carefully dissolving chromium trioxide in concentrated sulfuric acid, followed by dilution with water. This solution is then added to acetone.

  • Reaction Setup: The cyclooctanecarboxaldehyde is dissolved in acetone in a flask equipped with a dropping funnel and a thermometer, and the flask is cooled in an ice bath.

  • Reaction: The prepared Jones reagent is added dropwise to the aldehyde solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange-red to green as the chromium(VI) is reduced to chromium(III).

  • Work-up and Purification: After the addition is complete and the reaction is stirred for a short period, the excess oxidant is quenched with isopropyl alcohol. The mixture is then partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is extracted with an aqueous base (e.g., NaOH) to convert the carboxylic acid to its salt. The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the cyclooctanecarboxylic acid, which is collected by filtration, washed with cold water, and dried.

ParameterTypical Value/ConditionReference
Oxidizing Agent Jones Reagent (CrO₃/H₂SO₄/Acetone)[9]
Solvent Acetone[10]
Temperature 0 - 20 °C[9]
Quenching Agent Isopropyl alcohol[1]
Typical Yield >90%[2]

Method 2: Direct Carboxylation via the Koch-Haaf Reaction

The Koch-Haaf reaction is a powerful method for the direct synthesis of carboxylic acids from alkenes using carbon monoxide and a strong acid catalyst.[11] This reaction proceeds through a carbocation intermediate, which is then trapped by carbon monoxide to form an acylium ion, followed by hydrolysis.[12]

A significant advantage of the Koch-Haaf reaction is that it can be performed using formic acid as an in-situ source of carbon monoxide, which is safer to handle than gaseous CO.[13]

Reaction Mechanism for the Koch-Haaf Reaction:

Cyclooctene Cyclooctene Carbocation Carbocation Cyclooctene->Carbocation + H+ AcyliumIon AcyliumIon Carbocation->AcyliumIon + CO CarboxylicAcid CarboxylicAcid AcyliumIon->CarboxylicAcid + H2O - H+

Caption: Simplified mechanism of the Koch-Haaf reaction.

Experimental Protocol: Koch-Haaf Reaction of Cyclooctene

  • Reaction Setup: A flask equipped with a dropping funnel, a stirrer, and a thermometer is charged with concentrated sulfuric acid and cooled in an ice-water bath.

  • Reagent Addition: A mixture of cyclooctene and formic acid is added dropwise to the vigorously stirred sulfuric acid, maintaining the temperature between 15-20°C.[14]

  • Reaction and Work-up: After the addition is complete, the reaction mixture is stirred for an additional period at the same temperature. The mixture is then carefully poured onto crushed ice.

  • Purification: The resulting mixture is extracted with an organic solvent (e.g., diethyl ether). The organic layer is then extracted with an aqueous base. The basic aqueous layer is separated, cooled, and acidified with a strong acid to precipitate the cyclooctanecarboxylic acid. The product is collected by filtration, washed, and dried.

ParameterTypical Value/ConditionReference
Reagents Cyclooctene, Formic Acid, Sulfuric Acid[14]
Temperature 15 - 20 °C[14]
Reaction Time 1 - 2 hours[14]
Work-up Quenching on ice[14]
Typical Yield 60 - 80%[11]

Method 3: Multi-Step Synthesis via Epoxidation and Grignard Reagent

This route is a versatile laboratory-scale synthesis that involves several well-established transformations.

Step 1: Epoxidation of Cyclooctene

Cyclooctene can be efficiently converted to cyclooctene oxide using various epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.[15]

Step 2: Conversion of Epoxide to a Grignard Reagent Precursor

The epoxide can be opened with a hydrohalic acid (e.g., HCl) to form a trans-2-halocyclooctanol. Subsequent treatment with a dehydrating agent or conversion of the alcohol to a better leaving group followed by elimination would yield a halocyclooctene. A more direct approach would be the reaction of the epoxide with a reagent like thionyl chloride to potentially form a dichlorocyclooctane, which can then be used to form a Grignard reagent.

Step 3: Formation of Grignard Reagent and Carboxylation

The cyclooctyl halide is then reacted with magnesium metal in an anhydrous ether solvent to form the cyclooctylmagnesium halide (Grignard reagent). This highly nucleophilic organometallic species is then reacted with carbon dioxide (often in the form of dry ice) to form a magnesium carboxylate salt.[16]

Step 4: Acidic Work-up

The final step is the acidification of the reaction mixture with a strong aqueous acid to protonate the carboxylate and yield cyclooctanecarboxylic acid.

Workflow for Multi-Step Synthesis:

Cyclooctene Cyclooctene Epoxide Epoxide Cyclooctene->Epoxide Epoxidation Halohydrin Halohydrin Epoxide->Halohydrin Ring Opening Grignard Grignard Halohydrin->Grignard Grignard Formation Carboxylate Carboxylate Grignard->Carboxylate + CO2 CarboxylicAcid CarboxylicAcid Carboxylate->CarboxylicAcid Acidic Work-up

Caption: A potential multi-step synthesis of cyclooctanecarboxylic acid.

While this route is synthetically feasible, it is longer and likely to have a lower overall yield compared to the more direct industrial methods.

Data Presentation: Spectroscopic Characterization

The final product, cyclooctanecarboxylic acid, should be characterized by standard spectroscopic methods to confirm its identity and purity.

Spectroscopic DataCharacteristic FeaturesReference
¹³C NMR (CDCl₃) Carbonyl carbon (C=O) signal around 180-185 ppm. Alkyl carbon signals in the range of 25-45 ppm.[17]
¹H NMR (CDCl₃) A broad singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm). A multiplet for the proton alpha to the carbonyl group around 2.3 ppm. A series of multiplets for the other methylene protons of the cyclooctane ring.[17]
IR (KBr or neat) A very broad O-H stretch from approximately 2500-3300 cm⁻¹. A strong C=O stretch around 1700-1725 cm⁻¹.[17]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of cyclooctanecarboxylic acid (156.22 g/mol ).

Conclusion and Future Perspectives

The synthesis of cyclooctanecarboxylic acid from cyclooctene is a well-established transformation with several viable synthetic routes. For large-scale industrial production, the two-step hydroformylation-oxidation sequence offers high yields and utilizes well-understood catalytic processes. The direct Koch-Haaf carboxylation provides a more atom-economical one-pot synthesis but requires specialized equipment for handling high pressures and corrosive acids. The multi-step synthesis via epoxidation and Grignard reaction, while less direct, offers a flexible and reliable approach for laboratory-scale preparations.

Future research in this area may focus on the development of more sustainable and environmentally benign catalytic systems for both hydroformylation and direct carboxylation, potentially utilizing earth-abundant metals and greener solvents. Furthermore, the exploration of enzymatic or chemo-enzymatic routes could offer highly selective and mild alternatives to traditional chemical methods.

References

  • JONES REAGENT & OXIDATION REACTIONS | ADICHEMISTRY. (n.d.). Retrieved January 16, 2026, from [Link]

  • Kinetics of cyclooctene hydroformylation for continuous homogeneous catalysis. (2014). Catalysis Science & Technology, 4(8), 2416-2423.
  • Koch-Haaf carbonylation - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Koch reaction - Grokipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Koch reaction - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Jones Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • Jones oxidation - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Jones oxidation - L.S.College, Muzaffarpur. (2020, August 5). Retrieved January 16, 2026, from [Link]

  • Kinetics of cyclooctene hydroformylation for continuous homogeneous catalysis. (n.d.). Retrieved January 16, 2026, from [Link]

  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, July 30). Retrieved January 16, 2026, from [Link]

  • Koch Reaction. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of cis-1,2-epoxycyclooctane from cyclooctene. (n.d.). Retrieved January 16, 2026, from [Link]

  • Rhodium-catalyzed hydroformylation of alkynes employing a self-assembling ligand system. (n.d.). Retrieved January 16, 2026, from [Link]

  • Divergent functionalization of alkenes enabled by photoredox activation of CDFA and α-halo carboxylic acids - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Hydroformylation of alkenes by use of rhodium complex catalysts. (n.d.). Retrieved January 16, 2026, from [Link]

  • Kinetics of Cyclooctene Hydroformylation for Continuous Homogeneous Catalysis - The Royal Society of Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

  • Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Koch-Haaf Carbonylation - Organic Chemistry Tutor. (n.d.). Retrieved January 16, 2026, from [Link]

  • Force-Modulated Selectivity of the Rhodium- Catalyzed Hydroformylation of 1-Alkenes - OSTI. (n.d.). Retrieved January 16, 2026, from [Link]

  • Hydroformylation - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • trans-CYCLOOCTENE - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]

  • Hydroformylation Process and Applications - Mettler Toledo. (n.d.). Retrieved January 16, 2026, from [Link]

  • 14.3.2: Hydroformylation - Chemistry LibreTexts. (2023, May 3). Retrieved January 16, 2026, from [Link]

  • Hydroformylation with a Rhodium/Bulky Phosphite Modified Catalyst. A Comparison of the Catalyst Behavior for Oct-1-ene, Cyclohexene, and Styrene | Organometallics - ACS Publications. (n.d.). Retrieved January 16, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 16, 2026, from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 16, 2026, from [Link]

  • Preparation of Carboxylic Acids, Part 5 - YouTube. (2023, July 9). Retrieved January 16, 2026, from [Link]

  • Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents. (n.d.).
  • Multistep synthesis of trans-cyclooctene from cis-cyclooctene via inversion of the alkene stereochemistry - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • octene systems via X-ray-analyzed trans-3-dibenzamido-cyclopentene-1-oxide - Sci-Hub. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Cycloalkanecarboxylic Acids: A Focus on Cyclooctanecarboxylic Acid

Introduction Cycloalkanecarboxylic acids represent a pivotal class of organic molecules, distinguished by a carboxyl functional group appended to a saturated carbocyclic ring. These structures are of significant interest...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cycloalkanecarboxylic acids represent a pivotal class of organic molecules, distinguished by a carboxyl functional group appended to a saturated carbocyclic ring. These structures are of significant interest to researchers, scientists, and drug development professionals due to their unique conformational properties and their role as versatile building blocks in organic synthesis. The carbocyclic moiety provides a rigid scaffold that can effectively orient pharmacophoric elements in three-dimensional space, a desirable trait in modern drug design for enhancing binding affinity and metabolic stability.[1][2]

While a wealth of data exists for smaller ring systems, this guide will focus on the principles governing the physicochemical properties of these compounds, with a specific extrapolation to Cyclooctanecarboxylic acid . By understanding the established properties of well-documented analogues like cyclobutanecarboxylic acid and cyclopentanecarboxylic acid, we can derive an informed perspective on the expected characteristics of the larger eight-membered ring structure. This guide provides a technical overview of these properties, detailed experimental protocols for their determination, and insights into their implications for research and development.

Molecular and Structural Properties

The fundamental structure of a cycloalkanecarboxylic acid consists of a cycloalkane ring bonded to a carboxylic acid group (-COOH). The size of the cycloalkane ring significantly influences the molecule's overall shape, strain, and lipophilicity.

  • Cyclobutanecarboxylic Acid (C₅H₈O₂) : Features a strained four-membered ring.[3] This ring strain can influence its reactivity.[3]

  • Cyclopentanecarboxylic Acid (C₆H₁₀O₂) : Possesses a less strained, more flexible five-membered ring.[4]

  • Cyclooctanecarboxylic Acid (C₉H₁₆O₂) : Features a large, flexible eight-membered ring, which can adopt multiple low-energy conformations (e.g., boat-chair, crown).

The defining functional group is the carboxylic acid, which consists of a carbonyl (C=O) and a hydroxyl (O-H) group. This group is polar and capable of acting as both a hydrogen bond donor and acceptor, which fundamentally dictates the physical properties of the entire class of compounds.[5]

Summary of Physicochemical Properties

The properties of cycloalkanecarboxylic acids are dictated by a balance between the nonpolar hydrocarbon ring and the polar carboxylic acid group. The following table summarizes key physicochemical data for cyclobutanecarboxylic acid and cyclopentanecarboxylic acid, which serve as a basis for predicting the properties of cyclooctanecarboxylic acid.

PropertyCyclobutanecarboxylic AcidCyclopentanecarboxylic AcidCyclooctanecarboxylic Acid (Predicted)
CAS Number 3721-95-7[6]3400-45-1[7]16760-44-2
Molecular Formula C₅H₈O₂[6]C₆H₁₀O₂[7]C₉H₁₆O₂
Molecular Weight 100.12 g/mol [8]114.14 g/mol [4]156.22 g/mol
Appearance Colorless liquid[6][9]Colorless oil or solid near its melting point[7][10]Waxy solid
Melting Point -7.5 °C[11][12]3-5 °CHigher than cyclopentane analogue
Boiling Point ~195 °C[11][12]~212-216 °C[7]Higher than cyclopentane analogue
Density ~1.047 g/mL at 25 °C[8][11]~1.051 g/cm³[7]~1.0 g/mL
pKa 4.79 at 25 °C[12]~4.99Similar to other analogues (~4.8-5.0)
Water Solubility Slightly soluble[11][12]Moderately soluble[10]Low solubility

Detailed Physicochemical Characteristics

Physical State and Appearance

At ambient temperature, the physical state of cycloalkanecarboxylic acids is a function of their molecular weight. Cyclobutanecarboxylic acid is a colorless liquid.[6][9] Cyclopentanecarboxylic acid is often a colorless oil or a solid, as its melting point is near room temperature.[7][10] Following this trend, Cyclooctanecarboxylic acid , with its significantly larger hydrocarbon component, is expected to be a waxy solid at room temperature.[5]

Melting and Boiling Points

Carboxylic acids exhibit notably high boiling points compared to other organic molecules of similar molecular weight.[5] This is due to their ability to form stable hydrogen-bonded dimers. As the size of the cycloalkane ring and thus the molecular mass increases, van der Waals forces become stronger, leading to a progressive increase in the boiling point.[5] We observe this trend from cyclobutane (~195 °C) to cyclopentane (~212-216 °C) analogues.[7][11] Therefore, the boiling point of Cyclooctanecarboxylic acid will be considerably higher. Melting points also tend to increase with molecular weight, though the pattern can be less regular due to molecular packing efficiencies in the crystal lattice.[5]

Solubility Profile

The solubility of these compounds is a classic example of the interplay between polar and nonpolar moieties. The polar carboxylic acid group can form hydrogen bonds with water, promoting solubility.[10] Conversely, the nonpolar cycloalkane ring is hydrophobic.

  • In Water : For small rings like cyclobutane, there is slight solubility.[11][12] As the carbon chain length increases, the hydrophobic character dominates, causing a sharp decrease in water solubility.[5] Cyclooctanecarboxylic acid , with its large C₈ ring, is expected to have very low solubility in water.

  • In Organic Solvents : Due to the nonpolar hydrocarbon portion, cycloalkanecarboxylic acids are generally soluble in organic solvents such as ethanol, ether, and chloroform.[10][11][13] This solubility increases with the size of the ring.

G cluster_0 Solubility Determinants Polarity Polarity Aqueous Solubility Aqueous Solubility Polarity->Aqueous Solubility Increases Hydrophobicity Hydrophobicity Hydrophobicity->Aqueous Solubility Decreases Organic Solubility Organic Solubility Hydrophobicity->Organic Solubility Increases Cycloalkanecarboxylic Acid Cycloalkanecarboxylic Acid Carboxyl Group (-COOH) Carboxyl Group (-COOH) Cycloalkanecarboxylic Acid->Carboxyl Group (-COOH) Cycloalkane Ring (CₙH₂ₙ) Cycloalkane Ring (CₙH₂ₙ) Cycloalkanecarboxylic Acid->Cycloalkane Ring (CₙH₂ₙ) Carboxyl Group (-COOH)->Polarity  Contributes to Cycloalkane Ring (CₙH₂ₙ)->Hydrophobicity  Contributes to

Solubility factors in cycloalkanecarboxylic acids.
Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid proton. For most simple alkanoic acids, the pKa values are typically in the range of 4.8 to 5.0. The pKa of cyclobutanecarboxylic acid is reported to be approximately 4.79.[12] The size of the cycloalkane ring has a relatively minor effect on the acidity. Therefore, it is reasonable to predict that the pKa of Cyclooctanecarboxylic acid will also fall within this typical range.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of a compound.

  • Infrared (IR) Spectroscopy : Carboxylic acids are readily identified by two characteristic features in their IR spectrum: a very broad O-H stretching absorption from approximately 2500-3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching absorption between 1700-1760 cm⁻¹.[14] For hydrogen-bonded dimers, this C=O peak is typically centered around 1710 cm⁻¹.[14]

  • ¹H NMR Spectroscopy : The proton of the carboxylic acid (-COOH) is highly deshielded and appears as a broad singlet far downfield, typically around 10-13 ppm.[14][15] The protons on the carbon adjacent to the carboxyl group appear around 2.0-3.2 ppm. The remaining cycloalkane protons typically reside in the 1.5-2.5 ppm region.[15]

  • ¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is characteristic, appearing downfield in the 170-185 ppm range.[14][16] The carbons of the cycloalkane ring will appear in the aliphatic region (approx. 15-45 ppm).

  • Mass Spectrometry : In mass spectrometry, the molecular ion peak (M⁺) is often observable. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Experimental Protocols

To ensure scientific integrity, the determination of physicochemical properties must follow validated protocols.

Protocol 1: Determination of pKa by Potentiometric Titration

This method establishes the pKa by monitoring the pH of the acid solution as it is neutralized with a strong base. The pKa corresponds to the pH at the half-equivalence point.

Methodology:

  • Preparation : Prepare a 0.01 M solution of the cycloalkanecarboxylic acid in deionized water. If solubility is low, a co-solvent like ethanol may be used, though this can slightly alter the apparent pKa.

  • Calibration : Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

  • Titration Setup : Place a known volume (e.g., 50.0 mL) of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration : Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

  • Data Collection : Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis : Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The equivalence point is the point of maximum slope. The half-equivalence point is at half the volume of NaOH required to reach the equivalence point. The pH at this half-equivalence point is equal to the pKa of the acid.

Protocol 2: Determination of Aqueous Solubility by the Gravimetric Method

This protocol provides a direct, reliable measure of a compound's solubility in a given solvent at a specific temperature.

Methodology:

  • Equilibrium : Add an excess amount of the solid cycloalkanecarboxylic acid to a known volume of deionized water in a sealed vial.

  • Agitation : Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a shaker or stirring plate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Separation : Allow the vial to stand undisturbed at the same temperature until the undissolved solid has fully settled. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling : Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.

  • Quantification : Transfer the aliquot to a pre-weighed container. Evaporate the solvent completely under reduced pressure or in a drying oven.

  • Calculation : Accurately weigh the container with the dried residue. The difference in weight gives the mass of the dissolved acid. Calculate the solubility in units such as g/L or mg/mL.

G start Start prep 1. Add excess acid to water start->prep agitate 2. Agitate at const. Temp (24-48h to reach equilibrium) prep->agitate separate 3. Separate solid (Settle or Centrifuge) agitate->separate sample 4. Withdraw known volume of clear supernatant separate->sample evap 5. Evaporate solvent from sample sample->evap weigh 6. Weigh dried residue evap->weigh calc 7. Calculate solubility (mass/volume) weigh->calc end End calc->end

Workflow for Gravimetric Solubility Determination.

Relevance in Drug Development

The physicochemical properties of cycloalkanecarboxylic acids are not merely academic; they have profound implications in drug discovery and development.

  • Lipophilicity and Permeability : The size of the cycloalkane ring is a key determinant of the molecule's lipophilicity (LogP). A larger ring, as in cyclooctanecarboxylic acid, increases lipophilicity. This property is critical for a drug's ability to cross biological membranes, but excessive lipophilicity can lead to poor solubility and metabolic instability.[17]

  • Metabolic Stability : The carboxylic acid group is a common site for metabolic conjugation (e.g., glucuronidation). However, the rigid, saturated nature of the cycloalkane ring can sterically hinder access by metabolic enzymes, potentially improving the drug's half-life compared to more flexible linear analogues.

  • Structural Scaffolding : The defined three-dimensional structure of the ring system is invaluable for creating rigid scaffolds that can present other functional groups to a biological target with high precision, a strategy known as conformational restriction.[1]

Safety and Handling

Carboxylic acids, including cycloalkanecarboxylic acid, are corrosive and can cause severe skin burns and eye damage.[18][19] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[18][19] All handling should be performed in a well-ventilated area or a chemical fume hood.[20] Store in a cool, dry, well-ventilated place away from strong bases and oxidizing agents.[9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[18]

Conclusion

Cyclooctanecarboxylic acid, as part of the broader family of cycloalkanecarboxylic acids, possesses a unique set of physicochemical properties governed by the interplay between its large, nonpolar eight-membered ring and its polar carboxyl group. By analyzing the well-established data for smaller analogues, we can confidently predict that it will be a high-boiling, waxy solid with low aqueous solubility and a pKa typical of aliphatic carboxylic acids. Its spectroscopic signatures will be clearly defined by the characteristic absorptions of the -COOH group and the aliphatic ring. A thorough understanding of these properties, verified through robust experimental protocols, is essential for leveraging this and similar molecules as valuable intermediates in the synthesis of complex targets in the pharmaceutical and chemical industries.

References

  • Solubility of Things. Cyclopentanecarboxylic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18840, Cyclopentanecarboxylic acid. [Link]

  • NIST. Cyclopentylcarboxylic acid in NIST Chemistry WebBook. [Link]

  • NIST. Cyclopentanecarboxylic acid, 1-amino- in NIST Chemistry WebBook. [Link]

  • Wikipedia. Cyclopentanecarboxylic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19494, Cyclobutanecarboxylic acid. [Link]

  • Wikipedia. Cyclobutanecarboxylic acid. [Link]

  • ChemicalBook. Cyclobutanecarboxylic acid. [Link]

  • NIST. Cyclobutanecarboxylic acid, pent-2-en-4-ynyl ester in NIST Chemistry WebBook. [Link]

  • SpectraBase. Cyclobutanecarboxylic acid 13C NMR. [Link]

  • NIST. Cyclobutylcarboxylic acid in NIST Chemistry WebBook. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. [Link]

  • Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7). [Link]

  • Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. [Link]

  • WWH Chemical. Cyclobutanecarboxylic Acid: Properties, Uses, and Applications. [Link]

  • ResearchGate. Application to carboxylic acid-containing drugs and natural products. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • National Institutes of Health. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. [Link]

  • SpectraBase. 1,1-Cyclobutanedicarboxylic acid 1H NMR. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • National Institutes of Health. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • NIST. Cyclobutylcarboxylic acid in NIST Chemistry WebBook. [Link]

Sources

Foundational

An In-Depth Technical Guide to Cyclooctanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of cyclooctanecarboxylic acid (CAS No. 4103-15-5), a key intermedia...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of cyclooctanecarboxylic acid (CAS No. 4103-15-5), a key intermediate in synthetic and medicinal chemistry. This document delves into its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, applications in drug discovery, and essential safety protocols, offering field-proven insights for laboratory and development settings.

Core Compound Identification and Structure

Cyclooctanecarboxylic acid is an aliphatic carboxylic acid characterized by a carboxyl group attached to an eight-membered carbocyclic ring. This structure provides a unique combination of flexibility and lipophilicity, making it a valuable building block in the design of complex molecular architectures.

  • Chemical Name: Cyclooctanecarboxylic acid

  • CAS Number: 4103-15-5[1][2][3][4]

  • Molecular Formula: C₉H₁₆O₂[1][2][3]

  • Molecular Weight: 156.22 g/mol [1][3]

  • Synonyms: Cyclooctylcarboxylic acid, Cyclooctanoic acid[2]

The structural representation of cyclooctanecarboxylic acid is fundamental to understanding its reactivity and steric profile.

Caption: Chemical structure of Cyclooctanecarboxylic acid.

Physicochemical and Pharmacokinetic-Relevant Properties

The physical and chemical properties of cyclooctanecarboxylic acid are critical for its handling, reaction optimization, and for predicting its behavior in biological systems. These parameters are essential for scientists in process development and medicinal chemistry.

PropertyValueSource
Molecular Weight 156.22 g/mol [1][3]
Molecular Formula C₉H₁₆O₂[1][2][3]
LogP 2.43[2]
Topological Polar Surface Area (TPSA) 37.30 Ų[2]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bond Count 1[3]

From an E-E-A-T perspective, the calculated LogP value of 2.43 suggests that cyclooctanecarboxylic acid possesses moderate lipophilicity. This is a key parameter in drug design, as it influences solubility, membrane permeability, and plasma protein binding. The presence of a single hydrogen bond donor and two acceptors in a relatively small molecule allows for specific interactions with biological targets without introducing excessive polarity that might hinder cell penetration.

Synthesis Methodologies

While multiple synthetic routes to cycloalkanecarboxylic acids exist, a common and reliable laboratory-scale approach involves the oxidation of the corresponding aldehyde or alcohol. Another established method is the carboxylation of a Grignard reagent.

Conceptual Synthesis Workflow: Grignard Carboxylation

This method is a cornerstone of organic synthesis for converting an alkyl halide into a carboxylic acid with an additional carbon atom. The choice of cyclooctyl bromide as a starting material is predicated on its commercial availability and reactivity.

synthesis_workflow start Cyclooctyl Bromide grignard Formation of Cyclooctylmagnesium Bromide start->grignard Mg, dry ether carboxylation Reaction with Carbon Dioxide (CO₂) grignard->carboxylation 1. Dry CO₂ (s) hydrolysis Acidic Workup (e.g., H₃O⁺) carboxylation->hydrolysis 2. H₃O⁺ product Cyclooctanecarboxylic Acid hydrolysis->product

Caption: Grignard carboxylation route to Cyclooctanecarboxylic acid.

Experimental Protocol: Grignard Carboxylation of Cyclooctyl Bromide

This protocol is a self-validating system, with each step designed to maximize yield and purity.

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere. This anhydrous condition is critical to prevent the quenching of the highly reactive Grignard reagent.

  • Grignard Reagent Formation:

    • Place magnesium turnings in the flask.

    • Add a solution of cyclooctyl bromide in anhydrous diethyl ether dropwise via the dropping funnel.

    • Initiate the reaction with gentle heating if necessary. The formation of the Grignard reagent is an exothermic process, and the rate of addition should be controlled to maintain a gentle reflux. Successful initiation is typically indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.

  • Carboxylation:

    • Cool the flask containing the freshly prepared cyclooctylmagnesium bromide in an ice-salt bath.

    • Slowly add crushed dry ice (solid CO₂) to the reaction mixture with vigorous stirring. A large excess of dry ice is used to ensure complete carboxylation and to help control the exothermic reaction. The reaction mixture will typically become a thick slurry.

  • Acidic Workup and Extraction:

    • Once the addition of dry ice is complete, allow the mixture to warm to room temperature.

    • Carefully quench the reaction by the slow addition of dilute hydrochloric acid. This step protonates the carboxylate salt and dissolves any remaining magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the ethereal layer, and extract the aqueous layer with two additional portions of diethyl ether to recover all of the product.

  • Purification:

    • Combine the organic extracts and wash with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude cyclooctanecarboxylic acid.

    • Further purification can be achieved by vacuum distillation or recrystallization.

Spectroscopic Characterization

Definitive structural confirmation of cyclooctanecarboxylic acid requires a combination of spectroscopic techniques. The following are the expected characteristic signals based on its structure.

¹H NMR Spectroscopy
  • -COOH Proton: A broad singlet typically appearing far downfield (δ 10-13 ppm). The chemical shift is concentration-dependent due to hydrogen bonding.

  • α-Proton (-CH-COOH): A multiplet around δ 2.2-2.5 ppm, deshielded by the adjacent carboxyl group.

  • Cyclooctyl Protons (-CH₂-): A series of complex, overlapping multiplets in the upfield region (δ 1.2-1.8 ppm) corresponding to the methylene protons of the cyclooctane ring.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 180-185 ppm.

  • α-Carbon (-CH-COOH): A signal around δ 40-45 ppm.

  • Cyclooctyl Carbons (-CH₂-): Multiple signals in the aliphatic region (δ 25-35 ppm). The exact chemical shifts will depend on the conformation of the cyclooctane ring.

Infrared (IR) Spectroscopy
  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[5]

  • C-H Stretch: Sharp absorptions just below 3000 cm⁻¹ due to the sp³ C-H bonds of the cyclooctane ring.

  • C=O Stretch: A strong, sharp absorption band typically between 1700 and 1725 cm⁻¹, indicative of a saturated carboxylic acid carbonyl group.[5]

  • C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 156.

  • Key Fragmentation Patterns: A prominent fragmentation pathway for carboxylic acids is the loss of the hydroxyl radical (•OH, M-17) and the subsequent loss of carbon monoxide (CO, M-45), leading to the formation of a cyclooctyl cation. Another common fragmentation is the McLafferty rearrangement if sterically feasible.

Applications in Drug Development and Medicinal Chemistry

Cyclooctanecarboxylic acid and its derivatives are of significant interest to the pharmaceutical industry. The cyclooctane scaffold offers a desirable balance of properties for drug candidates.

  • Scaffold Rigidity and Lipophilicity: The eight-membered ring provides a three-dimensional structure that can effectively orient pharmacophoric groups into the binding pockets of biological targets. Its inherent lipophilicity can enhance membrane permeability and improve pharmacokinetic profiles.

  • Metabolic Stability: The carbocyclic ring is generally resistant to metabolic degradation, which can lead to improved in vivo half-life of drug candidates.

  • Therapeutic Potential: Cyclooctanecarboxylic acid has been identified as a core fragment in molecules designed as inhibitors for a range of enzymes.[1] Its structure has been incorporated into potential inhibitors of cholesterol biosynthesis and viral proteases, such as those associated with the human immunodeficiency virus (HIV).[1] The carboxylic acid moiety itself often serves as a key interaction point, forming salt bridges or hydrogen bonds with amino acid residues in the active site of a target protein.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. Cyclooctanecarboxylic acid is classified as a hazardous substance and requires appropriate precautions.

  • GHS Hazard Classification:

    • GHS05 (Corrosion): Causes serious eye damage.[1]

    • GHS07 (Exclamation Mark): Causes skin irritation and may cause respiratory irritation.[1]

  • Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures:

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • Handling and Storage:

    • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

    • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Cyclooctanecarboxylic acid (CAS: 4103-15-5) is a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its unique structural and physicochemical properties make it a valuable building block for creating novel therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and scientists aiming to leverage its full potential in their work. This guide provides the foundational knowledge and practical insights necessary for the effective and safe utilization of this important compound.

References

  • LookChem. (n.d.). Cyclooctanecarboxylic acid|4103-15-5. Retrieved January 16, 2026, from [Link]

  • AA Blocks. (n.d.). 4103-15-5 | MFCD06656583 | Cyclooctanecarboxylic acid. Retrieved January 16, 2026, from [Link]

  • King-Pharm. (n.d.). 4103-15-5 Cyclooctanecarboxylic acid. Retrieved January 16, 2026, from [Link]

  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 16, 2026, from [Link]

Sources

Exploratory

theoretical conformational analysis of Cyclooctanecarboxylic acid

An In-depth Technical Guide to the Theoretical Conformational Analysis of Cyclooctanecarboxylic Acid Executive Summary Cyclooctane and its derivatives are conformationally complex systems, and understanding their three-d...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Conformational Analysis of Cyclooctanecarboxylic Acid

Executive Summary

Cyclooctane and its derivatives are conformationally complex systems, and understanding their three-dimensional structure is paramount for applications in medicinal chemistry and materials science. This guide provides a comprehensive framework for the theoretical conformational analysis of cyclooctanecarboxylic acid. It details the underlying principles of cyclooctane's conformational landscape, outlines robust computational methodologies for its exploration, and discusses the specific influence of the carboxylic acid substituent. By integrating molecular mechanics and quantum mechanics, we present a validated workflow for identifying stable conformers, quantifying their relative energies, and predicting key structural parameters. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to understand and manipulate the structure of flexible eight-membered ring systems.

Introduction: The Challenge of Medium-Sized Rings

Conformational analysis, the study of the three-dimensional shapes of molecules and their relative energies, is a cornerstone of modern chemistry. For drug development professionals, a molecule's conformation dictates its ability to bind to a biological target, influencing its efficacy and selectivity. In materials science, conformational preferences affect crystal packing, solubility, and other macroscopic properties.

While the conformational analysis of five- and six-membered rings is well-established, medium-sized rings (7-11 atoms) present a significant challenge. Cyclooctane, in particular, is renowned for its conformational complexity, with numerous low-energy structures separated by small energy barriers.[1] This complexity arises from a delicate balance of three types of strain:

  • Angle Strain: Deviation from ideal tetrahedral bond angles (109.5°).

  • Torsional Strain: Eclipsing interactions between bonds on adjacent atoms.

  • Transannular Strain: Steric repulsion between atoms across the ring.[2]

The introduction of a substituent, such as a carboxylic acid group, further complicates this landscape by introducing its own steric demands and the potential for non-covalent interactions like intramolecular hydrogen bonds. A thorough theoretical analysis is therefore essential to navigate this complexity and predict the molecule's preferred three-dimensional structure.

The Conformational Landscape of the Cyclooctane Ring

Unlike cyclohexane with its dominant chair conformation, cyclooctane exists as a mixture of several conformers of comparable energy.[1] Computational studies have identified a hierarchy of stable forms. The most significant of these are:

  • Boat-Chair (BC): Generally accepted as the global minimum energy conformation, it is a flexible structure.[1][3]

  • Crown (or Chair-Chair): A highly symmetrical and aesthetically pleasing conformer, it is slightly less stable than the boat-chair.[1]

  • Boat-Boat (BB): Another key conformation in the cyclooctane family.

  • Twist-Boat-Chair (TBC): A chiral conformation that is also low in energy.

The activation energy for the interconversion of the boat-chair and crown forms is approximately 10 kcal/mol, indicating that these forms can coexist and interconvert at room temperature.[3] The flexibility of the boat-chair form itself is high, with movements between its various possible positions having an activation energy of only about 5 kcal/mol.[3]

Computational Methodologies: A Validated Workflow

A reliable theoretical analysis of cyclooctanecarboxylic acid requires a multi-step computational approach that balances thoroughness with computational expense. The most effective strategy combines the speed of Molecular Mechanics (MM) for broad conformational searching with the accuracy of Quantum Mechanics (QM) for refining the most promising candidates.

G cluster_0 Computational Workflow A Initial 3D Structure Generation (e.g., from SMILES) B Molecular Mechanics (MM) Conformational Search (e.g., MMFF94, OPLS3e) A->B C Clustering & Energy Filtering (Select unique low-energy conformers) B->C D Quantum Mechanics (QM) Optimization (e.g., DFT: B3LYP/6-31G*) C->D E Frequency Calculation (Confirm true minima) D->E F Single-Point Energy Refinement (Higher-level theory, e.g., MP2/cc-pVTZ) E->F G Analysis of Results (Relative Energies, Geometries, Dipole Moments) F->G G cluster_0 Key Intramolecular Interactions Ring Cyclooctane Ring Steric Transannular Steric Clash (Destabilizing) Ring->Steric Axial Axial-like Strain (Destabilizing) Ring->Axial COOH Carboxylic Acid Substituent COOH->Ring Influences H_bond Intramolecular H-Bond (Stabilizing) COOH->H_bond Forms

Figure 2: Interplay of stabilizing and destabilizing forces.
Predicted Conformational Data

The application of the described computational workflow yields a set of stable conformers. The table below presents hypothetical but plausible data for the three lowest-energy conformers of cyclooctanecarboxylic acid, illustrating the type of results obtained.

Conformer IDRing ConformationCOOH PositionRelative Energy (kcal/mol)Key Dihedral (C-C-C-C)Intramolecular H-Bond (O-H···O)
I Boat-Chair (BC)Equatorial-like0.0055.4°, -110.2°Yes
II Twist-Boat-Chair (TBC)Equatorial-like0.85-45.1°, 98.7°Yes
III Boat-Chair (BC)Axial-like2.1058.1°, -112.5°Yes

Interpretation:

  • Conformer I , featuring the most stable boat-chair ring in an equatorial-like substitution pattern, is the predicted global minimum.

  • Conformer II is very close in energy, suggesting it will be significantly populated at room temperature, contributing to the molecule's overall flexibility.

  • Conformer III , with an axial-like substituent, is higher in energy due to increased steric strain, but may still be accessible. [4]

Experimental Validation: NMR Spectroscopy

Computational predictions must be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying solution-phase conformations.

Protocol 3: NMR Analysis for Conformational Validation

Causality: The magnitude of the coupling constant (³J) between two vicinal protons is described by the Karplus equation and is dependent on the dihedral angle between them. By measuring these constants, one can infer the geometry of the molecule in solution.

Methodology:

  • Sample Preparation: Dissolve a pure sample of cyclooctanecarboxylic acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire high-resolution 1D ¹H NMR and 2D NMR (e.g., COSY, NOESY) spectra. A COSY spectrum helps in assigning which protons are coupled to each other.

  • Coupling Constant Measurement: Extract the ³JHH values from the 1D ¹H spectrum.

  • NOE Analysis: Analyze the Nuclear Overhauser Effect (NOE) data from the NOESY spectrum. NOEs are observed between protons that are close in space (< 5 Å), providing crucial distance constraints, particularly for identifying transannular interactions.

  • Comparison: Compare the experimentally measured coupling constants and NOE constraints with the values predicted for each calculated low-energy conformer.

  • Validation: The conformer (or ensemble of conformers) whose predicted NMR properties best match the experimental data is considered the most representative structure in solution.

G cluster_0 Experimental Validation Workflow A Synthesize/Purify Compound B Prepare NMR Sample (Dissolve in Deuterated Solvent) A->B C Acquire 1D & 2D NMR Spectra (¹H, COSY, NOESY) B->C D Process & Analyze Spectra (Measure J-couplings, Integrate NOEs) C->D E Compare Experimental Data with QM-Predicted Values D->E F Confirm or Refine Conformational Model E->F

Figure 3: Workflow for NMR-based conformational validation.

Conclusion

The theoretical conformational analysis of cyclooctanecarboxylic acid reveals a complex but navigable energy landscape. The molecule's preferred shape is dictated by a subtle interplay between the intrinsic conformational preferences of the cyclooctane ring and the steric and electronic influence of the carboxylic acid substituent. The most stable conformers are predicted to adopt a boat-chair ring structure with the substituent in an equatorial-like position, stabilized by an intramolecular hydrogen bond.

By employing a rigorous and validated computational workflow that combines molecular mechanics and quantum mechanics, researchers can gain deep insights into the three-dimensional structure of this and other complex, flexible molecules. These insights are invaluable for rational drug design, catalyst development, and the engineering of novel materials.

References

  • Wikipedia. Cyclooctane. [Link]

  • Chemistry School. Torsional, Angular and Steric Strain: Cyclooctane and Cyclodecane. [Link]

  • Chemistry LibreTexts. 12.6: The Larger Cycloalkanes and their Conformations. [Link]

  • Rzepa, H. (2010). The conformational analysis of cyclo-octane. Henry Rzepa's Blog. [Link]

  • Stojanović, S. (2015). Conformational analysis of cycloalkanes. ChemTexts, 1(14). [Link]

  • Organic Chemistry 1: An open textbook. 3.6. Conformations of cyclic alkanes. [Link]

  • The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. (2025). Wiley Online Library. [Link]

  • Chemistry School. (2022). Conformation: Different Substitutents 1,3-Diaxial Interaction Energy. YouTube. [Link]

  • Michigan State University Department of Chemistry. Ring Conformations. [Link]

  • Lin, W., et al. (2022). Conformational Analysis Of Cyclobutanecarboxylic Acid. IDEALS - University of Illinois. [Link]

  • Salazar, K. V., et al. (2022). (PDF) CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18840, Cyclopentanecarboxylic acid. [Link]

  • Quora. Can there be intramolecular hydrogen bonding in carboxylic acids?. [Link]

  • Evangelisti, L., et al. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics, 138(2), 024303. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19494, Cyclobutanecarboxylic acid. [Link]

  • Chemistry Stack Exchange. Does intramolecular hydrogen bonding occur in dicarboxylic acids?. [Link]

  • Alabugin, I. V., et al. (2019). Introduction to “Intramolecular Hydrogen Bonding 2018”. Molecules, 24(15), 2829. [Link]

  • Medel, R., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. Molecules, 27(17), 5431. [Link]

  • meriSTEM Education. (2020). Carboxylic acids: H bonds, BP, solubility | Organic molecules | meriSTEM. YouTube. [Link]

  • Caron, G., Kihlberg, J., & Ermondi, G. (2017). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Journal of Medicinal Chemistry, 60(11), 4531-4545. [Link]

  • Kawakami, J. (2014). (PDF) The Conformational Analysis of Organic Molecules by Theoretical Calculations. ResearchGate. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Solubility of Cyclooctanecarboxylic Acid in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of cyclooctanecarboxylic acid, a key consideration for researchers, scientists, and professionals in drug development and organic synthesis. U...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of cyclooctanecarboxylic acid, a key consideration for researchers, scientists, and professionals in drug development and organic synthesis. Understanding and predicting solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and a practical framework for its experimental determination.

Introduction: The Significance of Cyclooctanecarboxylic Acid and Its Solubility

Cyclooctanecarboxylic acid, with its eight-carbon aliphatic ring, presents a unique molecular architecture that significantly influences its physical and chemical properties. The interplay between the nonpolar cyclooctane backbone and the polar carboxylic acid functional group dictates its behavior in various solvent systems. A thorough understanding of its solubility is critical for:

  • Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates.

  • Process Development: Designing efficient extraction, crystallization, and purification protocols.

  • Drug Formulation: Developing effective delivery systems and ensuring bioavailability.

  • Material Science: Utilizing it as a building block for polymers and other advanced materials.

This guide will delve into the theoretical underpinnings of cyclooctanecarboxylic acid's solubility, provide a detailed experimental protocol for its quantification, and discuss the practical implications of these findings.

Theoretical Framework: Deconstructing the Solubility of a Cycloalkane Carboxylic Acid

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1] For cyclooctanecarboxylic acid, two primary structural features are in a constant tug-of-war, dictating its solubility profile:

  • The Carboxylic Acid Head: This functional group is highly polar and capable of forming strong hydrogen bonds with other polar molecules, including itself (dimerization), water, and protic solvents like alcohols.[2] The presence of the hydroxyl (-OH) and carbonyl (C=O) groups makes this part of the molecule hydrophilic.

  • The Cyclooctane Tail: This eight-carbon ring is a large, nonpolar, and hydrophobic moiety. Its bulky nature can sterically hinder interactions with smaller solvent molecules.

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

G cluster_solute Cyclooctanecarboxylic Acid cluster_solvent Solvent Types Solute C8H15COOH PolarHead Carboxylic Acid (-COOH) Hydrophilic Solute->PolarHead Polar Nature NonpolarTail Cyclooctane Ring (C8H15) Hydrophobic Solute->NonpolarTail Nonpolar Nature PolarSolvent Polar Solvents (e.g., Methanol, Water) PolarHead->PolarSolvent Favorable Interaction (Hydrogen Bonding, Dipole-Dipole) NonpolarSolvent Nonpolar Solvents (e.g., Hexane, Toluene) PolarHead->NonpolarSolvent Unfavorable Interaction NonpolarTail->PolarSolvent Unfavorable Interaction NonpolarTail->NonpolarSolvent Favorable Interaction (Van der Waals forces)

Caption: Intermolecular forces influencing the solubility of cyclooctanecarboxylic acid.

Based on this structure, we can predict general solubility trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the carboxylic acid group. However, the large nonpolar ring will limit overall solubility compared to smaller carboxylic acids.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can accept hydrogen bonds and have significant dipole moments, allowing for good solvation of the polar head.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large hydrophobic cyclooctane ring will promote solubility in these solvents through van der Waals interactions. The polar carboxylic acid group will disfavor solubility, but its influence may be overcome by the large nonpolar tail. For a similar compound, cyclohexanecarboxylic acid, it is noted to be more soluble in non-polar organic solvents like hexane or ether due to the dominance of the hydrophobic ring.[3]

  • Water: Cyclooctanecarboxylic acid is expected to have low solubility in water. While the carboxylic acid group can hydrogen bond with water, the large, hydrophobic cyclooctane ring disrupts the hydrogen bonding network of water, making dissolution energetically unfavorable. For comparison, cyclohexanecarboxylic acid is only moderately soluble in water.[3]

The solubility of carboxylic acids in organic solvents can be significantly influenced by the presence of water.[4] Small amounts of water can sometimes increase the solubility of carboxylic acids in certain organic solvents by forming hydrogen-bonded bridges.[4]

Experimental Determination of Solubility: A Validated Protocol

Due to the lack of readily available, quantitative solubility data for cyclooctanecarboxylic acid in a wide range of organic solvents, experimental determination is often necessary. The following protocol outlines the widely accepted isothermal equilibrium solubility method.

Materials and Equipment
  • Cyclooctanecarboxylic acid (high purity)

  • A selection of organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

G start Start step1 Prepare Supersaturated Solutions: Add excess cyclooctanecarboxylic acid to each solvent in vials. start->step1 step2 Equilibrate: Place vials in a shaker bath at a constant temperature for 24-48 hours. step1->step2 step3 Phase Separation: Centrifuge the vials to separate undissolved solid. step2->step3 step4 Sample Collection: Carefully withdraw an aliquot of the supernatant. step3->step4 step5 Dilution: Accurately dilute the aliquot with a suitable mobile phase. step4->step5 step6 Analysis: Inject the diluted sample into the HPLC system. step5->step6 step7 Quantification: Determine the concentration using a pre-established calibration curve. step6->step7 end End step7->end

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions: Add an excess amount of cyclooctanecarboxylic acid to a known volume of each selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vials in a constant temperature shaker bath. The temperature should be controlled precisely as solubility is temperature-dependent.[5] Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the dissolution process has reached a steady state.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid, leaving a clear saturated supernatant.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Accurately dilute this aliquot with a suitable solvent (often the mobile phase for the analytical method) to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical technique, such as HPLC. The concentration of cyclooctanecarboxylic acid in the diluted sample is determined by comparing its response to a calibration curve prepared from standards of known concentrations.

  • Calculation: The solubility is then calculated by taking into account the dilution factor. The results can be expressed in various units, such as mg/mL, g/100g of solvent, or mol/L.

Expected Solubility Profile and Data Interpretation

Solvent ClassSolventExpected Solubility of Cyclooctanecarboxylic AcidComparative Data for other Cycloalkanecarboxylic Acids
Polar Protic MethanolSolubleCyclobutanecarboxylic acid is soluble in Methanol.[6][7]
WaterSlightly SolubleCyclobutanecarboxylic acid is slightly soluble in water.[6][7] Cyclohexanecarboxylic acid is moderately soluble in water.[3]
Polar Aprotic ChloroformSolubleCyclobutanecarboxylic acid is soluble in Chloroform.[6][7]
AcetoneExpected to be Soluble2,2-Bis(hydroxymethyl)butyric acid has a solubility of 18 wt. % in acetone at 40 °C.
Nonpolar HexaneModerately to Highly SolubleCyclohexanecarboxylic acid is more soluble in non-polar organic solvents like hexane.[3]
TolueneModerately to Highly SolubleGeneral principle of "like dissolves like" suggests good solubility.

Interpreting the Data:

  • A high solubility in nonpolar solvents would confirm the dominant role of the large cyclooctane ring in the molecule's overall behavior.

  • Moderate to good solubility in polar aprotic and protic solvents would indicate that the carboxylic acid group still plays a significant role in interacting with these solvents.

  • The temperature at which the solubility is determined is a critical parameter and should always be reported alongside the solubility data.

Practical Applications and Implications

The solubility of cyclooctanecarboxylic acid directly impacts its utility in various applications:

  • In Organic Synthesis: As a synthetic intermediate, its solubility will determine the choice of reaction solvents. For reactions requiring non-polar conditions, its solubility in solvents like toluene or hexane is advantageous.

  • In Drug Development: If cyclooctanecarboxylic acid is a lead compound or a fragment in a larger drug molecule, its solubility will be a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Poor aqueous solubility can be a major hurdle in drug development, necessitating formulation strategies to enhance bioavailability.

  • In Purification: The differential solubility of cyclooctanecarboxylic acid in various solvents can be exploited for its purification. For example, it could be dissolved in a nonpolar solvent to separate it from polar impurities, or vice versa. Recrystallization from a suitable solvent system is a common purification technique that relies on changes in solubility with temperature.

Conclusion

The solubility of cyclooctanecarboxylic acid is a complex property governed by the balance between its polar carboxylic acid head and its large, nonpolar cyclooctane tail. While quantitative data is sparse, a sound understanding of the underlying chemical principles allows for rational prediction of its behavior in different solvent systems. The experimental protocol detailed in this guide provides a robust framework for the accurate determination of its solubility, empowering researchers and professionals to optimize its use in their specific applications. The continued investigation and data sharing on the solubility of such fundamental chemical building blocks are crucial for advancing the fields of chemistry and pharmaceutical sciences.

References

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Unknown. (n.d.).
  • Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Retrieved from [Link]

  • BYJU'S. (2020, July 15). Test for Carboxyl Group. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Unknown. (2010, October 6). Functional Groups In Organic Chemistry.
  • Testbook. (n.d.). Testing for Carboxyl Group Procedure, Observations and Results. Retrieved from [Link]

  • Solubility of Things. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • YouTube. (2021, March 24). Carboxylic Acids - Identification of Unknowns (Part 4). Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of Cyclooctanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spectroscopic data for cyclooctanecarboxylic acid, a key inte...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for cyclooctanecarboxylic acid, a key intermediate in organic synthesis and a valuable building block in medicinal chemistry. Understanding its unique spectral signature is paramount for reaction monitoring, quality control, and the rational design of novel molecular entities. This document moves beyond a simple recitation of data, offering insights into the structural nuances revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Structural Significance of Cyclooctanecarboxylic Acid

Cyclooctanecarboxylic acid (C₉H₁₆O₂) presents a fascinating case study in conformational analysis due to the inherent flexibility of the eight-membered ring. This flexibility gives rise to a complex energetic landscape of various conformers, which in turn influences its spectroscopic properties. A thorough characterization is therefore essential for any researcher utilizing this compound. This guide will dissect the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra to provide a holistic understanding of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Cyclooctane Ring

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For cyclooctanecarboxylic acid, it provides critical information about the proton and carbon environments within its dynamic ring system.

¹H NMR Spectroscopy

The proton NMR spectrum of cyclooctanecarboxylic acid is characterized by a series of broad, overlapping multiplets for the fourteen methylene protons of the cyclooctane ring, typically observed in the upfield region. The acidic proton of the carboxylic acid group gives rise to a distinct, broad singlet at a significantly downfield chemical shift, which is sensitive to concentration and solvent. The methine proton alpha to the carbonyl group is also a key diagnostic signal.

Key ¹H NMR Spectral Features:

Proton Typical Chemical Shift (δ, ppm) Multiplicity Notes
-COOH10.0 - 12.0Broad SingletChemical shift is concentration and solvent dependent.
-CH(COOH)-2.2 - 2.5MultipletThe methine proton adjacent to the carboxyl group.
-CH₂- (ring)1.3 - 1.8MultipletA complex and broad signal due to multiple, overlapping resonances of the fourteen ring protons.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standardized protocol for the acquisition of a high-quality ¹H NMR spectrum is crucial for reproducibility and accurate interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of cyclooctanecarboxylic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 0-16 ppm.

    • Number of Scans: 16-64 scans are usually sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule and offers valuable information about their chemical environment.

Key ¹³C NMR Spectral Features:

Carbon Typical Chemical Shift (δ, ppm) Notes
-C OOH180 - 185The carbonyl carbon of the carboxylic acid, typically observed at the downfield end of the spectrum.
-C H(COOH)-45 - 50The methine carbon attached to the carboxyl group.
-C H₂- (ring)25 - 35Multiple signals for the seven methylene carbons of the cyclooctane ring, often overlapping.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is often necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds is recommended for quantitative analysis, though shorter delays can be used for qualitative spectra.

  • Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction. The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an indispensable technique for the identification of key functional groups within a molecule. For cyclooctanecarboxylic acid, the IR spectrum is dominated by the characteristic absorptions of the carboxylic acid moiety.

Key IR Absorption Bands:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Appearance
O-HStretching2500 - 3300StrongVery Broad
C-H (sp³)Stretching2850 - 3000Medium-StrongSharp
C=OStretching1700 - 1725StrongSharp
C-OStretching1210 - 1320Medium
O-HBending920 - 950MediumBroad

The most prominent feature is the extremely broad O-H stretching vibration of the carboxylic acid, which often overlaps with the C-H stretching vibrations. This broadness is a result of strong hydrogen bonding between carboxylic acid molecules, which exist predominantly as dimers in the condensed phase. The strong, sharp absorption band for the C=O stretch is another definitive feature.

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation (Neat Liquid): If cyclooctanecarboxylic acid is a liquid at room temperature, a drop of the neat sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Sample Preparation (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure. For cyclooctanecarboxylic acid, electron ionization (EI) is a common technique.

Key Mass Spectral Features (Electron Ionization):

m/z Value Proposed Fragment Notes
156[M]⁺Molecular ion peak.
111[M - COOH]⁺Loss of the carboxylic acid group.
55[C₄H₇]⁺A common fragment in cyclic systems.

The molecular ion peak at m/z 156 confirms the molecular formula of C₉H₁₆O₂. A significant fragment is often observed corresponding to the loss of the entire carboxylic acid group, resulting in a peak at m/z 111. Further fragmentation of the cyclooctyl cation can lead to a variety of smaller fragments.

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly employed to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions against their m/z values.

Integrated Spectroscopic Analysis: The Complete Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from ¹H NMR, ¹³C NMR, IR, and MS, when considered together, provides an unambiguous confirmation of the structure of cyclooctanecarboxylic acid.

Caption: Integrated workflow for the structural elucidation of cyclooctanecarboxylic acid.

Conclusion: A Foundational Dataset for Advanced Applications

This in-depth guide has provided a comprehensive overview of the key spectroscopic features of cyclooctanecarboxylic acid. By understanding the nuances of its NMR, IR, and Mass spectra, researchers and drug development professionals can confidently identify and characterize this important molecule. The provided protocols serve as a foundation for obtaining high-quality, reproducible data, ensuring the integrity of experimental results and accelerating the pace of scientific discovery.

References

Due to the specific and foundational nature of the spectroscopic data presented, this guide relies on established principles of organic spectroscopy which are covered in numerous authoritative textbooks and spectral databases. For further reading and access to a wealth of spectral data, the following resources are recommended:

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

  • Title: PubChem Source: National Center for Biotechnology Information, National Library of Medicine. URL: [Link]

Exploratory

The Unexplored Potential of Cyclooctanecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Charting a New Course in Cycloalkane-Based Drug Discovery In the ever-evolving landscape of medicinal chemistry, the quest for novel pharmacophores with desirable biological activities and physicochemical prope...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a New Course in Cycloalkane-Based Drug Discovery

In the ever-evolving landscape of medicinal chemistry, the quest for novel pharmacophores with desirable biological activities and physicochemical properties is relentless. Cycloalkane carboxylic acids have emerged as a versatile scaffold, offering a unique three-dimensional architecture that can be strategically exploited to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. While smaller ring systems like cyclobutane and cyclohexane have been more extensively explored, the potential of their larger counterparts, particularly cyclooctanecarboxylic acid derivatives, remains a largely untapped reservoir of therapeutic possibilities.

This technical guide is designed for researchers, scientists, and drug development professionals who are keen to venture into this promising chemical space. It is not a rigid protocol but a compass, pointing towards potential biological activities, elucidating possible mechanisms of action, and providing a framework for the rational design and evaluation of novel cyclooctanecarboxylic acid-based therapeutic agents. We will delve into the known antitubercular activity of these derivatives and extrapolate the potential for anti-inflammatory and anticancer applications based on the established pharmacology of analogous cycloalkane structures.

The Cyclooctyl Moiety: A Unique Scaffold for Therapeutic Innovation

The cyclooctane ring, with its larger and more flexible conformation compared to smaller cycloalkanes, presents a distinct set of steric and electronic properties. This flexibility allows for a more dynamic interaction with biological targets, potentially leading to improved binding affinities and novel pharmacological profiles. The carboxylic acid functional group provides a crucial anchor for derivatization, enabling the synthesis of a diverse library of amides, esters, and other analogues with tailored properties.

Antitubercular Activity: A Glimpse into the Therapeutic Promise

The global health threat posed by multidrug-resistant Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents with unique mechanisms of action. Recent studies have shed light on the potential of cyclooctanecarboxylic acid derivatives in this critical therapeutic area.

Targeting InhA: A Key Enzyme in Mycobacterial Fatty Acid Synthesis

One of the most validated targets for antitubercular drug discovery is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthase II (FAS-II) pathway. A study on pyrrolidine carboxamides as InhA inhibitors explored the replacement of a phenyl group with various saturated carbocyclic rings. The introduction of a cyclooctyl moiety resulted in a slight decrease in inhibitory activity compared to smaller rings.[1] This suggests that while the cyclooctyl group can be accommodated within the InhA binding pocket, further optimization of the scaffold is necessary to enhance potency. The hydrophobic interactions between the cycloalkane ring and the enzyme's binding pocket are crucial for inhibitory activity.[1]

Overcoming Physicochemical Hurdles: The Solubility Challenge

A significant challenge in the development of cyclooctanecarboxylic acid derivatives for antitubercular applications is their potential for poor solubility. In a study focused on novel arylcarboxamides as anti-tubercular agents, a cyclooctyl derivative was found to be inactive, with the lack of activity attributed to its precipitation in the test media.[2] This highlights the critical importance of addressing physicochemical properties, such as solubility and permeability, during the lead optimization process.

Experimental Protocol: Evaluation of Antitubercular Activity

A robust and standardized methodology is essential for the accurate assessment of the antitubercular potential of novel cyclooctanecarboxylic acid derivatives.

Workflow for Antitubercular Activity Screening:

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Compound Synthesis Compound Synthesis MIC Determination (M. tuberculosis H37Rv) MIC Determination (M. tuberculosis H37Rv) Compound Synthesis->MIC Determination (M. tuberculosis H37Rv) Cytotoxicity Assay (e.g., Vero cells) Cytotoxicity Assay (e.g., Vero cells) MIC Determination (M. tuberculosis H37Rv)->Cytotoxicity Assay (e.g., Vero cells) Selectivity Index (SI) Calculation Selectivity Index (SI) Calculation Cytotoxicity Assay (e.g., Vero cells)->Selectivity Index (SI) Calculation InhA Enzyme Inhibition Assay InhA Enzyme Inhibition Assay Selectivity Index (SI) Calculation->InhA Enzyme Inhibition Assay Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies InhA Enzyme Inhibition Assay->Structure-Activity Relationship (SAR) Studies SAR Studies SAR Studies Analogue Synthesis Analogue Synthesis SAR Studies->Analogue Synthesis In vivo Efficacy Studies (e.g., mouse model) In vivo Efficacy Studies (e.g., mouse model) Analogue Synthesis->In vivo Efficacy Studies (e.g., mouse model)

Caption: A stepwise workflow for the evaluation of antitubercular activity.

Step-by-Step Methodology:

  • Compound Synthesis and Characterization: Synthesize a focused library of cyclooctanecarboxylic acid derivatives with diverse substitutions. Confirm the structure and purity of each compound using standard analytical techniques (NMR, MS, HPLC).

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Culture Mycobacterium tuberculosis H37Rv strain in an appropriate broth medium.

    • Prepare serial dilutions of the test compounds in a 96-well microplate format.

    • Inoculate the wells with a standardized bacterial suspension.

    • Incubate the plates under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

  • Cytotoxicity Assessment:

    • Culture a mammalian cell line (e.g., Vero cells) in a suitable medium.

    • Expose the cells to varying concentrations of the test compounds.

    • Assess cell viability using a standard assay such as the MTT or MTS assay.

    • Calculate the 50% cytotoxic concentration (CC50).

  • Selectivity Index (SI) Calculation:

    • Calculate the SI for each compound using the formula: SI = CC50 / MIC. A higher SI value indicates greater selectivity for the mycobacteria over host cells.

  • InhA Enzyme Inhibition Assay (for promising candidates):

    • Express and purify recombinant InhA enzyme.

    • Perform an in vitro enzyme inhibition assay using a spectrophotometric method to measure the rate of NADH oxidation in the presence and absence of the test compounds.

    • Determine the IC50 value for each active compound.

Potential Anti-inflammatory Activity: A Hypothesis-Driven Approach

While direct evidence for the anti-inflammatory properties of cyclooctanecarboxylic acid derivatives is currently limited, the well-documented activities of other cycloalkane carboxylic acid analogues provide a strong rationale for their investigation in this area.[3]

Potential Mechanisms of Action

Based on the activities of related compounds, cyclooctanecarboxylic acid derivatives could potentially exert anti-inflammatory effects through various mechanisms:

  • Inhibition of Pro-inflammatory Cytokine Production: Derivatives may suppress the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]

  • Modulation of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Cyclooctane-based compounds could potentially inhibit the activation of this pathway, thereby downregulating the expression of pro-inflammatory genes.

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Some carboxylic acid derivatives have been shown to inhibit COX-1, COX-2, and 5-LOX enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[4][5]

Hypothesized Anti-inflammatory Signaling Pathway Modulation:

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Receptors Cell Membrane Receptors Inflammatory Stimuli->Cell Membrane Receptors NF-kB Pathway NF-kB Pathway Cell Membrane Receptors->NF-kB Pathway COX/LOX Pathways COX/LOX Pathways Cell Membrane Receptors->COX/LOX Pathways Pro-inflammatory Mediators (TNF-α, IL-6, Prostaglandins) Pro-inflammatory Mediators (TNF-α, IL-6, Prostaglandins) NF-kB Pathway->Pro-inflammatory Mediators (TNF-α, IL-6, Prostaglandins) COX/LOX Pathways->Pro-inflammatory Mediators (TNF-α, IL-6, Prostaglandins) Cyclooctanecarboxylic Acid Derivative Cyclooctanecarboxylic Acid Derivative Cyclooctanecarboxylic Acid Derivative->NF-kB Pathway Inhibition Cyclooctanecarboxylic Acid Derivative->COX/LOX Pathways Inhibition G Cancer Cell Cancer Cell Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Inhibition of Oncogenic Signaling Inhibition of Oncogenic Signaling Cancer Cell->Inhibition of Oncogenic Signaling Cyclooctanecarboxylic Acid Derivative Cyclooctanecarboxylic Acid Derivative Cyclooctanecarboxylic Acid Derivative->Cancer Cell

Caption: Potential mechanisms of anticancer activity.

Experimental Protocol: Evaluation of Anticancer Activity

A systematic in vitro screening cascade is crucial for identifying and prioritizing cyclooctanecarboxylic acid derivatives with promising anticancer potential.

Step-by-Step Methodology:

  • Antiproliferative Activity Screening:

    • Utilize a panel of human cancer cell lines representing different tumor types.

    • Treat the cells with a range of concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

    • Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.

    • Determine the IC50 value for each compound against each cell line.

  • Apoptosis Assays:

    • For active compounds, investigate the induction of apoptosis using techniques such as:

      • Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between apoptotic and necrotic cells.

      • Caspase activity assays to measure the activation of key executioner caspases (e.g., caspase-3/7).

  • Cell Cycle Analysis:

    • Treat cancer cells with the test compounds and stain their DNA with a fluorescent dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Future Directions and Concluding Remarks

The exploration of cyclooctanecarboxylic acid derivatives in drug discovery is still in its infancy. The preliminary findings in the area of antitubercular research, coupled with the established biological activities of other cycloalkane carboxylic acids, provide a solid foundation for further investigation. The key to unlocking the full therapeutic potential of this scaffold lies in a multidisciplinary approach that integrates rational drug design, robust synthetic chemistry, and comprehensive biological evaluation.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing a broader range of cyclooctanecarboxylic acid derivatives with diverse functionalities to establish clear structure-activity relationships.

  • Addressing Physicochemical Properties: Proactively optimizing for solubility, permeability, and metabolic stability to enhance drug-likeness.

  • Elucidating Mechanisms of Action: Employing advanced molecular and cellular biology techniques to identify the specific molecular targets and signaling pathways modulated by active compounds.

This technical guide serves as a call to action for the scientific community to explore the uncharted territory of cyclooctanecarboxylic acid derivatives. By embracing a hypothesis-driven and experimentally rigorous approach, we can potentially uncover novel therapeutic agents that address unmet medical needs and contribute to the advancement of human health.

References

  • He, X., et al. (2008). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 51(18), 5591-5603. [Link]

  • Abdel-aziz, M., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances, 10(16), 9486-9501. [Link]

  • Szafrański, K., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(13), 5108. [Link]

  • El-Gamal, M. I., et al. (2020). Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfamate moiety. Bioorganic Chemistry, 97, 103677. [Link]

  • Deng, W., et al. (2014). Potent anticancer activity and possible low toxicity of platinum(II) complexes with functionalized 1,1-cyclobutanedicarboxylate as a leaving ligand. Chemistry – A European Journal, 20(45), 14788-14796. [Link]

  • Zirvi, K. A., & Jarboe, C. H. (1976). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Il Farmaco; edizione scientifica, 31(2), 152–158. [Link]

  • Al-Ostoot, F. H., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 29(1), 241. [Link]

  • Edo, B. I. (2006). Synthesis and pharmacological evaluation of carboxamides. Acta Poloniae Pharmaceutica, 63(4), 269–275. [Link]

  • Saeed, A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4068. [Link]

  • Gao, A., et al. (2024). Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. Bioorganic & Medicinal Chemistry, 110, 118022. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. Pharmaceutical Chemistry Journal, 55(8), 795-807. [Link]

  • Sahu, N., et al. (2016). Synthesis, Antimicrobial and Antioxidant Activity of Chalcone Derivatives Containing Thiobarbitone Nucleus. Journal of Heterocyclic Chemistry, 53(5), 1465-1473. [Link]

  • Ratto, A., & Honek, J. (2022). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 29(25), 4381-4402. [Link]

  • Al-Suhaimi, E. A., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 29(1), 241. [Link]

  • Saeed, A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4068. [Link]

  • Stanković, M., et al. (2018). Design, synthesis and antimicrobial activity of usnic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 28(17), 2865-2872. [Link]

  • Gao, A., et al. (2024). Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. Bioorganic & Medicinal Chemistry, 110, 118022. [Link]

Sources

Foundational

Cyclooctanecarboxylic Acid and Its Analogs: A Technical Guide for Drug Discovery

Introduction: The Untapped Potential of the Cyclooctane Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation thera...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of the Cyclooctane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. While smaller carbocyclic rings, such as cyclopropane and cyclobutane, have been extensively investigated and incorporated into numerous drug candidates, the larger, more conformationally complex cyclooctane ring remains a relatively underexplored scaffold.[1] This technical guide provides an in-depth review of cyclooctanecarboxylic acid and its analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this unique chemical entity, explore the functionalization of the cyclooctane core, and examine the emerging biological activities and therapeutic potential of its derivatives.

The inherent flexibility of the eight-membered ring of cyclooctane presents both a challenge and an opportunity in drug design. Unlike the rigid planarity of aromatic rings or the constrained nature of smaller cycloalkanes, the cyclooctane moiety can adopt multiple low-energy conformations, allowing for a more dynamic interaction with biological targets. This conformational adaptability can be harnessed to optimize ligand-receptor binding and to fine-tune the physicochemical properties of a molecule to enhance its drug-like characteristics. This guide will provide the foundational knowledge and practical insights necessary to unlock the potential of the cyclooctanecarboxylic acid scaffold in the pursuit of innovative medicines.

I. Synthesis of the Core Scaffold: Cyclooctanecarboxylic Acid

The accessibility of the parent cyclooctanecarboxylic acid is the gateway to exploring its analog space. Several synthetic routes have been established, with the choice of method often depending on the availability of starting materials and the desired scale of the synthesis.

Oxidation of Cyclooctanone

One of the most direct methods for the preparation of cyclooctanecarboxylic acid involves the oxidation of the corresponding cyclic ketone, cyclooctanone. This approach leverages the relative stability of the eight-membered ring and the reactivity of the carbonyl group.

A common and effective method for this transformation is the Baeyer-Villiger oxidation to form the corresponding lactone, followed by hydrolysis.

Experimental Protocol: Synthesis of Cyclooctanecarboxylic Acid via Baeyer-Villiger Oxidation of Cyclooctanone

Materials:

  • Cyclooctanone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (Na₂SO₃), 10% aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Hydrochloric acid (HCl), aqueous solution

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Oxidation: In a round-bottom flask, dissolve cyclooctanone (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench the excess peroxyacid by the slow addition of 10% aqueous sodium sulfite solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclooctanolactone.

  • Hydrolysis: To the crude lactone, add a 10% aqueous solution of sodium hydroxide and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford cyclooctanecarboxylic acid.

  • Purification: The crude acid can be further purified by recrystallization or distillation under reduced pressure.

Alternative Synthetic Routes

Other notable methods for the synthesis of cyclooctanecarboxylic acid include the carboxylation of a cyclooctyl Grignard reagent and the haloform reaction of methyl cyclooctyl ketone. The choice of these methods may be dictated by the availability of the respective starting materials.

II. Functionalization of the Cyclooctane Ring: Crafting Analogs for Biological Screening

The true potential of the cyclooctanecarboxylic acid scaffold lies in the ability to strategically introduce functional groups onto the carbocyclic ring. This allows for the exploration of structure-activity relationships (SAR) and the optimization of biological activity and pharmacokinetic properties. A groundbreaking approach for the selective functionalization of cycloalkane carboxylic acids is the palladium-catalyzed transannular C-H arylation.[2][3][4][5]

Transannular C-H Functionalization

The research pioneered by Yu and colleagues has demonstrated that with the use of specialized ligands, it is possible to achieve site-selective arylation at the γ-position of cycloalkane carboxylic acids, including cyclooctane.[4] This method is particularly powerful as it allows for the direct introduction of aryl and heteroaryl moieties, which are privileged structures in medicinal chemistry.

The reaction proceeds via a palladium-catalyzed process where a directing group, in this case, the native carboxylic acid, facilitates the activation of a remote C-H bond. The use of quinuclidine-pyridone and sulfonamide-pyridone ligands has been shown to be crucial for achieving high regioselectivity and yields.[4]

Experimental Protocol: γ-Arylation of Cyclooctanecarboxylic Acid via Transannular C-H Functionalization

Materials:

  • Cyclooctanecarboxylic acid

  • Aryl iodide

  • Pd(OAc)₂

  • Quinuclidine-pyridone ligand (L1)

  • Ag₂CO₃

  • K₂CO₃

  • Hexafluoroisopropanol (HFIP)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine cyclooctanecarboxylic acid (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), L1 ligand (15 mol%), Ag₂CO₃ (1.0 eq), and K₂CO₃ (0.5 eq) in a reaction vial.

  • Add hexafluoroisopropanol (HFIP) as the solvent.

  • Seal the vial and heat the reaction mixture at 80-100 °C for 24-48 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired γ-arylated cyclooctanecarboxylic acid.

G cluster_0 Transannular C-H Arylation Cyclooctanecarboxylic Acid Cyclooctanecarboxylic Acid Aryl Iodide Aryl Iodide Pd Catalyst Pd Catalyst Ligand Ligand Base Base Solvent Solvent γ-Arylated Product γ-Arylated Product

Caption: Key pharmacokinetic parameters for drug candidates.

V. Conclusion and Future Directions

Cyclooctanecarboxylic acid and its analogs represent a promising, yet underexplored, area of chemical space for drug discovery. The unique conformational properties of the eight-membered ring, coupled with the versatile chemistry of the carboxylic acid functional group, provide a rich platform for the design and synthesis of novel therapeutic agents.

The recent advancements in C-H functionalization have opened up new avenues for the efficient and selective synthesis of a wide range of cyclooctanecarboxylic acid analogs. This will undoubtedly accelerate the exploration of their biological activities and the identification of promising lead compounds.

Future research in this area should focus on:

  • Expanding the synthetic toolbox: Developing new methodologies for the stereoselective functionalization of the cyclooctane ring.

  • Systematic biological screening: Evaluating libraries of cyclooctanecarboxylic acid analogs against a diverse range of biological targets.

  • In-depth ADME profiling: Characterizing the pharmacokinetic properties of promising lead compounds to guide their optimization.

By embracing the challenges and opportunities presented by the cyclooctane scaffold, the drug discovery community can unlock its potential to deliver the next generation of innovative medicines.

VI. References

  • Kang, G., Strassfeld, D. A., Sheng, T., Chen, C.-Y., & Yu, J.-Q. (2023). Transannular C–H functionalization of cycloalkane carboxylic acids. Nature, 618(7965), 518–524. [Link]

  • Kang, G., Strassfeld, D. A., Sheng, T., Chen, C.-Y., & Yu, J.-Q. (2023). Transannular C–H functionalization of cycloalkane carboxylic acids. PubMed, 37316664. [Link]

  • Kang, G., Strassfeld, D. A., Sheng, T., Chen, C.-Y., & Yu, J.-Q. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Europe PMC, PMC10267232. [Link]

  • Axial. (2024). Transannular C–H functionalization of cycloalkane carboxylic acids. Substack. [Link]

  • Lisicki, D., & Orlińska, B. (2018). Oxidation of cyclic ketones to dicarboxylic acids. Polish Journal of Chemical Technology, 20(4), 102-107. [Link]

  • Jiang, Q., et al. (2008). Long-chain carboxychromanols, metabolites of vitamin E, are potent inhibitors of cyclooxygenases. Proceedings of the National Academy of Sciences, 105(51), 20464–20469. [Link]

  • de Witte, W., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1), e202100483. [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses. [Link]

  • YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

  • Gao, W., et al. (2020). Natural COX-2 Inhibitors as Promising Anti-inflammatory Agents: An Update. Current Medicinal Chemistry, 27(26), 4410-4433. [Link]

  • Lisicki, D., & Orlińska, B. (2018). Oxidation of cyclic ketones to dicarboxylic acids. ResearchGate. [Link]

  • Madsen, A. S., et al. (2018). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 13(16), 1648–1655. [Link]

  • Carlson, R. P., et al. (1993). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. The Journal of pharmacology and experimental therapeutics, 265(2), 946–952. [Link]

  • Frank, K. J., et al. (2015). The effect of intravenous sulfobutylether₇-β-cyclodextrin on the pharmacokinetics of a series of adamantane-containing compounds. Journal of pharmaceutical sciences, 104(5), 1774–1781. [Link]

  • Byrns, M. C., et al. (2005). Development of nonsteroidal anti-inflammatory drug analogs and steroid carboxylates selective for human aldo-keto reductase isoforms: potential antineoplastic agents that work independently of cyclooxygenase isozymes. The Journal of pharmacology and experimental therapeutics, 312(1), 24–32. [Link]

  • Zhang, H., et al. (2024). Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. Bioorganic & medicinal chemistry, 114, 117688. [Link]

  • ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres (C⋯O = distance from carbonyl carbon to oxygen. ResearchGate. [Link]

  • Frontiers. (n.d.). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers. [Link]

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Wikipedia. [Link]

  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses. [Link]

  • PubMed. (n.d.). Discovery, synthesis and biological evaluation of cycloprotoberberine derivatives as potential antitumor agents. PubMed. [Link]

  • ResearchGate. (n.d.). Examples of marketed drugs and bioactive compounds containing oxirane or cyclooctane rings. ResearchGate. [Link]

  • PubMed. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • PubMed. (n.d.). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. PubMed. [Link]

  • ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... ResearchGate. [Link]

  • ResearchGate. (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ResearchGate. [Link]

  • MDPI. (n.d.). Chalcone Derivatives: Role in Anticancer Therapy. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Organic Chemistry Portal. [Link]

  • YouTube. (2024). How to improve metabolic stability in drug discovery. YouTube. [Link]

  • ResearchGate. (n.d.). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • PubMed. (n.d.). A bisubstrate analog inhibitor of the carboxyltransferase component of acetyl-CoA carboxylase. PubMed. [Link]

  • NIH. (n.d.). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. NIH. [Link]

  • Organic Syntheses. (n.d.). cyclobutylamine. Organic Syntheses. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of Cyclooctanecarboxylic Acid

This guide provides a detailed overview of the essential safety and handling precautions for Cyclooctanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed overview of the essential safety and handling precautions for Cyclooctanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known hazard information with established laboratory safety protocols to ensure the safe and effective use of this compound.

Introduction to Cyclooctanecarboxylic Acid: A Profile

Cyclooctanecarboxylic acid (CAS No: 4103-15-5) is an organic compound characterized by a cyclooctane ring substituted with a carboxylic acid functional group. Its unique eight-membered ring structure makes it a valuable intermediate in various fields of organic synthesis, including the development of novel pharmaceutical agents and specialty materials. The reactivity of the carboxylic acid group, combined with the conformational flexibility of the cyclooctane moiety, presents specific handling challenges. A thorough understanding of its hazard profile is paramount for mitigating risks in a laboratory or manufacturing setting.

Due to a lack of a comprehensive, publicly available Safety Data Sheet (SDS), this guide synthesizes direct GHS classification data with safety principles derived from structurally similar cycloalkanecarboxylic acids. This approach provides a robust framework for safe handling, grounded in established chemical safety paradigms.

Hazard Identification and Risk Assessment

Based on available GHS classifications, Cyclooctanecarboxylic acid is a hazardous substance requiring careful management.[1] The primary risks are associated with its corrosive and irritant properties.

GHS Classification Summary [1]

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2GHS07 (Exclamation Mark)Danger H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 1GHS05 (Corrosion)Danger H318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)Category 3GHS07 (Exclamation Mark)Danger H335: May cause respiratory irritation.

Causality of Hazards:

  • Corrosivity and Irritation: The carboxylic acid moiety (-COOH) is the primary driver of these hazards. It can readily donate a proton, leading to acidic irritation or burns upon contact with skin, eyes, and mucous membranes. The risk of serious, irreversible eye damage is particularly high.

  • Respiratory Irritation: As a solid, the compound can form dusts that, if inhaled, can irritate the respiratory tract. Vapors, if generated at elevated temperatures, would pose a similar risk.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls should be the primary line of defense, supplemented by appropriate PPE.

3.1. Engineering Controls

  • Ventilation: All handling of Cyclooctanecarboxylic acid should occur in a well-ventilated area. A certified chemical fume hood is mandatory when handling powders, generating dust, or when there is a potential for aerosolization.[2]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

3.2. Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards of skin irritation and severe eye damage.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] Given the risk of serious eye damage (H318), a full-face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high splash potential.[2]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are required. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility data. Dispose of gloves immediately after contamination.

    • Lab Coat: A standard lab coat should be worn, fully buttoned, to protect against incidental skin contact. For larger-scale operations, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits or if dust is generated, a NIOSH-approved particulate respirator (e.g., N95) or a higher-level respirator should be used.[2]

PPE_Protocol cluster_ppe Mandatory PPE cluster_respirator Conditional PPE Goggles Chemical Safety Goggles FaceShield Face Shield (recommended) Gloves Chemically Resistant Gloves Coat Lab Coat Respirator NIOSH-Approved Respirator Handler Researcher/ Scientist Task Handling Cyclooctanecarboxylic Acid Handler->Task Task->Goggles Always Task->FaceShield Recommended Task->Gloves Always Task->Coat Always Condition Dust or Aerosol Generation? Task->Condition Condition->Respirator Yes Spill_Response Spill Spill Occurs Evacuate 1. Evacuate Area Spill->Evacuate Assess 2. Assess Spill Size & Wear Appropriate PPE Evacuate->Assess Contain 3. Contain Spill (Prevent Spread) Assess->Contain SmallSpill Small Spill? Contain->SmallSpill Sweep 4a. Carefully Sweep Solid (Avoid Dust) SmallSpill->Sweep Yes Absorb 4b. Absorb with Inert Material SmallSpill->Absorb No (or liquid) Collect 5. Collect into Waste Container Sweep->Collect Absorb->Collect Decontaminate 6. Decontaminate Area Collect->Decontaminate Dispose 7. Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a spill.

Fire-Fighting and Disposal

6.1. Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical powder, foam, water spray, or carbon dioxide (CO2). [4]* Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [5] 6.2. Disposal Considerations

  • Disposal of Cyclooctanecarboxylic acid and its containers must be handled as hazardous waste.

  • All disposal practices must comply with federal, state, and local environmental regulations.

  • Do not dispose of the material down the drain or into the environment. [6]Engage a licensed professional waste disposal service to manage chemical waste.

References

  • TCI Chemicals. (2025, April 30). Safety Data Sheet: 1,4-Cyclohexanedicarboxylic Acid.
  • AK Scientific, Inc. Safety Data Sheet: Cyclobutanecarboxylic acid.
  • TCI Chemicals. (2025, April 30). Safety Data Sheet: Cyclobutanecarboxylic Acid.
  • Sigma-Aldrich. (2025, July 8). Safety Data Sheet: Cyclohexanecarboxylic acid.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Cyclopentanecarboxylic acid.
  • Fisher Scientific. Safety Data Sheet: Cyclobutanecarboxylic acid.
  • ChemScene. (2025, March 5). Safety Data Sheet.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Apollo Scientific. Safety Data Sheet: Cyclopentanecarboxylic acid.
  • Fisher Scientific. (2012, February 27). Safety Data Sheet: 1,1-Cyclobutanedicarboxylic acid.
  • AK Scientific, Inc. Safety Data Sheet: 1,1-Cyclobutanedicarboxylic acid.

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Cyclooctanecarboxylic Acid Esters Using Gas Chromatography-Mass Spectrometry

Abstract This application note presents a comprehensive guide for the analysis of cyclooctanecarboxylic acid esters by Gas Chromatography-Mass Spectrometry (GC-MS). Cyclooctanecarboxylic acid and its derivatives are sign...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the analysis of cyclooctanecarboxylic acid esters by Gas Chromatography-Mass Spectrometry (GC-MS). Cyclooctanecarboxylic acid and its derivatives are significant scaffolds in medicinal chemistry and drug development, necessitating robust and reliable analytical methods for their quantification and characterization.[1][2][3][4] This document provides a detailed protocol for sample preparation, including derivatization, optimized GC-MS parameters, and a thorough method validation strategy. The methodologies described herein are designed to ensure high specificity, accuracy, and precision, catering to the stringent requirements of pharmaceutical research and quality control laboratories.

Introduction: The Significance of Cyclooctane Moieties in Drug Discovery

Cyclic structures are fundamental components of a vast number of natural products and pharmaceutical agents.[2] The cyclooctane ring, in particular, offers a unique three-dimensional architecture that can be exploited in drug design to enhance potency, selectivity, and pharmacokinetic profiles. Derivatives of cyclooctanecarboxylic acid are being investigated for a range of therapeutic applications, leveraging the conformational properties of the eight-membered ring to interact with biological targets. The carboxylic acid functional group, while important for biological activity, often presents challenges for analytical characterization due to its polarity and low volatility. Esterification of the carboxylic acid is a common strategy to improve its drug-like properties and to facilitate its analysis by GC-MS.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification and quantification of volatile and semi-volatile compounds.[6] However, the direct analysis of carboxylic acids by GC-MS is often hindered by their low volatility and potential for thermal degradation.[7] Derivatization is a crucial step to convert these polar compounds into more volatile and thermally stable esters, enabling their successful separation and detection.[7][8][9] This application note details a robust GC-MS method for the analysis of cyclooctanecarboxylic acid esters, providing researchers with a reliable tool for their studies.

Experimental Workflow and Protocol

A validated analytical method begins with a well-defined experimental workflow. The following diagram illustrates the key stages in the GC-MS analysis of cyclooctanecarboxylic acid esters, from sample receipt to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Containing Cyclooctanecarboxylic Acid extraction Liquid-Liquid Extraction sample->extraction derivatization Esterification (e.g., with Methanol/HCl) extraction->derivatization cleanup Solid-Phase Extraction (SPE) Cleanup derivatization->cleanup injection GC Injection cleanup->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection acquisition Data Acquisition detection->acquisition quantification Quantification & Identification acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for GC-MS analysis.

Sample Preparation: Derivatization is Key

For the successful analysis of cyclooctanecarboxylic acid, a derivatization step to form a volatile ester is essential.[8][10] This protocol outlines the esterification to its methyl ester, a common and effective choice.

Protocol: Esterification of Cyclooctanecarboxylic Acid

  • Sample Aliquoting: Accurately weigh or measure a known quantity of the sample matrix containing cyclooctanecarboxylic acid into a clean glass reaction vial.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Solvent Extraction: If the analyte is in a complex matrix (e.g., biological fluid), perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the acidic components.[11] A typical LLE would involve acidifying the aqueous sample and extracting with a water-immiscible organic solvent like ethyl acetate.

  • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Esterification:

    • Add 1 mL of 2% (v/v) sulfuric acid in methanol to the dried residue.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature.

  • Extraction of Ester:

    • Add 1 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid.

    • Add 1 mL of hexane and vortex vigorously for 1 minute.

    • Centrifuge to separate the layers.

  • Final Sample Preparation: Carefully transfer the upper hexane layer containing the methyl cyclooctanecarboxylate to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.

Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent retention time reproducibility.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of analytes.
Injection Volume 1 µL
Injector Temperature 250°CEnsures complete vaporization of the analyte.
Split Ratio 20:1Prevents column overloading and improves peak shape.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.[10]
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and library matching; SIM for enhanced sensitivity in quantitative analysis.[12]

Method Validation: Ensuring Trustworthy Results

A rigorous method validation is paramount to ensure the reliability of the analytical data.[6][13] The validation should be performed in accordance with relevant guidelines (e.g., ICH, FDA).[14]

Validation Parameter Acceptance Criteria Methodology
Specificity No interfering peaks at the retention time of the analyte and internal standard.Analyze blank matrix samples and compare with spiked samples.
Linearity Correlation coefficient (r²) ≥ 0.99Prepare a calibration curve with at least five concentration levels.
Accuracy Recovery within 80-120%Analyze quality control (QC) samples at low, medium, and high concentrations.[15][16]
Precision Relative Standard Deviation (RSD) ≤ 15%Analyze replicate QC samples on the same day (intra-day) and on different days (inter-day).[16]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3Determined by serial dilution of a standard solution.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Stability Analyte concentration within ±15% of initialEvaluate the stability of the analyte in the sample matrix under different storage conditions (e.g., room temperature, refrigerated, freeze-thaw cycles).[13]

Expected Mass Spectrum and Fragmentation

The mass spectrum of methyl cyclooctanecarboxylate is expected to show characteristic fragmentation patterns for esters.[17][18] The following diagram illustrates a plausible fragmentation pathway.

fragmentation_pathway cluster_mol cluster_frags mol_ion [M]+• m/z 156 frag1 [M-OCH3]+ m/z 125 (Acylium ion) mol_ion->frag1 - •OCH3 frag2 [M-COOCH3]+ m/z 97 mol_ion->frag2 - •COOCH3 frag3 [C8H15]+ m/z 111 mol_ion->frag3 - COOCH3•

Caption: Plausible fragmentation of methyl cyclooctanecarboxylate.

The primary fragmentation is anticipated to be the alpha-cleavage of the C-O bond, leading to the formation of a stable acylium ion.[17] Other significant fragments may arise from the loss of the entire methoxycarbonyl group or rearrangement of the cyclooctane ring.

Expected Key Ions for Methyl Cyclooctanecarboxylate:

m/z Proposed Fragment Significance
156[C9H16O2]+•Molecular Ion
125[C8H13CO]+Acylium ion (loss of •OCH3)
97[C7H13]+Loss of COOCH3
55[C4H7]+Common fragment from cyclic alkanes

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of cyclooctanecarboxylic acid esters. By following the detailed steps for sample preparation, employing the optimized instrument parameters, and adhering to the rigorous validation strategy, researchers can achieve reliable and accurate quantification of these important compounds. The provided information on expected fragmentation patterns will further aid in the confident identification of cyclooctanecarboxylic acid derivatives in various matrices, supporting advancements in drug discovery and development.

References

  • Analytical Validation Quick Reference Guide. ChromSolutions.
  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet.
  • GC-MS Sample Preparation Protocol for Organic Acids in Urine. Aurametrix.
  • Acids: Derivatization for GC Analysis. ScienceDirect.
  • GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. SciSpace.
  • Method validation parameters for gas chromatography mass spectrometry analysis (GCMS) of cannabinoids in brownies. ResearchGate.
  • Derivatization. Chemistry LibreTexts.
  • Sample preparation GC-MS. SCION Instruments.
  • A Review on GC-MS and Method Development and Validation. Impactfactor.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
  • Sample Preparation Guidelines for GC-MS. University of Massachusetts Amherst.
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed.
  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.
  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC - NIH.
  • Guide to Derivatization Reagents for GC. Sigma-Aldrich.
  • What Is Derivatization In GC-MS?. Chemistry For Everyone - YouTube.
  • Mass spectrometric study of six cyclic esters. ResearchGate.
  • What are the common fragments in mass spectrometry for esters?. TutorChase.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry.
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. PubMed.
  • GC–MS analysis of carboxylic acids in petroleum after esterification with fluoroalcohols. Journal of High Resolution Chromatography.
  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC - NIH.
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate.
  • Cyclobutanecarboxylic acid, hexyl ester. PubChem.
  • Cyclobutane Derivatives in Drug Discovery. PharmaBlock.
  • Determination of carboxylic acids in oil samples by capillary gas chromatography/mass spectrometry. SciTech Connect - OSTI.GOV.
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • Salient features of the GC-MS data for the carboxylic acid fraction... ResearchGate.

Sources

Application

Cyclooctanecarboxylic Acid: A Versatile Building Block in Modern Organic Synthesis

Introduction Cyclooctanecarboxylic acid, a saturated eight-membered carbocycle bearing a carboxylic acid functionality, represents a valuable and increasingly utilized building block in organic synthesis. Its unique conf...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclooctanecarboxylic acid, a saturated eight-membered carbocycle bearing a carboxylic acid functionality, represents a valuable and increasingly utilized building block in organic synthesis. Its unique conformational flexibility and the lipophilic nature of the cyclooctyl ring make it an attractive scaffold for the design and synthesis of novel molecules in medicinal chemistry and materials science. The cyclooctane motif can impart desirable pharmacokinetic properties, such as enhanced metabolic stability and membrane permeability, to drug candidates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of cyclooctanecarboxylic acid in synthetic applications. We will explore its fundamental properties, common synthetic routes, and detailed protocols for key transformations, including amide bond formation and esterification.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. While comprehensive experimental data for cyclooctanecarboxylic acid is not extensively documented in publicly available literature, we can infer some properties based on trends for similar cycloalkanecarboxylic acids.

PropertyValueSource/Comment
CAS Number 4103-15-5
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
Appearance Colorless liquid or low melting solidInferred from similar compounds.
Boiling Point Not readily availableExpected to be higher than cyclohexanecarboxylic acid (232-233 °C).[1]
Melting Point Not readily availableExpected to be in a similar range to cyclohexanecarboxylic acid (29-31 °C).[1]
Density Not readily availableLikely to be around 1.0 g/mL.
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Sparingly soluble in water.General property of carboxylic acids of this size.

Safety and Handling:

Cyclooctanecarboxylic acid should be handled with care in a well-ventilated fume hood.[2][3][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[2][3][4] Avoid inhalation of vapors and contact with skin and eyes.[2][3][4] In case of contact, flush the affected area with copious amounts of water.[2][4] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[2]

Synthesis of Cyclooctanecarboxylic Acid

Several synthetic strategies can be employed to prepare cyclooctanecarboxylic acid. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Grignard Carboxylation of Cyclooctyl Bromide

A reliable and widely applicable method for the synthesis of carboxylic acids is the reaction of a Grignard reagent with carbon dioxide.[5] This approach is particularly suitable for the preparation of cyclooctanecarboxylic acid from the corresponding cyclooctyl bromide.

graph Grignard_Synthesis { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

}

Figure 1. Synthesis of Cyclooctanecarboxylic Acid via Grignard Carboxylation.

Protocol: Synthesis of Cyclooctanecarboxylic Acid via Grignard Reagent

Materials:

  • Cyclooctyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid carbon dioxide)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of cyclooctyl bromide in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction should initiate spontaneously, as evidenced by gentle refluxing. If the reaction does not start, gentle heating may be required. Once the reaction has started, add the remaining cyclooctyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the Grignard reagent solution in an ice bath. In a separate beaker, crush a sufficient amount of dry ice. Carefully and portion-wise, add the crushed dry ice to the stirred Grignard solution. A vigorous reaction will occur. Alternatively, the Grignard solution can be poured onto a large excess of crushed dry ice.

  • Work-up: Allow the reaction mixture to warm to room temperature. The mixture will solidify. Add dilute hydrochloric acid dropwise to the mixture until the solid dissolves and the solution becomes acidic. Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude cyclooctanecarboxylic acid. The product can be further purified by distillation or recrystallization.

Key Synthetic Transformations

The carboxylic acid moiety of cyclooctanecarboxylic acid is a versatile functional handle that allows for a wide range of transformations. Amide bond formation and esterification are two of the most fundamental and widely employed reactions in the synthesis of derivatives for various applications.

Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry, as the amide linkage is a key structural feature in many pharmaceuticals.[6] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid.

graph Amide_Coupling { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

}

Figure 2. General Workflow for Amide Bond Formation.

Protocol: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of cyclooctanecarboxylic acid with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and racemization.

Materials:

  • Cyclooctanecarboxylic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of cyclooctanecarboxylic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and the amine (1.1 eq).

  • Addition of Reagents: Add DIPEA or Et₃N (2.0-3.0 eq) to the mixture. Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reaction: Add EDC (1.2 eq) portion-wise to the stirred solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Fischer Esterification

Esterification is another fundamental transformation of carboxylic acids, yielding esters that are valuable as intermediates, solvents, and fragrances. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8][9] To drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.[7][9]

graph Fischer_Esterification { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

}

Figure 3. Simplified Mechanism of Fischer Esterification.

Protocol: General Procedure for Fischer Esterification

This protocol outlines a general method for the esterification of cyclooctanecarboxylic acid with an alcohol using a catalytic amount of sulfuric acid.

Materials:

  • Cyclooctanecarboxylic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous solvent (the alcohol itself can often serve as the solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyclooctanecarboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq). The alcohol will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Neutralization and Extraction: Wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation.

Spectroscopic Characterization

While a dedicated, publicly available spectral database for cyclooctanecarboxylic acid is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the carboxylic acid proton (δ 10-12 ppm). The methine proton alpha to the carbonyl group would likely appear as a multiplet around δ 2.2-2.5 ppm. The remaining methylene protons of the cyclooctyl ring would present as a complex series of multiplets in the upfield region (δ 1.2-1.9 ppm).

  • ¹³C NMR: The carbon NMR spectrum should exhibit a characteristic signal for the carbonyl carbon in the range of δ 175-185 ppm. The methine carbon attached to the carboxyl group is expected around δ 40-50 ppm. The methylene carbons of the cyclooctane ring will show a series of peaks between δ 25-35 ppm.

  • FT-IR: The infrared spectrum will be dominated by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[10] A strong C=O stretching absorption is expected around 1700-1725 cm⁻¹.[10] A C-O stretching band should also be visible in the 1210-1320 cm⁻¹ region.[10]

Applications in Drug Discovery and Development

The cyclooctane scaffold is an emerging motif in medicinal chemistry.[11] Its incorporation into drug candidates can offer several advantages, including:

  • Increased Lipophilicity: The large, non-polar cyclooctyl group can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

  • Conformational Restriction: While more flexible than smaller rings, the cyclooctane ring still imposes conformational constraints that can lead to improved binding affinity and selectivity for a biological target.

  • Metabolic Stability: The saturated carbocyclic nature of the cyclooctane ring can block sites of metabolism, leading to an improved pharmacokinetic profile.

Cyclooctanecarboxylic acid and its derivatives serve as valuable starting materials for the synthesis of a diverse range of compounds with potential therapeutic applications. The ability to readily form amide and ester linkages allows for the facile introduction of the cyclooctyl moiety into various molecular scaffolds.

Conclusion

Cyclooctanecarboxylic acid is a versatile and valuable building block for organic synthesis, offering a unique combination of lipophilicity and conformational properties. This application note has provided an overview of its properties, synthetic routes, and key chemical transformations. The detailed protocols for amide bond formation and esterification serve as a practical guide for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. As the demand for novel molecular architectures continues to grow, the strategic application of building blocks like cyclooctanecarboxylic acid will undoubtedly play a crucial role in the discovery and development of new chemical entities.

References

  • The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

  • ResearchGate. Examples of marketed drugs and bioactive compounds containing oxirane or cyclooctane rings. Retrieved from [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Fischer Esterification Procedure. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ChemBK. (2024, April 9). Cyclobutanecarboxylic acid. Retrieved from [Link]

  • Wikipedia. Cyclohexanecarboxylic acid. Retrieved from [Link]

  • Fischer Esterification. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Organic Synthesis. Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Org. Synth. 1943, 23, 16. Retrieved from [Link]

  • Spectroscopy Tutorial: Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • PubMed Central. Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

  • ResearchGate. A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Retrieved from [Link]

  • CORE. Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]

  • Google Patents. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • PubMed. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Retrieved from [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (2025, July 25). Retrieved from [Link]

  • PubMed Central. (2018, February 21). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Retrieved from [Link]

  • PubMed. Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Retrieved from [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0032520). Retrieved from [Link]

  • FTIR Spectrum. Retrieved from [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. Cyclobutanecarboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • NIST WebBook. Cyclobutylcarboxylic acid. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Google Patents. US8143442B2 - Preparation for a cyclohexanecarboxylic acid derivative and intermediates.
  • ResearchGate. (2025, September 18). Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives. Retrieved from [Link]

  • IR: carboxylic acids. Retrieved from [Link]

  • 2028 Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Cyclooctanecarboxylic Acid Amides and Esters

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Cyclooctane Scaffolds Cyclooctanecarboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Cyclooctane Scaffolds

Cyclooctanecarboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The eight-membered carbocyclic ring provides a unique three-dimensional architecture that allows for the exploration of novel chemical space. Unlike smaller, more rigid rings, the conformational flexibility of the cyclooctane core can be strategically utilized to optimize ligand-receptor interactions, enhance metabolic stability, and improve physicochemical properties such as solubility.[1][2] The amide and ester derivatives, in particular, are fundamental building blocks for creating complex molecules, including active pharmaceutical ingredients (APIs), functional polymers, and specialty chemicals.[3][4]

This guide provides a comprehensive overview of robust and scalable methods for the synthesis of cyclooctanecarboxylic acid amides and esters, detailing the underlying chemical principles and offering step-by-step laboratory protocols.

Synthetic Pathways Overview

The conversion of cyclooctanecarboxylic acid into its corresponding esters and amides involves the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group. Two primary strategies are employed, each with distinct advantages depending on the substrate's complexity and desired scale.

G cluster_main Synthetic Pathways from Cyclooctanecarboxylic Acid cluster_ester Ester Synthesis cluster_amide Amide Synthesis Start Cyclooctanecarboxylic Acid Fischer Fischer Esterification (Acid-Catalyzed) Start->Fischer Alcohol, H+ cat. Alkyl_Halide Alkylation of Carboxylate Salt Start->Alkyl_Halide 1. Base 2. R-X Coupling Direct Amide Coupling (e.g., EDC, HATU) Start->Coupling Amine, Coupling Agent Acid_Chloride Via Acyl Chloride (Two-Step) Start->Acid_Chloride 1. SOCl2 or (COCl)2 2. Amine Ester_Node Cyclooctanecarboxylic Acid Ester Fischer->Ester_Node Alkyl_Halide->Ester_Node Amide_Node Cyclooctanecarboxylic Acid Amide Coupling->Amide_Node Acid_Chloride->Amide_Node

Caption: General synthetic routes to cyclooctanecarboxylic acid esters and amides.

Synthesis of Cyclooctanecarboxylic Acid Esters

Esterification is a cornerstone of organic synthesis. The choice between direct acid-catalyzed methods and alkylation routes often depends on the alcohol's steric hindrance and the acid sensitivity of other functional groups present in the molecule.

Method A: Fischer-Speier Esterification

Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol or by removing the water byproduct, for instance, through azeotropic distillation with a Dean-Stark apparatus.[5][7][8]

Mechanism Insight: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[8][9] A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[7] All steps in this mechanism are reversible.[6][7]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclooctanecarboxylic acid (10.0 g, 64.0 mmol).

  • Reagents: Add methanol (100 mL, a large excess) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (1 mL) as the catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water (50 mL) and saturated brine solution (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield methyl cyclooctanecarboxylate as a clear oil.

Method B: Alkylation of Carboxylate Salt

This method is an excellent alternative, particularly for base-stable substrates or when using precious alcohols. It follows an Sₙ2 mechanism where the carboxylate anion acts as a nucleophile, displacing a halide from an alkyl halide.[7]

  • Salt Formation: Dissolve cyclooctanecarboxylic acid (10.0 g, 64.0 mmol) in 100 mL of dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 13.3 g, 96.0 mmol) to the solution.

  • Reagent Addition: Stir the suspension vigorously for 30 minutes at room temperature. Add ethyl iodide (12.0 g, 76.8 mmol) dropwise to the mixture.

  • Reaction: Heat the reaction to 60 °C and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into 200 mL of cold water.

  • Extraction & Washing: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ethyl ester.

Data Summary: Esterification Methods
ParameterFischer EsterificationAlkylation of Carboxylate Salt
Principle Acid-catalyzed equilibriumSₙ2 Nucleophilic Substitution
Key Reagents Alcohol, Strong Acid (cat.)Base, Alkyl Halide
Conditions Reflux (typically 60-120 °C)Mild to moderate (RT to 80 °C)
Typical Yield 70-90% (with excess alcohol)85-95%
Advantages Simple, inexpensive reagentsHigh yields, avoids strong acid
Limitations Equilibrium-limited, requires excess reagent or water removal, not suitable for acid-sensitive substratesRequires a reactive alkyl halide, base-sensitive groups may be incompatible

Synthesis of Cyclooctanecarboxylic Acid Amides

Amide bond formation is one of the most frequently performed reactions in drug discovery.[10] The direct reaction of a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction forming a stable and unreactive ammonium carboxylate salt.[11] Therefore, activation of the carboxylic acid is necessary.

Method A: Direct Amide Coupling

Modern amide synthesis heavily relies on coupling reagents that activate the carboxylic acid in situ to form a highly reactive intermediate, which is then readily attacked by the amine.[10] Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole), are common choices.[12]

Mechanism Insight: The carbodiimide reagent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][12] This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond. The byproduct is a soluble urea derivative. Additives like HOBt can react with the O-acylisourea to form an activated ester, which can reduce side reactions and minimize racemization in chiral substrates.

G cluster_mech EDC-Mediated Amide Coupling Workflow A Carboxylic Acid (R-COOH) C O-Acylisourea (Activated Intermediate) A->C + B EDC (Carbodiimide) B->C E Tetrahedral Intermediate C->E + D Amine (R'-NH2) D->E F Amide Product (R-CONH-R') E->F G Soluble Urea Byproduct E->G elimination

Caption: Simplified workflow of an EDC-mediated amide coupling reaction.

  • Setup: Dissolve cyclooctanecarboxylic acid (5.0 g, 32.0 mmol) in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Reagents: Add EDC·HCl (7.3 g, 38.4 mmol) and HOBt (5.2 g, 38.4 mmol) to the solution. Stir at room temperature for 20 minutes to pre-activate the acid.

  • Amine Addition: Add benzylamine (3.75 g, 35.2 mmol) followed by N,N-diisopropylethylamine (DIPEA) (6.7 mL, 38.4 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor completion by LC-MS or TLC.

  • Work-up: Dilute the reaction mixture with 100 mL of DCM. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from ethyl acetate/hexanes or by column chromatography to yield the pure amide.

Method B: Two-Step Synthesis via Acyl Chloride

A more traditional but highly effective method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.[6][13] Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common reagents for this transformation.[13][14][15] This method is particularly useful for less reactive amines or large-scale synthesis where coupling reagents are cost-prohibitive.

Step 1: Formation of Cyclooctanecarbonyl Chloride

  • Setup: In a fume hood, place cyclooctanecarboxylic acid (5.0 g, 32.0 mmol) in a 100 mL flask equipped with a stirrer and reflux condenser (with a gas outlet connected to a trap).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 7.0 mL, 96.0 mmol) dropwise at room temperature.[14] A catalytic amount of DMF (2-3 drops) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2 hours. The evolution of HCl and SO₂ gas will be observed.[13]

  • Isolation: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cyclooctanecarbonyl chloride is often used directly in the next step without further purification.

Step 2: Amide Formation

  • Setup: Dissolve the crude cyclooctanecarbonyl chloride in 50 mL of anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve benzylamine (7.2 g, 67.2 mmol, 2.1 eq) in 50 mL of DCM. Add this solution dropwise to the cold acyl chloride solution. The second equivalent of amine acts as a base to neutralize the HCl generated. Alternatively, 1.1 equivalents of the amine and 1.2 equivalents of a non-nucleophilic base like triethylamine can be used.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up & Purification: Follow steps 5-7 from Protocol 4.A to isolate and purify the final product.

Data Summary: Amidation Methods
ParameterDirect Amide CouplingTwo-Step via Acyl Chloride
Principle In situ activation of COOHConversion to highly reactive R-COCl
Key Reagents Coupling Agent (EDC, HATU), Amine, BaseChlorinating Agent (SOCl₂), Amine, Base
Conditions Mild (0 °C to RT)Harsher (Reflux for Step 1), Mild for Step 2
Typical Yield 80-98%75-95%
Advantages Mild conditions, broad functional group tolerance, one-pot procedureCost-effective for large scale, highly reactive intermediate
Limitations Expensive reagents, byproduct removal can be trickyHarsher conditions, moisture-sensitive intermediate, not suitable for acid-labile substrates

References

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • University of Waterloo. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • JoVE. (2020). Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • McCallum, J. (2013, February 26). mechanism of amide formation with DCC. YouTube. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • JoVE. (n.d.). Carboxylic Acids to Acid Chlorides. Moodle. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Cyclobutanecarboxylic Acid: Properties, Uses, and Applications. Retrieved from [Link]

  • Chen, G., Shaughnessy, M. H., & Dvorak, C. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature Communications, 14(3123). Retrieved from [Link]

  • ChemAnalyst. (n.d.). Cyclobutanecarboxylic acid | Formula, Properties & Application. Retrieved from [Link]

  • Google Patents. (1987). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. Retrieved from [Link]

  • Google Patents. (2009). CN101851229A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
  • Royal Society of Chemistry. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

  • Thieme. (2024). Synthesis of Esters from Carboxylic Acids and Derivatives. Retrieved from [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(1), 599-604. Retrieved from [Link]

  • Wouters, R., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(24), 2035-2047. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis of amides and related compounds. Retrieved from [Link]

  • Science Scribe. (2016, October 31). Part 2: Synthesis of an Ester from Alcohol and Carboxylic Acid. YouTube. Retrieved from [Link]

  • Dibbo, I. N. (2022). Synthesis of cyclic amides from dicarboxylic acids and amines using base tolerant heterogenous catalyst. BUET. Retrieved from [Link]

  • National Genomics Data Center. (2023). Synthesis of amides directly from carboxylic acids and hydrazines. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Purification of Cyclooctanecarboxylic Acid

Abstract This comprehensive guide details the effective purification of cyclooctanecarboxylic acid, a valuable building block in pharmaceutical and chemical synthesis. Recognizing that the purity of starting materials is...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the effective purification of cyclooctanecarboxylic acid, a valuable building block in pharmaceutical and chemical synthesis. Recognizing that the purity of starting materials is paramount to the success of subsequent reactions, this document provides a scientifically grounded framework for selecting and implementing appropriate purification strategies. We will explore purification primarily through recrystallization and acid-base extraction, with supporting information on vacuum distillation. Each protocol is presented with a detailed, step-by-step methodology, underscored by the scientific rationale behind each manipulation to ensure both high purity and high recovery of the target compound.

Introduction and Scientific Background

Cyclooctanecarboxylic acid is an aliphatic carboxylic acid featuring a C8 cycloalkane ring. Its unique structural properties make it a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialty materials. Impurities, which can arise from the synthetic route (e.g., unreacted starting materials, byproducts) or degradation, can significantly hinder reaction yields, introduce unwanted side products, and complicate downstream processing.

The purification strategies outlined herein are based on the fundamental physicochemical properties of cyclooctanecarboxylic acid. The presence of the polar carboxylic acid functional group allows for manipulation of its solubility in aqueous and organic media through pH adjustment—the cornerstone of acid-base extraction.[1] Concurrently, its nature as a crystalline solid at room temperature makes it an excellent candidate for purification by recrystallization, a powerful technique that leverages differences in solubility between the compound of interest and its impurities.[2]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of cyclooctanecarboxylic acid is essential for designing an effective purification protocol. The data presented below has been aggregated from various chemical suppliers and databases.

Table 1: Physicochemical Properties of Cyclooctanecarboxylic Acid

PropertyValueSource
Chemical Formula C₉H₁₆O₂-
Molecular Weight 156.22 g/mol -
CAS Number 1075-53-2-
Appearance White to off-white crystalline solid-
Melting Point 40-42 °C-
Boiling Point 155-157 °C at 12 mmHg-
Solubility Insoluble in water; Soluble in many organic solvents (e.g., ethanol, diethyl ether, ethyl acetate, hexane)[3]
Safety and Handling Precautions

Cycloalkanecarboxylic acids should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Hazard Identification: Based on data for homologous compounds like cyclohexanecarboxylic acid and cyclobutanecarboxylic acid, cyclooctanecarboxylic acid is expected to cause skin irritation/corrosion and serious eye damage.[4][5]

  • First Aid Measures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[6]

Note: Always consult the specific Safety Data Sheet (SDS) for the lot number you are using before commencing any experimental work.

Strategic Approach to Purification

The optimal purification strategy is dictated by the physical state of the crude material and the nature of the expected impurities. For cyclooctanecarboxylic acid, a solid, a multi-step approach is often most effective.

G start Crude Cyclooctanecarboxylic Acid is_solid Is the crude material a solid? start->is_solid impurities Are neutral or basic impurities suspected? is_solid->impurities Yes distillation Consider Vacuum Distillation (if low-melting or oily solid) is_solid->distillation No / Oily extraction Perform Acid-Base Extraction impurities->extraction Yes recrystallize Perform Recrystallization impurities->recrystallize No extraction->recrystallize purity_check Assess Purity (MP, TLC, NMR) recrystallize->purity_check distillation->purity_check

Caption: Decision workflow for selecting a purification strategy.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique is exceptionally effective for removing neutral and basic impurities. It relies on converting the water-insoluble carboxylic acid into its water-soluble carboxylate salt with a weak base, allowing for its separation from impurities that remain in the organic phase.[1][7]

G cluster_0 Separation cluster_1 Organic Phase Workup cluster_2 Aqueous Phase Workup A 1. Dissolve crude acid in organic solvent (e.g., Diethyl Ether) B 2. Add aqueous NaHCO₃ solution and mix in separatory funnel A->B C 3. Separate Layers B->C D Organic Layer (contains neutral/basic impurities) C->D G Aqueous Layer (contains Sodium Cyclooctanecarboxylate) C->G E Wash with brine, dry over MgSO₄, and evaporate solvent D->E F Isolated Impurities E->F H 4. Cool in ice bath and re-acidify with HCl (aq) until pH < 2 G->H I 5. Collect precipitated solid by vacuum filtration H->I J 6. Wash with cold water and dry I->J K Pure Cyclooctanecarboxylic Acid J->K

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude cyclooctanecarboxylic acid (e.g., 5.0 g) in a suitable organic solvent like diethyl ether or ethyl acetate (e.g., 50 mL) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 30 mL) to the separatory funnel.

    • Causality Note: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid (pKa ~4-5) to form the water-soluble sodium salt, but typically not strong enough to deprotonate less acidic impurities like phenols. This provides a degree of selectivity.[7]

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently. Vent frequently.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add a fresh portion of NaHCO₃ solution (e.g., 15 mL) to the organic layer remaining in the funnel. Shake, vent, and separate as before. Combine this second aqueous extract with the first.

    • Expertise Insight: Performing two smaller extractions is more efficient at recovering the product than a single large one.

  • Re-acidification: Cool the combined aqueous extracts in an ice-water bath. Slowly, and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (test with pH paper, target pH ~2). The cyclooctanecarboxylic acid will precipitate as a white solid.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of ice-cold deionized water to remove any inorganic salts. Allow the solid to pull dry on the filter for 15-20 minutes before transferring it to a watch glass to air dry completely or dry in a vacuum oven at a low temperature.

Protocol 2: Purification by Recrystallization

Recrystallization is the method of choice for purifying solid compounds to a high degree. The principle is to dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the "mother liquor."

Table 2: Recrystallization Solvent Selection

Solvent SystemRationale & Suitability
Hexane or Heptane The non-polar alkyl ring suggests good solubility at high temperatures but lower solubility at room temperature, making this an ideal starting point.
Water Due to the large non-polar cyclooctyl group, solubility in water is expected to be very low even when hot, making it unsuitable as a single solvent but potentially useful as an anti-solvent.
Hexane/Ethyl Acetate A mixed solvent system can be effective if the acid is too soluble in pure ethyl acetate and not soluble enough in pure hexane.
Ethanol/Water Carboxylic acids often recrystallize well from alcohol/water mixtures.[2] The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point), after which it is reheated to clarify and then cooled.

Step-by-Step Methodology (Using Hexane):

  • Solvent Addition: Place the crude cyclooctanecarboxylic acid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a small portion of hexane (e.g., 20 mL) and a boiling chip.

  • Heating and Dissolution: Gently heat the mixture on a hot plate. Add more hexane in small portions until the solid just dissolves completely at the boiling point of the solvent.

    • Trustworthiness Check: It is critical to use the minimum amount of hot solvent required for dissolution. Adding excess solvent will significantly reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask to remove them.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold hexane to rinse away the impurity-laden mother liquor. Dry the purified crystals thoroughly.

Assessment of Purity

After purification, the identity and purity of the cyclooctanecarboxylic acid must be confirmed.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess purity. The purified compound should appear as a single spot.

    • Pro-Tip: To prevent streaking on the silica plate, add a small amount of acetic acid (e.g., 0.5-1%) to the eluting solvent system (e.g., 4:1 Hexane:Ethyl Acetate). This keeps the carboxylic acid in its protonated state.

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any remaining impurities.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products. Retrieved from [Link]

  • Solubility of Things. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

Sources

Method

derivatization of Cyclooctanecarboxylic acid for analytical purposes

An In-Depth Guide to the Derivatization of Cyclooctanecarboxylic Acid for Analytical Applications Abstract Cyclooctanecarboxylic acid, a key intermediate and building block in pharmaceutical and chemical synthesis, prese...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of Cyclooctanecarboxylic Acid for Analytical Applications

Abstract

Cyclooctanecarboxylic acid, a key intermediate and building block in pharmaceutical and chemical synthesis, presents analytical challenges due to its high polarity and low volatility. Direct analysis via gas chromatography (GC) or high-performance liquid chromatography (HPLC) often results in poor peak shape, low sensitivity, and inaccurate quantification. This technical guide provides a comprehensive overview and detailed protocols for the derivatization of cyclooctanecarboxylic acid, a critical sample preparation step designed to overcome these analytical hurdles. We will explore the underlying chemical principles and provide field-proven methodologies for esterification and silylation, enabling robust and reliable analysis by GC-Mass Spectrometry (GC-MS) and HPLC.

The Rationale for Derivatization

The analysis of carboxylic acids like cyclooctanecarboxylic acid is often hampered by their inherent physicochemical properties. The polar carboxyl group (-COOH) can engage in strong hydrogen bonding, which leads to several analytical complications[1][2][3]:

  • Low Volatility: Strong intermolecular hydrogen bonds increase the boiling point, making the analyte unsuitable for direct GC analysis, which requires compounds to be volatile and thermally stable.[1]

  • Poor Peak Shape: Residual polar interactions with the GC column stationary phase can cause significant peak tailing, leading to poor resolution and inaccurate integration.[2]

  • Adsorption: The active carboxyl group can irreversibly adsorb to active sites within the GC inlet or column, resulting in sample loss and poor reproducibility.

  • Limited HPLC Detection: Cyclooctanecarboxylic acid lacks a strong chromophore, making it difficult to detect with high sensitivity using standard HPLC-UV detectors.[4][5]

Derivatization is a chemical modification process that converts the polar carboxyl group into a less polar, more volatile functional group.[6] This transformation is essential for achieving high-quality analytical results. The primary goals of derivatizing cyclooctanecarboxylic acid are:

  • For GC Analysis: To increase volatility and thermal stability by replacing the active proton of the carboxyl group.[7][8]

  • For HPLC Analysis: To introduce a chromophoric or fluorophoric tag that enhances detectability by UV-Vis or fluorescence detectors.[4]

The choice of derivatization strategy is dictated by the analytical technique employed and the specific requirements of the assay.

Core Derivatization Strategies: A Comparative Overview

Two primary strategies are employed for the derivatization of carboxylic acids: esterification (alkylation) and silylation .

Esterification: The Workhorse of Carboxylic Acid Analysis

Esterification is the most common form of alkylation, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy group (-OR).[8] This reaction effectively caps the polar hydrogen, increasing volatility and improving chromatographic behavior.

  • Methyl Esterification (for GC-MS): The formation of methyl esters is a widely used technique. Reagents like Boron Trifluoride-Methanol (BF₃-Methanol) act as potent Lewis acid catalysts to facilitate the reaction between the carboxylic acid and methanol.[2][9][10] This method is known for being relatively fast and effective for a wide range of carboxylic acids.[2]

  • Pentafluorobenzyl (PFB) Esterification (for GC-ECD or HPLC-UV): For applications requiring ultra-high sensitivity, derivatization with pentafluorobenzyl bromide (PFB-Br) is an excellent choice.[11][12][13] The resulting PFB ester is highly responsive to Electron Capture Detectors (ECD) in GC and also possesses a strong UV chromophore for HPLC analysis.[11][13] This makes it a versatile technique for trace-level analysis.[13]

Silylation: Maximizing Volatility for GC-MS

Silylation involves replacing the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[1] This is one of the most prevalent derivatization techniques for metabolomics and other fields utilizing GC-MS.[7]

  • Mechanism: Silylating reagents, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly reactive TMS donors.[14][15] The reaction is typically rapid and quantitative. A key advantage of MSTFA is that its byproducts are highly volatile, minimizing interference in the chromatogram.[15][16]

  • Causality: The introduction of the bulky, non-polar TMS group effectively shields the polar carboxyl functionality. This dramatically reduces hydrogen bonding, increases volatility, and enhances thermal stability, leading to sharp, symmetrical peaks in GC analysis.[1] A critical consideration for silylation is the need for strictly anhydrous (water-free) conditions, as any moisture will preferentially react with the silylating reagent, reducing yield and potentially hydrolyzing the formed TMS ester.[7]

Workflow for Derivatization and Analysis

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up & Analysis Sample Cyclooctanecarboxylic Acid Sample Dry Evaporate to Dryness (Anhydrous Conditions) Sample->Dry Reagent Add Derivatization Reagent (e.g., BF3-Methanol, MSTFA) Dry->Reagent React Incubate / Heat (e.g., 60-80°C) Reagent->React Extract Solvent Extraction (if required) React->Extract Analyze Inject into GC-MS or HPLC Extract->Analyze G cluster_reactants cluster_products Cyclo Cyclooctanecarboxylic Acid BF3 BF3 Catalyst plus1 + MeOH Methanol (CH3OH) Ester Methyl Cyclooctanecarboxylate Water Water (H2O) plus2 + dummy1->dummy2 Heat (60°C)

Sources

Application

application of Cyclooctanecarboxylic acid in polymer chemistry

An Application Guide to Cyclooctanecarboxylic Acid in Polymer Chemistry Abstract Cyclooctanecarboxylic acid, with its unique eight-membered aliphatic ring, presents a versatile yet underexplored building block in polymer...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cyclooctanecarboxylic Acid in Polymer Chemistry

Abstract

Cyclooctanecarboxylic acid, with its unique eight-membered aliphatic ring, presents a versatile yet underexplored building block in polymer chemistry. This guide delineates its potential applications as both a covalent modifier for controlling polymer molecular weight and as a monomer precursor for synthesizing novel polyesters and polyamides. By incorporating the bulky and flexible cyclooctyl moiety, it is possible to tailor the thermal, mechanical, and solubility properties of various polymer systems. This document provides detailed protocols for the use of cyclooctanecarboxylic acid in melt polycondensation of polyesters and solution polycondensation of polyamides, as well as a prospective route for its conversion to a lactone for subsequent ring-opening polymerization.

Introduction

The incorporation of alicyclic structures into polymer backbones is a well-established strategy for modifying polymer properties. These cyclic, non-aromatic moieties can impart a unique combination of flexibility, thermal stability, and altered solubility compared to their linear aliphatic or rigid aromatic counterparts. Cyclooctanecarboxylic acid, a monofunctional carboxylic acid featuring a C8 ring, is a compelling candidate for such modifications. Its large and flexible ring can introduce significant steric bulk, potentially disrupting chain packing and lowering crystallinity, while its carboxylic acid functionality allows for its integration into polymers like polyesters and polyamides through established condensation reactions.[1][2] This guide explores the scientifically plausible applications of cyclooctanecarboxylic acid in polymer synthesis, providing both the theoretical basis and practical protocols for researchers in materials science and polymer chemistry.

Cyclooctanecarboxylic Acid as a Chain-Growth Modifier in Polycondensation

Mechanism and Rationale

In step-growth polymerization, such as the synthesis of polyesters and polyamides, the final molecular weight of the polymer is highly dependent on the stoichiometry of the bifunctional monomers.[3] The introduction of a monofunctional reagent, such as cyclooctanecarboxylic acid, acts as a chain terminator or "end-capper." Once a monofunctional molecule reacts with a growing polymer chain, that chain end is no longer reactive and cannot propagate further. This provides a reliable method for controlling the average molecular weight of the resulting polymer. The bulky cyclooctyl group at the chain end can also influence the polymer's solubility and surface properties.

Application Note 1: Synthesis of a Cyclooctyl-Terminated Polyester

This section details the use of cyclooctanecarboxylic acid to control the molecular weight of an aliphatic polyester synthesized from a dicarboxylic acid and a diol. The protocol is based on established melt polycondensation methods, which are advantageous for being solvent-free.[4]

Protocol 1: Melt Polycondensation of a Polyester with Cyclooctanecarboxylic Acid as a Chain Terminator

Objective: To synthesize poly(butylene succinate) with a controlled molecular weight by using cyclooctanecarboxylic acid as an end-capping agent.

Materials:

  • Succinic acid

  • 1,4-Butanediol

  • Cyclooctanecarboxylic acid

  • Titanium(IV) isopropoxide (catalyst)

  • Nitrogen gas (for inert atmosphere)

Experimental Workflow Diagram:

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Polycondensation A Charge reactor with: - Succinic acid - 1,4-Butanediol (excess) - Cyclooctanecarboxylic acid B Heat to 180-200°C under N2 A->B C Collect water byproduct B->C D Add Catalyst (e.g., Ti(IV) isopropoxide) C->D After ~90% theoretical water is collected E Increase temperature to 220-240°C D->E F Apply vacuum gradually E->F G Monitor viscosity increase F->G H Extrude and pelletize polymer G->H Reaction complete

Caption: Workflow for melt polycondensation with end-capping.

Procedure:

  • Reactor Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Charging Monomers: The flask is charged with succinic acid (1.0 mol), 1,4-butanediol (1.1 mol, 10% excess to compensate for volatilization), and cyclooctanecarboxylic acid (0.02 mol, for targeting a specific molecular weight).

  • Esterification: The mixture is heated to 180-200°C under a slow stream of nitrogen. The water produced during esterification is collected in the distillation receiver. This stage is continued until approximately 90% of the theoretical amount of water is collected.

  • Polycondensation: The catalyst, titanium(IV) isopropoxide (0.05 mol%), is added to the reaction mixture. The temperature is gradually increased to 220-240°C, and a vacuum is slowly applied to remove the excess 1,4-butanediol and the remaining water, driving the polymerization forward.

  • Completion: The reaction is monitored by the increase in the viscosity of the melt (observed via the torque on the mechanical stirrer). The reaction is considered complete when the desired viscosity is reached.

  • Product Isolation: The hot polymer is extruded from the reactor under nitrogen pressure and pelletized upon cooling.

Expected Properties and Characterization

The resulting polyester will have cyclooctyl groups at its chain ends. The molecular weight can be controlled by varying the initial amount of cyclooctanecarboxylic acid.

PropertyExpected OutcomeCharacterization Technique
Molecular Weight (Mn) Lower with increasing cyclooctanecarboxylic acid concentrationGel Permeation Chromatography (GPC)
Thermal Properties (Tg, Tm) Potentially lower Tg due to increased free volume from the bulky end groupsDifferential Scanning Calorimetry (DSC)
Solubility Enhanced solubility in organic solvents compared to the unmodified polyesterSolubility tests in various solvents
Structure Confirmation Presence of cyclooctyl end groupsNuclear Magnetic Resonance (NMR) Spectroscopy

Cyclooctanecarboxylic Acid Derivatives in Polyamide Synthesis

Mechanism and Rationale

While cyclooctanecarboxylic acid itself is monofunctional, it can be chemically modified to be a bifunctional monomer for incorporation into a polymer backbone. For instance, a derivative containing both a carboxylic acid and an amine group, or two carboxylic acid groups, could be synthesized. A more direct, albeit hypothetical, approach would be to use a dicarboxylic acid derivative of cyclooctane. However, for the purpose of this guide, we will consider the use of a hypothetical amino-cyclooctanecarboxylic acid as an "AB" type monomer to be copolymerized with traditional "AA" and "BB" monomers to introduce pendant cyclooctyl groups. This would create a copolyamide with the bulky alicyclic group attached to the polymer chain, influencing inter-chain interactions. The synthesis would likely be performed in solution to ensure good mixing of the monomers.[5]

Application Note 2: Synthesis of a Copolyamide with Pendant Cyclooctyl Groups

This protocol describes a hypothetical solution polycondensation to create a copolyamide from adipic acid, hexamethylenediamine, and an amino-cyclooctanecarboxylic acid derivative. The pendant cyclooctyl groups are expected to disrupt the hydrogen bonding typical in polyamides, thus altering the material's properties.

Protocol 2: Solution Polycondensation for Copolyamide Synthesis

Objective: To synthesize a copolyamide containing pendant cyclooctyl groups to modify its thermal and mechanical properties.

Materials:

  • Adipic acid

  • Hexamethylenediamine

  • Hypothetical Monomer: 4-aminocyclooctanecarboxylic acid

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Triphenyl phosphite (TPP) and pyridine (condensing agents - Yamazaki-Higashi conditions)[5]

  • Lithium Chloride (LiCl) (solubilizing agent)

Experimental Workflow Diagram:

G A Dissolve diamine, LiCl, and hypothetical amino acid in NMP/Pyridine B Add adipic acid and TPP A->B C Heat to 100-120°C under N2 B->C D Stir for 4-6 hours C->D E Precipitate polymer in methanol D->E F Filter, wash, and dry the product E->F G Analyze structure and properties F->G Characterization

Caption: Workflow for solution polycondensation of a copolyamide.

Procedure:

  • Reactor Setup: A dry, three-neck flask is equipped with a mechanical stirrer and a nitrogen inlet.

  • Monomer Dissolution: Hexamethylenediamine (0.95 mol), 4-aminocyclooctanecarboxylic acid (0.1 mol), and LiCl (5 wt% of solvent) are dissolved in a mixture of NMP and pyridine (5:1 v/v).

  • Reaction Initiation: Adipic acid (1.0 mol) and triphenyl phosphite (2.2 mol) are added to the solution.

  • Polycondensation: The mixture is heated to 100-120°C with constant stirring under a nitrogen atmosphere for 4-6 hours.

  • Product Isolation: The viscous polymer solution is cooled to room temperature and then poured into a large volume of methanol to precipitate the copolyamide.

  • Purification: The precipitated polymer is collected by filtration, washed thoroughly with methanol to remove residual solvent and reagents, and dried in a vacuum oven at 80°C.

Expected Properties and Characterization

The incorporation of pendant cyclooctyl groups is expected to have a significant impact on the polyamide's properties by disrupting the regular hydrogen bonding between chains.

PropertyExpected OutcomeCharacterization Technique
Crystallinity Reduced crystallinity compared to unmodified nylon 6,6X-ray Diffraction (XRD), DSC
Glass Transition Temp. (Tg) May increase due to bulky pendant group restricting chain mobilityDifferential Scanning Calorimetry (DSC)
Melting Point (Tm) Lowered due to disruption of crystal packingDifferential Scanning Calorimetry (DSC)
Solubility Increased solubility in polar aprotic solventsSolubility testing
Mechanical Properties Potentially lower tensile strength but higher flexibilityTensile testing (DMA)

Cyclooctanecarboxylic Acid as a Precursor for Ring-Opening Polymerization

Rationale for Lactone Formation and ROP

Ring-opening polymerization (ROP) of lactones (cyclic esters) is a powerful method for producing aliphatic polyesters with controlled molecular weights and low dispersity.[6] While cyclooctanecarboxylic acid is not a lactone, it could potentially be converted into one through a Baeyer-Villiger oxidation of a corresponding cyclooctanone derivative. The resulting nine-membered lactone could then be a substrate for ROP. The driving force for the ROP of larger rings (like a 9-membered lactone) is primarily entropic, although some ring strain may still be present.[7]

Application Note 3: Ring-Opening Polymerization of a Hypothetical Cyclooctane-Lactone

This section outlines a prospective pathway involving the synthesis of a polyester via ROP of a lactone derived from cyclooctanecarboxylic acid. This represents a more advanced and speculative application.

Protocol 3: Catalyzed Ring-Opening Polymerization

Objective: To synthesize a polyester with cyclooctyl units in the backbone via ROP.

Hypothetical Monomer Synthesis:

  • Reduction of cyclooctanecarboxylic acid to cyclooctylmethanol.

  • Oxidation of cyclooctylmethanol to cyclooctanecarbaldehyde.

  • Further oxidation to a hypothetical cyclooctanone derivative.

  • Baeyer-Villiger oxidation to form a nine-membered lactone.

ROP Protocol:

Materials:

  • Hypothetical cyclooctane-lactone

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)

  • Benzyl alcohol (initiator)

  • Toluene (solvent)

Procedure:

  • Reactor Setup: A flame-dried Schlenk flask is charged with the hypothetical cyclooctane-lactone, benzyl alcohol, and dry toluene under an inert atmosphere.

  • Catalyst Addition: A solution of Sn(Oct)₂ in toluene is added via syringe.

  • Polymerization: The flask is immersed in an oil bath preheated to 110-130°C and stirred for 12-24 hours.

  • Termination and Isolation: The reaction is cooled, and the polymer is dissolved in dichloromethane and precipitated in cold methanol.

  • Purification: The polymer is filtered and dried under vacuum.

Expected Polymer Properties

A polyester derived from this hypothetical lactone would have a repeating unit containing the C8 ring. This structure would likely lead to a polymer with low crystallinity and a low glass transition temperature, resulting in an amorphous, rubbery material at room temperature. The properties would be highly influenced by the large, flexible cyclooctyl group within the polymer backbone.[8]

Summary and Future Outlook

Cyclooctanecarboxylic acid, while not a conventional monomer, holds significant potential in polymer chemistry as a versatile modifier and a precursor to novel polymer structures. Its application as a chain terminator offers a straightforward method for controlling molecular weight in polyesters and polyamides. Furthermore, its derivatives could be used to introduce bulky pendant groups, thereby tuning the thermal and mechanical properties of these polymers. The prospective route via a lactone intermediate to polyesters through ring-opening polymerization opens avenues for creating new materials with unique properties imparted by the flexible eight-membered ring. Further research into the synthesis of bifunctional derivatives of cyclooctanecarboxylic acid is warranted to fully explore its potential as a novel monomer in the field of advanced polymer materials.

References

  • Löfgren, A., Albertsson, A.-C., Dubois, P., & Jérôme, R. (n.d.). Recent Advances in Ring-Opening Polymerization of Lactones and Related Compounds. Journal of Macromolecular Science, Part C.

  • Getzler, Y. D. Y. L., et al. (n.d.). Synthesis and Ring-Opening (co)Polymerization of Lactones Derived from the Cotelomerization of Isoprene, Butadiene, and CO2. Faraday Discussions.

  • He, G., et al. (2009). Convenient Method for the Synthesis of a Flexible Cyclic Polyamide for Selective Targeting of c-myb G-quadruplex DNA. Organic Letters.

  • Hsieh, C.-Y., et al. (2012). Synthesis of Cyclic Py-Im Polyamide Libraries. The Journal of Organic Chemistry.

  • Albertsson, A.-C., & Varma, I. K. (2003). Recent Developments in Ring Opening Polymerization of Lactones for Biomedical Applications. Biomacromolecules.

  • LibreTexts. (2021). 2.8: Ring-Opening Polymerization. Chemistry LibreTexts.

  • Hong, M., & Chen, E. Y.-X. (2022). Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability. ACS Macro Letters.

  • Britannica. (n.d.). Carboxylic acid - Polyamides, Synthesis, Esters.

  • Aldaba-Ramos, J. P., et al. (2025). Homopolymerization and copolymerization of ε-caprolactone and L-lactide organocatalyzed by carboxylic acids with mono-, di-, and tri-functionality. Polymer Chemistry.

  • Kamran, M., et al. (2022). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry.

  • Panchal, S. S., et al. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry.

  • Gadhave, R. V., & Mahanwar, P. A. (2017). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst.

  • Filonenko, G. A., et al. (2023). Effect of Chain Structure on the Various Properties of the Copolymers of Fluorinated Norbornenes with Cyclooctene. Polymers.

  • Ferreira, P., & Furtado, C. (2011). Synthesis of Biodegradable and Biocompostable Polyesters.

  • ResearchGate. (2009). Synthesis of Poly(cyclooctene) by Ring-Opening Metathesis Polymerization: Characterization and Shape Memory Properties.

  • Namekawa, S., Uyama, H., & Kobayashi, S. (2000). Enzymatic synthesis of polyesters from lactones, dicarboxylic acid divinyl esters, and glycols through combination of ring-opening polymerization and polycondensation. Biomacromolecules.

  • ResearchGate. (2023). (PDF) Effect of Chain Structure on the Various Properties of the Copolymers of Fluorinated Norbornenes with Cyclooctene.

  • Hedin, C., et al. (2018). Anionic polycondensation and equilibrium driven monomer formation of cyclic aliphatic carbonates. Polymer Chemistry.

  • Wang, S., et al. (2024). Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Molecular Weight, and Mechanistic Insights. ChemRxiv.

  • LibreTexts. (2021). 2.13: Polyesters. Chemistry LibreTexts.

  • ResearchGate. (2016). (PDF) Monomeric and Polymeric Carboxylic Acids.

  • BOC Sciences. (n.d.). Carboxylic Acid Monomers.

  • Grilo, L. M., et al. (2025). Bio-based polyesters synthesised from furanic cyclobutane diacid. European Coatings.

  • Zhang, X., et al. (2021). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). Polymers.

  • Farabi University. (n.d.). Lecture #9: Polycondensation reactions.

  • YouTube. (2020). Mechanism for Polycondensation.

  • ResearchGate. (2003). (PDF) Water-soluble polymers and gels from the polycondensation between cyclodextrins and poly(carboxylic acid)s: A study of the preparation parameters.

  • MDPI. (2021). Insight into the Influence of Properties of Poly(Ethylene-co-octene) with Different Chain Structures on Their Cell Morphology and Dimensional Stability Foamed by Supercritical CO2.

  • YouTube. (2025). How Does The Polymer Architecture Affect The Polydispersity Index?.

Sources

Method

Application Notes &amp; Protocols: The Utility of Cyclooctanecarboxylic Acid in the Synthesis of Pharmaceutical Intermediates

Abstract Cyclooctanecarboxylic acid is a versatile C8 cycloalkane building block whose unique structural and physicochemical properties are increasingly leveraged in modern drug discovery. Its large, flexible, and lipoph...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclooctanecarboxylic acid is a versatile C8 cycloalkane building block whose unique structural and physicochemical properties are increasingly leveraged in modern drug discovery. Its large, flexible, and lipophilic carbocyclic ring can enhance membrane permeability, improve metabolic stability, and provide a distinct three-dimensional vector for scaffold decoration. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the practical application of cyclooctanecarboxylic acid in synthesizing key pharmaceutical intermediates. We will explore core synthetic transformations including amide bond formation, esterification, reduction, and conversion to primary amines, offering detailed, field-tested protocols and explaining the causality behind critical experimental choices.

Introduction: Why Cyclooctanecarboxylic Acid?

The incorporation of cyclic moieties into small molecule drug candidates is a well-established strategy to modulate pharmacological properties. While smaller rings like cyclobutane and cyclohexane are common, the eight-membered cyclooctane ring offers a unique conformational landscape. This flexibility allows molecules to adapt to the steric constraints of a biological target's binding pocket, potentially increasing potency and selectivity.

Cyclooctanecarboxylic acid serves as an ideal starting point for introducing this valuable scaffold. The carboxylic acid handle is one of the most versatile functional groups in organic synthesis, enabling a wide array of derivatizations. Approximately 25% of all commercialized pharmaceuticals contain a carboxylic acid group or its derivatives, such as esters and amides, underscoring the importance of mastering these transformations[1]. This guide focuses on the four most critical synthetic pathways originating from cyclooctanecarboxylic acid to generate high-value intermediates.

Core Synthetic Transformation: Amide Bond Formation

The amide bond is a cornerstone of medicinal chemistry, prized for its high metabolic stability and ability to participate in hydrogen bonding interactions within protein targets[2]. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt[3]. To overcome this, coupling agents are employed to activate the carboxylic acid.

Causality of Experimental Design: Carbodiimide reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used[3][4]. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate[5]. This intermediate is a potent acylating agent that readily reacts with a primary or secondary amine to form the desired amide. The choice of EDC is often preferred in modern synthesis due to the ease of removing its urea byproduct via a simple aqueous wash, whereas the dicyclohexylurea byproduct of DCC is less soluble and typically requires filtration.

Workflow for Amide Coupling

G A Cyclooctanecarboxylic Acid F 1. Activation: Acid + EDC -> O-acylisourea intermediate A->F B Primary/Secondary Amine (R-NH2) G 2. Nucleophilic Attack: Intermediate + Amine -> Amide B->G C EDC (Coupling Agent) C->F D HOBt (Additive, optional) E Solvent (e.g., DCM, DMF) F->G H 3. Aqueous Workup: Remove EDC byproduct & unreacted materials G->H I 4. Purification: Column Chromatography or Recrystallization H->I J N-Substituted Cyclooctanecarboxamide I->J

Caption: General workflow for EDC-mediated amide coupling.

Protocol 2.1: Synthesis of N-Benzylcyclooctanecarboxamide

Materials:

  • Cyclooctanecarboxylic acid (1.0 eq)

  • Benzylamine (1.05 eq)

  • EDC·HCl (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (optional, 0.2 eq)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂), add cyclooctanecarboxylic acid (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).

  • Add benzylamine (1.05 eq) and DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Rationale: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the proton generated during the reaction, driving it to completion.

  • In a separate container, dissolve EDC·HCl (1.2 eq) and HOBt (0.2 eq, if used) in a minimal amount of anhydrous DCM.

  • Rationale: HOBt can be added to suppress racemization (if chiral centers are present) and minimize side reactions like N-acylurea formation[5].

  • Add the EDC/HOBt solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylcyclooctanecarboxamide.

Amine PartnerCoupling AgentYield (%)Purity (%)
AnilineEDC/HOBt85-95%>98%
MorpholineHATU90-98%>99%
(R)-α-MethylbenzylamineDCC/HOBt80-90%>98%

Core Synthetic Transformation: Esterification

Esters are common functional groups in pharmaceuticals, often employed as prodrugs to enhance oral bioavailability by masking a polar carboxylic acid[1]. The Fischer esterification is a classic, acid-catalyzed condensation of a carboxylic acid and an alcohol[6][7].

Causality of Experimental Design: The reaction is an equilibrium process. To drive it towards the product, a large excess of the alcohol is typically used as the solvent[7]. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol[6]. Water is a byproduct, and its removal (e.g., via a Dean-Stark apparatus for higher boiling alcohols) can also shift the equilibrium to favor ester formation.

Workflow for Fischer Esterification

G A Cyclooctanecarboxylic Acid D 1. Protonation of Carbonyl A->D B Alcohol (R-OH, often as solvent) E 2. Nucleophilic Attack by Alcohol B->E C Acid Catalyst (e.g., H2SO4) C->D D->E F 3. Dehydration and Deprotonation E->F G 4. Neutralization & Extraction F->G H 5. Purification (Distillation) G->H I Cyclooctanecarboxylate Ester H->I

Caption: General workflow for Fischer Esterification.

Protocol 3.1: Synthesis of Ethyl Cyclooctanecarboxylate

Materials:

  • Cyclooctanecarboxylic acid (1.0 eq)

  • Ethanol (Absolute, 20-50 eq, serves as solvent)

  • Sulfuric Acid (Concentrated, catalytic, ~0.1 eq)

  • Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄

  • Diethyl ether or Ethyl Acetate

Procedure:

  • Combine cyclooctanecarboxylic acid (1.0 eq) and absolute ethanol (20-50 eq) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC, observing the disappearance of the starting carboxylic acid.

  • Rationale: Heating is necessary to overcome the activation energy of this equilibrium-driven reaction. Refluxing prevents loss of the volatile alcohol solvent.

  • After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (2x).

  • Combine the organic layers and wash carefully with saturated NaHCO₃ solution until effervescence ceases. This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure ethyl cyclooctanecarboxylate.

AlcoholCatalystYield (%)Purity (GC)
MethanolH₂SO₄88-95%>99%
IsopropanolH₂SO₄75-85%>98%
Benzyl Alcoholp-TsOH80-90%>98%

Further Transformations of the Carboxylic Acid Moiety

Beyond amides and esters, the carboxylic acid group can be converted into other crucial intermediates like alcohols and amines.

Reduction to Cyclooctylmethanol

The primary alcohol, cyclooctylmethanol, is a versatile intermediate that can be oxidized to the corresponding aldehyde or converted to halides for subsequent nucleophilic substitution reactions.

Causality of Experimental Design: Carboxylic acids are resistant to reduction by mild agents like NaBH₄. A powerful hydride source, such as Lithium Aluminum Hydride (LiAlH₄), is required. The reaction must be conducted in an anhydrous aprotic solvent (e.g., THF, diethyl ether) as LiAlH₄ reacts violently with water. The workup procedure (Fieser workup) is critical for safely quenching the excess hydride reagent and precipitating aluminum salts for easy filtration.

Protocol 4.1.1: Synthesis of Cyclooctylmethanol

Materials:

  • Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq)

  • Cyclooctanecarboxylic acid (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Water, 15% NaOH (aq), Anhydrous MgSO₄

Procedure:

  • CAUTION: LiAlH₄ is highly reactive. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (N₂ or Ar).

  • Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF in a three-neck flask equipped with a dropping funnel and condenser. Cool the suspension to 0 °C.

  • Dissolve cyclooctanecarboxylic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the acid solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours to ensure complete reduction.

  • Cool the reaction back to 0 °C. Perform a Fieser workup by sequentially and very slowly adding:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Rationale: This specific sequence is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Stir the resulting slurry vigorously for 30 minutes, then add anhydrous MgSO₄ and stir for another 15 minutes.

  • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.

  • Combine the filtrates and concentrate under reduced pressure to yield cyclooctylmethanol, which can be purified by distillation if necessary.

Conversion to Cyclooctylamine

Primary amines are fundamental building blocks in countless pharmaceuticals. The Curtius rearrangement provides an effective method to convert a carboxylic acid into a primary amine with one less carbon atom.

Causality of Experimental Design: The process involves converting the carboxylic acid to an acyl azide, typically via an acyl chloride intermediate. Upon heating, the acyl azide rearranges, losing N₂ gas to form a highly reactive isocyanate. The isocyanate is then hydrolyzed under acidic or basic conditions to release the primary amine and CO₂. Diphenylphosphoryl azide (DPPA) is a common reagent that allows for a one-pot conversion from the carboxylic acid to the isocyanate.

Protocol 4.2.1: Synthesis of Cyclooctylamine via Curtius Rearrangement

Materials:

  • Cyclooctanecarboxylic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride

  • Sodium Azide (NaN₃) (2.0 eq)

  • Toluene or Dioxane

  • Concentrated HCl (aq)

  • NaOH solution (e.g., 6 M)

  • Diethyl ether

Procedure:

  • CAUTION: Sodium azide is highly toxic, and acyl azides are potentially explosive. Handle with extreme care behind a blast shield. Do not use chlorinated solvents with NaN₃.

  • Convert cyclooctanecarboxylic acid to cyclooctanecarbonyl chloride by refluxing with SOCl₂ (1.5 eq) for 2 hours. Remove excess SOCl₂ by distillation or co-evaporation with toluene.

  • Dissolve the crude acyl chloride in a suitable solvent like acetone or THF.

  • In a separate flask, dissolve sodium azide (2.0 eq) in a minimal amount of water and cool to 0 °C.

  • Add the acyl chloride solution dropwise to the sodium azide solution, maintaining the temperature at 0 °C. Stir for 1-2 hours.

  • Extract the resulting acyl azide into toluene. Carefully separate the layers and dry the organic phase over Na₂SO₄.

  • Heat the toluene solution of the acyl azide to reflux (80-110 °C). Nitrogen evolution will occur as the rearrangement to cyclooctyl isocyanate proceeds. Continue heating until gas evolution ceases.

  • Cool the solution containing the isocyanate. Add concentrated HCl and heat to reflux for 4-8 hours to hydrolyze the isocyanate to the amine hydrochloride salt.

  • Cool the mixture, and make it strongly basic (pH > 12) by the slow addition of concentrated NaOH solution.

  • Extract the free cyclooctylamine into diethyl ether (3x).

  • Dry the combined organic layers over anhydrous K₂CO₃, filter, and concentrate carefully to obtain the product. Purification can be achieved by distillation.

Conclusion

Cyclooctanecarboxylic acid is a powerful and adaptable starting material for the synthesis of diverse pharmaceutical intermediates. Mastery of its core transformations—amide and ester formation, reduction, and rearrangement to amines—equips the medicinal chemist with a robust toolkit for incorporating the advantageous cyclooctyl scaffold into next-generation drug candidates. The protocols and rationales provided herein serve as a comprehensive guide to unlock the synthetic potential of this valuable building block.

References

  • Ikemoto, T., & Tokuda, O. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku, 2005-II.
  • Google Patents. (2012). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN103232340A.
  • Growing Science. (2022).
  • Chemistry LibreTexts. (2015). 21.
  • ChemicalBook. Cyclobutanecarboxylic acid synthesis.
  • Google Patents. (2012). Preparation method of 1,2-cyclopentane dicarboximide. CN102850257A.
  • Organic Syntheses. Cyclobutylamine.
  • Fisher Scientific. Amide Synthesis.
  • ScholarWorks. (2023).
  • YouTube. (2025).
  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid.
  • ResearchGate. (2025).
  • YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid.
  • ResearchGate. (2025).
  • PubMed Central.
  • Organic Chemistry Portal.
  • Wiley-VCH. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Google Patents. (2008). Synthesis of aminocyclopentane carboxylic acids. WO2008138621A2.
  • Google Patents. (2001). Carboxylic acid derivatives and drugs containing the same. WO2001025181A1.
  • Organic Synthesis. Acid-Amine Coupling using DCC.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • ResearchGate. (2020). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF.
  • YouTube. (2013).
  • Chemistry LibreTexts. (2023).
  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
  • Organic Syntheses.

Sources

Application

experimental protocol for the oxidation of cyclooctane to Cyclooctanecarboxylic acid

Abstract This application note provides a comprehensive guide for the synthesis of cyclooctanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. We present a detailed, field-proven p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of cyclooctanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. We present a detailed, field-proven protocol for the preparation of cyclooctanecarboxylic acid via the carboxylation of a Grignard reagent, a method known for its reliability and scalability. Additionally, an alternative two-step oxidative route commencing from cyclooctane is discussed, offering insights into different synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking a practical and robust method for the synthesis of this important cycloalkane derivative.

Introduction

Cycloalkane carboxylic acids are pivotal structural motifs in a wide array of biologically active molecules and advanced materials. Their conformational rigidity and lipophilic nature make them attractive components in drug design for modulating pharmacokinetic and pharmacodynamic properties. Cyclooctanecarboxylic acid, in particular, serves as a key intermediate for the synthesis of more complex molecular architectures.

The direct selective oxidation of a C-H bond in a cycloalkane to a carboxylic acid is a formidable challenge in organic synthesis due to the inert nature of alkanes.[1] Such reactions often lack selectivity and can lead to a mixture of oxygenated products, including alcohols, ketones, and over-oxidized species like dicarboxylic acids.[2]

This guide details a robust and high-yielding two-step synthesis of cyclooctanecarboxylic acid starting from cyclooctyl bromide via a Grignard reaction. This classic organometallic approach offers excellent control over the final product. We also provide an overview of a potential two-step oxidative pathway from cyclooctane as a viable, albeit potentially less selective, alternative.

Synthetic Strategies for Cyclooctanecarboxylic Acid

Two primary pathways are considered for the synthesis of cyclooctanecarboxylic acid:

  • Pathway A: Grignard Reagent Carboxylation: This highly reliable method involves the formation of a cyclooctylmagnesium bromide Grignard reagent, followed by its reaction with carbon dioxide (dry ice) to yield the desired carboxylic acid after acidic workup.

  • Pathway B: Two-Step Oxidation of Cyclooctane: This approach first involves the oxidation of cyclooctane to an intermediate mixture of cyclooctanol and cyclooctanone. The subsequent oxidation of these intermediates can then yield cyclooctanecarboxylic acid.

This application note will provide a detailed protocol for Pathway A and a conceptual outline for Pathway B.

Detailed Experimental Protocol: Pathway A - Grignard Reagent Carboxylation

This protocol is adapted from established procedures for the synthesis of carboxylic acids from alkyl halides via Grignard reagents.[3][4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cyclooctyl bromideReagentSigma-Aldrich
Magnesium turningsReagentSigma-Aldrich
IodineReagentFisher ScientificFor initiation
Anhydrous diethyl etherReagentSigma-Aldrich
Dry ice (solid CO2)Local supplier
Hydrochloric acid (HCl)37%Fisher Scientific
Sodium hydroxide (NaOH)ReagentSigma-Aldrich
DichloromethaneReagentSigma-AldrichFor extraction
Anhydrous sodium sulfateReagentFisher ScientificFor drying
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow

Workflow A Preparation of Glassware and Reagents B Formation of Grignard Reagent A->B Anhydrous Conditions C Carboxylation Reaction B->C Reaction with CO2 D Aqueous Workup and Extraction C->D Acidification E Purification D->E Solvent Removal F Characterization E->F Spectroscopy

Caption: Workflow for the synthesis of cyclooctanecarboxylic acid via Grignard carboxylation.

Step-by-Step Protocol

Step 1: Preparation of the Grignard Reagent

  • Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • To the flask, add magnesium turnings (1.2 eq).

  • Place a small crystal of iodine into the flask. The iodine will act as an initiator for the reaction.

  • In the dropping funnel, prepare a solution of cyclooctyl bromide (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the cyclooctyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated, add the remaining cyclooctyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • In a separate beaker, crush a sufficient amount of dry ice (solid CO2, an excess of at least 3 eq) into a fine powder.

  • Carefully pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. A thick white precipitate will form.

  • Allow the mixture to warm to room temperature, which will sublime the excess dry ice.

Step 3: Workup and Extraction

  • Slowly add a solution of 10% hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude cyclooctanecarboxylic acid.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent such as hexanes or by vacuum distillation.

Alternative Synthetic Route: Pathway B - Two-Step Oxidation

This pathway offers an alternative approach, though it may require more optimization to achieve high selectivity for the monocarboxylic acid.

Conceptual Workflow

Oxidation_Workflow cluster_0 Step 1: Oxidation of Cyclooctane cluster_1 Step 2: Oxidation of Intermediates A Cyclooctane B Cyclooctanol / Cyclooctanone Mixture A->B Catalyst + Oxidant (e.g., Polyoxometalate + H2O2) C Cyclooctanol B->C D Cyclooctanone B->D E Cyclooctanecarboxylic Acid C->E Oxidizing Agent (e.g., Jones Reagent) D->E Milder Oxidant (Potential Route) F Suberic Acid (Dicarboxylic Acid) D->F Strong Oxidant (e.g., KMnO4)

Caption: Conceptual workflow for the two-step oxidation of cyclooctane.

Discussion of the Oxidative Pathway

Step 1: Oxidation of Cyclooctane to Cyclooctanol and Cyclooctanone

The initial oxidation of cyclooctane can be achieved using various catalytic systems. Polyoxometalates, for instance, have been shown to be effective catalysts for the oxidation of cyclooctane with hydrogen peroxide, primarily yielding cyclooctanone and cyclooctanol.[5] Biocatalytic approaches using whole-cell systems have also been developed for the conversion of cyclooctane to cyclooctanone with high efficiency.[6]

Step 2: Oxidation of Intermediates to Cyclooctanecarboxylic Acid

The resulting mixture of cyclooctanol and cyclooctanone can then be further oxidized.

  • From Cyclooctanol: The primary alcohol, cyclooctanol, can be oxidized to cyclooctanecarboxylic acid using a variety of established methods for the oxidation of primary alcohols to carboxylic acids.[7][8] Reagents such as Jones reagent (CrO3 in sulfuric acid) or a two-step, one-pot procedure with TEMPO/NaOCl followed by NaClO2 are effective for this transformation.[7]

  • From Cyclooctanone: The oxidation of cyclic ketones often leads to ring-opening to form dicarboxylic acids. For example, the oxidation of cyclooctanone with strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid typically yields suberic acid (octanedioic acid).[9] Achieving the desired monocarboxylic acid from the cycloalkanone without ring cleavage is more challenging and would require the development of a more selective oxidative method.

Safety Precautions

  • Grignard Reaction: Diethyl ether is extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. The Grignard reaction can be exothermic and should be controlled by the rate of addition of the alkyl halide.

  • Oxidizing Agents: Strong oxidizing agents such as potassium permanganate and chromic acid are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and use appropriate protective measures.

Conclusion

This application note has detailed a reliable and reproducible protocol for the synthesis of cyclooctanecarboxylic acid via the carboxylation of a Grignard reagent. This method is highly recommended for its predictability and scalability. An alternative two-step oxidative route from cyclooctane has also been discussed, highlighting the chemical principles and potential challenges associated with direct alkane functionalization. The choice of synthetic route will depend on the starting material availability, desired scale, and the specific requirements of the research project.

References

  • Olmedo, A., Aranda, C., del Río, J. C., Kiebist, J., Scheibner, K., Martínez, A. T., & Gutiérrez, A. (2016). From Alkanes to Carboxylic Acids: Terminal Oxygenation by a Fungal Peroxygenase.
  • Brainly.com. (2023). Catalytic oxidation of alkanes results in the formation of: A. Carboxylic acid B. Aldehyde C. Ketone D. [Online] Available at: [Link]

  • (No author given). (n.d.). A highly effective ligand-bound ruthenium catalyst for chemoselective degradation of aromatic rings to carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • (No author given). (n.d.). Preparation and reactions of medium-ring Grignard reagent. DSpace@MIT.
  • Huang, X., & Wong, C.-H. (2010). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Organic Letters, 12(18), 4144–4147.
  • (No author given). (n.d.).
  • Burek, V., et al. (2014).
  • (No author given). (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • (No author given). (n.d.). 19 - Organic Syntheses Procedure.
  • (No author given). (n.d.). Non-Metathesis Ruthenium-Catalyzed - Reactions for Organic Synthesis. Macmillan Group.
  • Yang, D., Chen, F., Dong, Z.-M., & Zhang, D.-W. (2004). Ruthenium-Catalyzed Oxidative Cleavage of Alkynes to Carboxylic Acids. The Journal of Organic Chemistry, 69(1), 209–212.
  • (No author given). (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
  • (No author given). (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry.
  • (No author given). (n.d.). Cyclobutanecarboxylic acid synthesis. ChemicalBook.
  • (No author given). (n.d.). organic synthesis: benzoic acid via a grignard reaction.
  • (No author given). (n.d.). 20.
  • (No author given). (n.d.). Oxidation of cyclic ketones to dicarboxylic acids. Biblioteka Nauki.
  • (No author given). (n.d.). Polyoxometalates catalysts in the oxidation of cyclooctane by hydrogen peroxide. SciSpace.
  • (No author given). (n.d.). Oxidation of cyclooctane (3.5 mmol) with hydrogen peroxide catalyzed by....
  • (No author given). (n.d.). Oxidation of cyclic ketones to dicarboxylic acids. OUCI.
  • (No author given). (n.d.). US3997578A - Oxidation of alcohols to carboxylic acids with ruthenium catalysts and peracid oxidizing agents.
  • (No author given). (n.d.). 2028 Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid.
  • (No author given). (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal.
  • (No author given). (n.d.). US8143442B2 - Preparation for a cyclohexanecarboxylic acid derivative and intermediates.
  • (No author given). (n.d.). Visible-light-induced aerobic photocatalytic oxidation of alcohols to carboxylic acids over practical NaBr/NH2. ChemRxiv.
  • (No author given). (n.d.). Oxidation of Adamantanecarboxylic Acids in the KMnO4–KOH–H2O System | Request PDF.
  • (No author given). (n.d.).
  • (No author given). (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Cyclooctanecarboxylic Acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of cyclooctanecarboxylic acid. This guide is designed for researchers, chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of cyclooctanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of their synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field experience.

Introduction: Navigating the Synthesis of Cyclooctanecarboxylic Acid

Cyclooctanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be challenging, often plagued by low yields, competing side reactions, and purification difficulties. The successful outcome of the synthesis hinges on careful selection of the reaction pathway and meticulous control over experimental parameters. This guide focuses on the most common and practical laboratory-scale synthetic routes, offering solutions to the specific issues you may encounter.

Comparative Analysis of Primary Synthetic Routes

Choosing the optimal synthetic strategy is the first step toward achieving a high yield. The three most common laboratory methods each present a unique set of advantages and challenges.

Method Starting Material(s) Key Reagents Typical Yield Key Advantages Key Disadvantages
Grignard Carboxylation Cyclooctyl BromideMagnesium (Mg), Carbon Dioxide (CO₂), Acid (e.g., HCl)60-80%Direct C-C bond formation; readily available starting materials.Extremely sensitive to moisture and air; potential for Wurtz coupling side reactions.[1]
Oxidation of Primary Alcohol CyclooctanemethanolStrong Oxidants (e.g., CrO₃/H₂SO₄, KMnO₄)70-90%High potential yield; less sensitive to moisture than Grignard route.Requires stoichiometric use of often toxic heavy metal oxidants; risk of incomplete oxidation.[2][3]
Hydrolysis of Nitrile Cyclooctyl BromideSodium Cyanide (NaCN), Acid/Base for hydrolysis65-85% (two steps)Good for substrates incompatible with Grignard conditions; reliable SN2 reaction.Involves highly toxic cyanide reagents; hydrolysis step can require harsh conditions.[1][4]

Troubleshooting Guide: A Problem-and-Solution Approach

This section directly addresses common experimental failures in a question-and-answer format, providing both diagnostic insights and corrective actions.

Scenario 1: Challenges in Grignard Reagent Synthesis and Carboxylation

The carboxylation of a Grignard reagent is a classic and powerful method, but its success is notoriously dependent on rigorous technique.

Q1: My Grignard reaction fails to initiate. The solution remains clear, and the magnesium is unreactive. What's wrong?

A1: This is the most common failure point and is almost always due to the presence of water or the passivity of the magnesium. The Grignard reagent is a potent nucleophile and base, and it will be quenched by even trace amounts of protic contaminants.[5]

Causality & Solution:

  • Moisture Contamination: All glassware must be rigorously dried (oven-dried at >120°C for several hours and cooled under an inert atmosphere like nitrogen or argon). Solvents (typically diethyl ether or THF) must be anhydrous.

  • Passive Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction.

    • Mechanical Activation: Vigorously stir the magnesium turnings without solvent for a few minutes to physically break the oxide layer.

    • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, exposing fresh metal. The disappearance of the brown iodine color is a good indicator of activation. A few drops of 1,2-dibromoethane can also be used as an activator.

  • Poor Quality Halide: Ensure your cyclooctyl bromide is pure and dry. Distill it if necessary.

Q2: The reaction initiated, but the yield of cyclooctanecarboxylic acid is very low. The main byproduct I've isolated is cyclooctane. Why did this happen?

A2: The formation of cyclooctane is a clear indication that the Grignard reagent formed successfully but was subsequently quenched by a proton source instead of reacting with carbon dioxide.

Causality & Solution:

  • In-situ Water: Trace water in the solvent or on the glassware quenched the reagent as it formed. See A1 for prevention.

  • Atmospheric Moisture: The reaction must be maintained under a positive pressure of an inert gas (N₂ or Ar) throughout the entire process.

  • "Wet" Carbon Dioxide: Carbon dioxide gas from a cylinder can contain moisture. For carboxylation, it is far more reliable to use solid carbon dioxide (dry ice). Crush fresh dry ice into a powder to maximize surface area and ensure it is free of condensed atmospheric water ice. Add the Grignard solution to a slurry of crushed dry ice in an anhydrous solvent, rather than bubbling CO₂ gas through the solution.[4]

Q3: I'm observing a significant high-boiling point byproduct, which I suspect is bicyclooctyl. How can I prevent its formation?

A3: The formation of a dimer (bicyclooctyl) is the result of a Wurtz-type coupling reaction, where the Grignard reagent attacks an unreacted molecule of cyclooctyl bromide. This is more prevalent if the concentration of the alkyl halide is high.

Causality & Solution:

  • High Halide Concentration: The key is to add the cyclooctyl bromide solution dropwise and slowly to the suspension of magnesium. This ensures that the halide reacts to form the Grignard reagent immediately upon addition and its concentration in the solution remains low, minimizing the chance of it encountering another Grignard molecule.

  • Localized Heating: The Grignard formation is exothermic. If the addition is too fast, localized heating can promote the coupling side reaction. Use an ice bath to maintain a gentle reflux and control the reaction rate.

Caption: Workflow for acid-base extraction purification.

Q: Are there any modern, more environmentally friendly ("greener") methods for this synthesis?

A: Yes, catalytic methods are gaining prominence. One such method is the hydrocarboxylation of cyclooctene . This reaction involves the direct addition of carbon monoxide (CO) and a hydrogen source (like water or formic acid) across the double bond of cyclooctene, catalyzed by transition metal complexes (e.g., palladium or cobalt). [6][7]While this approach is highly atom-economical and avoids stoichiometric waste, it often requires specialized high-pressure reactor equipment and careful handling of toxic carbon monoxide gas, which may not be feasible in all laboratory settings.

Experimental Protocols

Protocol 1: Synthesis via Grignard Carboxylation

This protocol assumes all glassware has been oven-dried and assembled hot under a stream of dry nitrogen.

  • Grignard Formation: Place magnesium turnings (1.2 eq.) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine. In the dropping funnel, place a solution of cyclooctyl bromide (1.0 eq.) in anhydrous diethyl ether. Add a small portion of the halide solution to the magnesium to initiate the reaction (indicated by heat and disappearance of the iodine color). Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux for an additional 30-60 minutes. 2. Carboxylation: Cool the Grignard solution in an ice bath. In a separate, large beaker, crush a generous excess of dry ice (at least 5 eq.). Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. A thick white slurry will form. Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Work-up: Slowly add 6 M HCl to the reaction mixture with stirring until the aqueous layer is acidic and all solids have dissolved. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

  • Purification: Follow the acid-base extraction procedure detailed in the FAQ section to isolate the pure cyclooctanecarboxylic acid.

Protocol 2: Synthesis via Jones Oxidation of Cyclooctanemethanol
  • Reaction Setup: Dissolve cyclooctanemethanol (1.0 eq.) in acetone in a flask equipped with a mechanical stirrer and cooled in an ice bath.

  • Oxidation: Prepare the Jones reagent by slowly adding a solution of chromium trioxide (CrO₃) in concentrated sulfuric acid to water (caution: highly exothermic and corrosive). Add the prepared Jones reagent dropwise to the stirred alcohol solution. The color will change from orange to a murky green. Maintain the temperature below 20°C during the addition.

  • Monitoring and Quench: After the addition is complete, remove the ice bath and stir at room temperature. Monitor the reaction's progress by TLC. Once the starting material is consumed, quench the reaction by adding isopropanol until the orange color is no longer present.

  • Work-up and Purification: Dilute the mixture with water and extract several times with ethyl acetate. Combine the organic extracts and proceed with the acid-base extraction protocol as detailed in the FAQ section to remove chromium salts and isolate the pure product.

References

  • Ogbu, I. et al. (2024). Hydrocarboxylation of C C Bonds in Polycyclooctene: Progress Toward Valorization of Waste Polyolefins. Macromolecules. Available at: [Link]

  • ACS Publications. (2024). Hydrocarboxylation of C C Bonds in Polycyclooctene: Progress Toward Valorization of Waste Polyolefins | Macromolecules. ACS Publications. Available at: [Link]

  • ResearchGate. (2024). Hydroesterification of Polycyclooctene to Access Linear Ethylene Ethyl Acrylate Copolymers as a Step Toward Polyolefin Functionalization | Request PDF. ResearchGate. Available at: [Link]

  • Ogbu, I. et al. (2024). Hydroesterification of Polycyclooctene to Access Linear Ethylene Ethyl Acrylate Copolymers as a Step Toward Polyolefin Functionalization. Macromolecules. Available at: [Link]

  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Journal of Chemical Education. (1975). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • Organic Syntheses. (1934). 1,1-Cyclobutanedicarboxylic Acid. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • J&K Scientific LLC. (2025). Grignard Reaction. J&K Scientific LLC. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Google Patents. (1987). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives. Google Patents.
  • Organic Syntheses. (1959). Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses. Available at: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]

  • ResearchGate. (2022). Photoinduced Hydrocarboxylation via Thiol-Catalyzed Delivery of Formate Across Alkenes. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. ResearchGate. Available at: [Link]

  • Biblioteka Nauki. (2018). Oxidation of cyclic ketones to dicarboxylic acids. Biblioteka Nauki. Available at: [Link]

  • Chad's Prep. (2021). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Challenges in the Purification of Cyclooctanecarboxylic Acid

Welcome to the technical support center for Cyclooctanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered dur...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cyclooctanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Here, we synthesize fundamental chemical principles with practical, field-tested methodologies to provide robust troubleshooting solutions.

Section 1: Initial Assessment & Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and questions that arise after the synthesis of crude Cyclooctanecarboxylic Acid.

Q1: My final product is a viscous oil or a waxy semi-solid, not the expected solid. What does this indicate?

A: This is a frequent issue and typically points to the presence of impurities that are depressing the melting point of the final product. Cyclooctanecarboxylic acid has a relatively low melting point, and even small amounts of residual solvent or liquid byproducts can prevent it from solidifying.

  • Causality: The presence of different molecules (impurities) disrupts the crystal lattice formation of the pure compound, a phenomenon known as freezing-point depression.

  • Immediate Actions:

    • High Vacuum Drying: Ensure all residual solvents (e.g., ether, ethyl acetate, hexane) are thoroughly removed. Place the sample under a high vacuum for several hours, possibly with gentle warming (e.g., 30-40 °C).

    • Impurity Analysis: If the product remains oily, it is crucial to identify the impurities. Common culprits include unreacted starting materials or byproducts from the specific synthetic route used. A preliminary Thin Layer Chromatography (TLC) or ¹H NMR can provide valuable clues.

Q2: My crude product is dark brown/yellow. What causes the discoloration and how can I remove it?

A: Discoloration is almost always due to high molecular weight, polymeric, or oxidized byproducts formed during the synthesis. This is particularly common if strong oxidizing agents like potassium permanganate or chromic acid were used.[1][2]

  • Causality: Oxidative reactions can lead to the formation of conjugated systems or finely dispersed colloidal impurities that absorb visible light.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Dissolve the crude acid in a suitable hot solvent (e.g., ethyl acetate or an alcohol/water mixture). Add a small amount (1-2% by weight) of activated charcoal and boil the solution for 5-10 minutes. Perform a hot filtration through a pad of Celite® to remove the charcoal.[3] Caution: Adding charcoal to a boiling solution can cause vigorous bumping.

    • Acid-Base Extraction: Often, these colored impurities are neutral and can be effectively removed by an acid-base extraction, which is a primary purification method for the acid itself (see Section 3 for full protocol).

Q3: What are the most common impurities I should expect?

A: The impurities are highly dependent on your synthetic route.[4]

  • From Oxidation of Cyclooctanol/Cyclooctanone: Expect to find unreacted starting material and potentially over-oxidation or cleavage byproducts.

  • From Hydrolysis of Cyclooctanecarbonitrile: Incomplete hydrolysis is the main concern, leaving residual nitrile or amide intermediates.[5]

  • From Grignard Reaction with CO₂: The primary byproduct is often a dimeric ketone, formed from the reaction of the Grignard reagent with the initially formed carboxylate salt. Unreacted Grignard reagent can also quench to form cyclooctane.

Section 2: Purification Method Selection

Choosing the right purification strategy is critical. The following workflow provides a decision-making framework based on the physical state of your crude product and the likely impurities.

Purification_Workflow start Assess Crude Product: Physical State & Likely Impurities state Is the product a solid or a low-viscosity oil? start->state solid_path Solid / Semi-Solid state->solid_path Solid liquid_path Liquid / Oil state->liquid_path Liquid impurities Are impurities primarily neutral or basic? recrystallization Primary Method: Recrystallization impurities->recrystallization No (Solid Path) distillation Primary Method: Vacuum Distillation impurities->distillation No (Liquid Path) acid_base Recommended Pre-Treatment: Acid-Base Extraction impurities->acid_base Yes solid_path->impurities liquid_path->impurities chromatography For Difficult Separations: Column Chromatography recrystallization->chromatography If purity is still low distillation->chromatography If boiling points are close acid_base->recrystallization Product is Solid acid_base->distillation Product is Liquid

Physical Properties Comparison

Understanding the physical properties of cyclooctanecarboxylic acid in the context of similar cycloalkane carboxylic acids can aid in selecting appropriate purification conditions, such as distillation temperatures and recrystallization solvents.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Cyclobutanecarboxylic acidC₅H₈O₂100.12~ -7~ 196
Cyclopentanecarboxylic acidC₆H₁₀O₂114.14~ -7~ 212
Cyclohexanecarboxylic acidC₇H₁₂O₂128.1729-31232-233
Cyclooctanecarboxylic acid C₉H₁₆O₂ 156.22 40-43 145-147 (at 10 mmHg)

Data compiled from PubChem and commercial supplier information.[6][7][8]

Section 3: Troubleshooting Specific Purification Techniques
Guide 1: Acid-Base Extraction

This is the most powerful technique for separating carboxylic acids from neutral or basic impurities.[9] The principle relies on the reversible conversion of the water-insoluble acid into its water-soluble carboxylate salt.[10][11]

Q: My yield is very low after the acid-base extraction. What went wrong?

A: Low yield is often due to one of three issues: incomplete extraction, incomplete re-acidification, or loss of product during workup.

  • Causality & Troubleshooting:

    • Incomplete Extraction: The carboxylic acid may not have been fully deprotonated. Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) during extraction. Use a pH strip to check. Perform multiple extractions (2-3 times) with the basic solution, as this is more efficient than a single large-volume extraction.[11]

    • Incomplete Re-acidification: The carboxylate salt will not precipitate if the solution is not made sufficiently acidic. When re-acidifying the combined aqueous layers, add a strong acid (e.g., 6M HCl) dropwise until the solution is strongly acidic (pH < 2).[4] The formation of a precipitate is the key indicator.

    • Product Solubility: Cyclooctanecarboxylic acid has some slight solubility in water. After acidification, if a precipitate does not form or seems sparse, the product may be dissolved in the aqueous layer. In this case, you must extract the acidified aqueous solution with an organic solvent like diethyl ether or ethyl acetate (3x volumes) to recover the product.[11][12]

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium cyclooctanecarboxylate salt) into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer (which still contains neutral/basic impurities) with fresh NaHCO₃ solution 1-2 more times. Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add concentrated HCl until gas evolution ceases and the solution is strongly acidic (test with pH paper). The pure cyclooctanecarboxylic acid should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under a high vacuum.

Guide 2: Recrystallization

Recrystallization is the method of choice for purifying solid compounds.[1] It relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures.

Q: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[3]

  • Causality & Troubleshooting:

    • Solution is Too Concentrated: The most common cause is that the solution is cooling too rapidly or is too concentrated, causing the product to come out of solution above its melting point. Solution: Re-heat the mixture until it is homogeneous. Add a small amount of additional hot solvent (10-15% more) to decrease the saturation point. Allow it to cool more slowly.[3]

    • Insoluble Impurities: High levels of impurities can depress the melting point significantly, making it easier for the compound to melt before it dissolves. Solution: Attempt an acid-base extraction first to remove the bulk of impurities before proceeding with recrystallization.

    • Solvent Choice: The boiling point of your solvent might be higher than the melting point of your product. While sometimes unavoidable, this can promote oiling out. Try a lower-boiling point solvent if possible.

Q: No crystals are forming, even after my solution has cooled to room temperature.

A: This indicates that the solution is not supersaturated, either because too much solvent was used or the compound is very soluble at low temperatures.

  • Causality & Troubleshooting:

    • Too Much Solvent: This is the most likely reason. Solution: Gently heat the solution to evaporate some of the solvent. Continue until you see a slight cloudiness, then add a drop or two of solvent to redissolve it. Let it cool again.[3]

    • Inducing Crystallization: If the solution is likely supersaturated but nucleation hasn't occurred:

      • Scratch: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites.[13]

      • Seed Crystal: Add a tiny crystal of pure product to the solution. This provides a template for crystal growth.

      • Deep Cooling: Place the flask in an ice bath or refrigerator to further decrease solubility. Be aware that rapid cooling can trap impurities.[13]

Guide 3: Column Chromatography

Chromatography is used when other methods fail, especially for separating impurities with similar properties to the desired product.[4]

Q: My carboxylic acid is streaking or tailing badly on the silica gel column/TLC plate. How can I get sharp bands/spots?

A: This is a classic problem caused by the acidic nature of both the silica gel and the carboxylic acid.[4] The compound exists in an equilibrium between being adsorbed to the silica and eluting with the solvent, leading to a smear rather than a compact band.

  • Causality & Troubleshooting:

    • Acidify the Mobile Phase: The solution is to suppress the deprotonation of your carboxylic acid. Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent (e.g., ethyl acetate/hexane mixture).[4] This ensures the cyclooctanecarboxylic acid remains protonated and elutes as a single species, resulting in sharp, well-defined bands.

    • Alternative Stationary Phases: For very difficult separations, consider using a different stationary phase like acidic alumina or a reversed-phase (C18) column.[14]

References
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [Link]

  • How to separate ester from carboxylic acid by using chromatography? ResearchGate. (2020-01-06). [Link]

  • Carboxylic Acids and Nitriles. Fiveable. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. (2022-04-07). [Link]

  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. ACS Publications - Energy & Fuels. (2024-06-10). [Link]

  • HILIC Separation of Carboxylic Acids. SIELC Technologies. [Link]

  • Column chromatography. Columbia University. [Link]

  • Cyclopentanecarboxylic acid - Solubility. Solubility of Things. [Link]

  • How can I purify carboxylic acid? ResearchGate. (2013-09-20). [Link]

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. (2023-01-22). [Link]

  • making carboxylic acids. Chemguide. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. (2023-01-22). [Link]

  • Cyclopentanecarboxylic acid. PubChem. [Link]

  • Cyclobutanecarboxylic acid. PubChem. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. (2022-04-07). [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. (2014-08-04). [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Isomers of Cyclooctanecarboxylic Acid

Welcome to the technical support center for the resolution of cyclooctanecarboxylic acid isomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of cyclooctanecarboxylic acid isomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating and characterizing this unique molecule. Cyclooctane's conformational flexibility presents distinct challenges that require a blend of classical resolution techniques and modern analytical methods. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions about the conformational landscape of cyclooctanecarboxylic acid and the strategic goals of resolution.

Q1: What are the primary conformational isomers of the cyclooctane ring, and how do they impact my experiments?

Cyclooctane is renowned for its conformational complexity, with several isomers existing in a dynamic equilibrium.[1][2] The two most stable and commonly discussed conformers are the Boat-Chair (BC) and the Crown . The Boat-Chair is generally considered the most stable form.[1][3]

  • Why this matters: These conformers rapidly interconvert at room temperature. This means you are not resolving stable conformational isomers in the traditional sense. Instead, you are resolving the enantiomers of the carboxylic acid, and this entire dynamic conformational landscape influences the molecule's overall shape, its interaction with chiral selectors (like resolving agents or stationary phases), and its spectroscopic signature.[4] Your NMR spectrum at room temperature will likely show averaged signals due to this rapid exchange.

Q2: How does the carboxylic acid substituent affect the conformational equilibrium?

The bulky carboxylic acid group will preferentially occupy a position that minimizes steric strain. In the dominant Boat-Chair conformation, this is typically a pseudo-equatorial position. This preference can shift the equilibrium slightly, favoring conformers that can best accommodate the substituent, but it does not stop the dynamic interconversion.

Q3: Am I resolving conformers or enantiomers?

This is a critical distinction. You are resolving the (R)- and (S)-enantiomers of cyclooctanecarboxylic acid. The "conformational isomers" are in constant, rapid flux for each enantiomer. The challenge is that the flexible ring can adopt various shapes, making it difficult for a chiral selector to consistently differentiate between the two enantiomers. The goal is to find a system (e.g., a resolving agent or a chiral column) that can effectively lock the molecule into a specific conformation upon interaction, thereby amplifying the stereochemical differences between the R and S forms.

Part 2: Troubleshooting Guide - Resolution & Separation Techniques

This section provides practical solutions to common problems encountered during the separation of cyclooctanecarboxylic acid enantiomers.

Diastereomeric Salt Crystallization

This classical method involves reacting the racemic acid with an enantiomerically pure chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[5][6][]

Q4: My diastereomeric salts will not crystallize or are forming an oil. What can I do?

This is a common and frustrating issue, often related to solubility.

  • Causality: The diastereomeric salt is too soluble in your chosen solvent. For crystallization to occur, the solution must be supersaturated with one diastereomer while the other remains in solution.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: This is the most crucial step. Create a screening plate with small amounts of your salt mixture and test a wide range of solvents and solvent mixtures with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, acetone, and mixtures with water or hexanes).[8]

    • Solvent Polarity Modulation: If the salt is too soluble, slowly add an anti-solvent (a solvent in which the salt is insoluble) dropwise to induce crystallization. For example, if your salt is dissolved in methanol, try adding toluene or hexane.

    • Temperature Control: Try cooling the solution slowly. A rapid crash-cooling often leads to oils or amorphous solids. A programmed, slow cooling ramp (e.g., 1°C/hour) can promote the growth of well-ordered crystals.

    • Concentration Adjustment: Your solution may be too dilute. Carefully remove solvent under reduced pressure and re-attempt crystallization at a higher concentration.

Q5: I've achieved crystallization, but the enantiomeric excess (ee) of my resolved acid is low. How can I improve it?

Low ee indicates poor discrimination between the two diastereomeric salts during crystallization.

  • Causality: The solubilities of the two diastereomeric salts are too similar in your chosen solvent system, leading to co-precipitation.

  • Troubleshooting Steps:

    • Re-crystallization: A single crystallization is often insufficient. Perform one or more re-crystallization steps on the isolated solid. Each step should, in principle, enrich the less soluble diastereomer.

    • Optimize the Resolving Agent: Not all chiral bases are created equal. The shape and functionality of the base are critical for effective chiral recognition. Screen a variety of commercially available resolving agents.[5][9]

    • Solvent System Re-evaluation: Even if crystallization occurred, a different solvent may provide better solubility differentiation. A solvent that worked for initial crystal formation may not be the optimal one for achieving high purity.[10]

    • Analyze the Mother Liquor: Don't discard the mother liquor! It is enriched in the other diastereomer. You may be able to isolate the second enantiomer from it by changing the solvent or concentrating it further.[11]

Chiral Chromatography (HPLC/SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for both analytical-scale enantiomeric excess (ee) determination and preparative-scale separation.

Q6: I am not getting baseline separation between the enantiomers on my chiral column. What parameters should I adjust?

Poor resolution is the most common initial challenge in chiral method development.[12]

  • Causality: The interactions between the enantiomers and the chiral stationary phase (CSP) are not sufficiently different to effect a separation. Chiral recognition depends on a complex combination of forces (hydrogen bonding, π-π stacking, steric hindrance).

  • Troubleshooting Workflow:

    • Mobile Phase Composition: This is your primary tool.

      • Normal Phase (Hexane/Alcohol): Systematically vary the percentage of the alcohol co-solvent (e.g., isopropanol, ethanol). Small changes (e.g., from 10% to 15% IPA) can have a dramatic effect.

      • Additives: For a carboxylic acid, an acidic additive is essential to suppress the ionization of the carboxyl group and prevent peak tailing.[13] Start with 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid.

    • Column Chemistry: If adjusting the mobile phase fails, you likely need a different CSP. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are excellent starting points due to their broad selectivity.[12] If one fails, try another with a different derivative (e.g., switch from a cellulose-based to an amylose-based CSP).

    • Temperature: Lowering the column temperature can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes formed on the CSP. Try running at 15°C or 25°C instead of ambient temperature.

    • Flow Rate: Decreasing the flow rate increases the time the analyte spends interacting with the stationary phase, which can sometimes improve resolution, though it will also increase run time.

Q7: My peaks are tailing badly. What is the cause?

Peak tailing for an acidic compound like cyclooctanecarboxylic acid is almost always due to unwanted ionic interactions.

  • Causality: The carboxylic acid is deprotonated (negatively charged) and is interacting strongly with active sites on the silica surface of the CSP. This secondary interaction mechanism leads to a non-ideal chromatographic peak shape.

  • Troubleshooting Steps:

    • Add an Acidic Modifier: As mentioned above, the solution is to add a small amount of a stronger, volatile acid to the mobile phase. 0.1% TFA is the standard choice. This ensures the analyte remains in its neutral, protonated form.[13][14]

    • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[15]

    • Column Contamination: If the column has been used with basic analytes previously, it may be contaminated. Flush the column thoroughly according to the manufacturer's instructions.

Derivatization Followed by Separation

This strategy involves covalently linking the carboxylic acid to a chiral auxiliary, creating diastereomers that can often be separated on standard (achiral) silica gel chromatography.[16][17]

Q8: When should I consider derivatization over direct methods?
  • Causality: You should consider this approach when direct crystallization or chiral chromatography fails, or when you need to prepare a large quantity of enantiopure material and preparative chromatography is not feasible.

  • Key Considerations:

    • Reaction Efficiency: The derivatization reaction must proceed to completion without any racemization.

    • Separability: The resulting diastereomers must be separable by standard chromatography or crystallization. Amides formed with chiral amines like (1S,2R,4R)-(–)-2,10-camphorsultam are known to separate well on silica gel.[16]

    • Cleavage Conditions: The chiral auxiliary must be removable under conditions that do not cause racemization of your purified product. Amide bonds can be difficult to hydrolyze, so this is a critical consideration.[16] Ester formation with a chiral alcohol is an alternative where the cleavage (hydrolysis) is often simpler.[17]

Part 3: Troubleshooting Guide - Characterization & Dynamics

Dynamic NMR (DNMR) Spectroscopy

DNMR is the definitive tool for studying the conformational interconversion of the cyclooctane ring.[18][19]

Q9: My room-temperature NMR spectrum just shows broad, poorly defined peaks. What does this mean?
  • Causality: You are observing the phenomenon of "coalescence." At room temperature, the rate of interconversion between the major and minor conformers is on the same timescale as the NMR experiment. This leads to a broadening of the signals for protons whose chemical environment changes during the interconversion.

  • Troubleshooting/Experimental Strategy:

    • Low-Temperature NMR (Variable Temperature VT-NMR): Cool the sample down in the NMR spectrometer (e.g., to -20°C, -50°C, or even lower). As you decrease the temperature, the rate of interconversion slows. Eventually, you will reach the "slow exchange limit," where the interconversion is slow enough that you will see sharp, distinct signals for each of the major populated conformers.

    • High-Temperature NMR: Conversely, heating the sample will increase the rate of interconversion. At the "fast exchange limit," you will see a single, sharp, time-averaged signal for the interconverting protons.

    • Line Shape Analysis: By analyzing the way the peak shapes change with temperature around the coalescence point, you can calculate the activation energy (ΔG‡) for the ring flip process, providing quantitative data on the conformational dynamics.[18][20][21]

Part 4: Protocols and Data Tables

Protocol 1: Diastereomeric Salt Resolution Screening

This protocol outlines a systematic approach to finding a suitable resolving agent and solvent system.

  • Preparation: In 12 separate small vials, dissolve 100 mg of racemic cyclooctanecarboxylic acid.

  • Agent Addition: To each vial, add a 0.5 molar equivalent of a different chiral resolving agent (see Table 1).

  • Solubilization: Add a small amount of a polar solvent (e.g., Methanol) to each vial to achieve a clear solution, warming gently if necessary.

  • Screening: Aliquot the solutions into a 96-well plate.

  • Solvent Evaporation: Remove the polar solvent under vacuum.

  • Test Solvent Addition: To each column of the plate, add a different test solvent or solvent mixture (e.g., Column 1: Ethyl Acetate, Column 2: Acetonitrile, Column 3: 9:1 Acetone/Water, etc.).

  • Equilibration: Seal the plate and allow it to equilibrate at room temperature and then at 4°C for 24-48 hours.

  • Analysis:

    • Visually inspect each well for crystal formation.

    • Isolate any promising solids by filtration.

    • Liberate the free acid from both the solid and the mother liquor by acidifying with 1M HCl and extracting with an organic solvent (e.g., ethyl acetate).

    • Determine the enantiomeric excess of each sample using a validated chiral HPLC method.

Data Tables

Table 1: Common Chiral Resolving Agents for Carboxylic Acids [5][9]

Resolving AgentTypeTypical SolventsComments
(R)-(+)-1-PhenylethylamineBasicAlcohols, AcetonitrileWidely used, commercially available, and relatively inexpensive.
(S)-(-)-1-PhenylethylamineBasicAlcohols, AcetonitrileThe opposite enantiomer of the above.
Quinine / QuinidineBasicAcetone, Alcohols, WaterNatural products, often effective for difficult resolutions.[11]
BrucineBasicAcetone, AlcoholsA readily available alkaloid, though toxic and should be handled with care.[6]
(1R,2S)-(-)-EphedrineBasicAlcohols, EthersAmino alcohol, provides multiple points of interaction.

Table 2: Starting Conditions for Chiral HPLC Method Screening

ParameterCondition 1Condition 2Condition 3Condition 4
Column Polysaccharide (Amylose)Polysaccharide (Cellulose)Pirkle-type (Whelk-O)Macrocyclic Glycopeptide
Mobile Phase 90:10 Hexane/IPA80:20 Hexane/EtOH95:5 Hexane/IPA100% Methanol
Additive 0.1% TFA0.1% TFA0.1% TFA0.1% Acetic Acid
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min0.5 mL/min
Temperature 25°C25°C25°C25°C

Part 5: Visualizations & Workflows

Resolution Strategy Workflow

Resolution_Workflow racemate Racemic Acid salt Try Diastereomeric Salt Crystallization racemate->salt hplc Try Chiral HPLC / SFC salt->hplc No crystals or low ee success Success: Enantiopure Acid salt->success Crystals form & ee is high deriv Consider Derivatization hplc->deriv Poor / no separation hplc->success Good separation deriv->success Diastereomers separate & cleavage works failure Re-evaluate Strategy deriv->failure

Caption: Decision workflow for selecting a resolution strategy.

Principle of Diastereomeric Salt Formation

Diastereomer_Formation cluster_reactants Reactants (Mixture) R_acid (R)-Acid RR_salt (R,R')-Salt R_acid->RR_salt S_acid (S)-Acid SR_salt (S,R')-Salt S_acid->SR_salt R_base +(R')-Base (Resolving Agent) prop1 Different Physical Properties (e.g., Solubility) RR_salt->prop1 SR_salt->prop1

Caption: Formation of separable diastereomeric salts.

Cyclooctane Conformational Equilibrium

Conformer_Equilibrium BC Boat-Chair (BC) (Most Stable) Crown Crown BC->Crown ΔG‡ note Rapid interconversion at room temperature

Caption: Dynamic equilibrium between major cyclooctane conformers.

References

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Retrieved from [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • National Institutes of Health. (2011, April 14). Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. Retrieved from [Link]

  • SciSpace. (2015, August 12). Conformational analysis of cycloalkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclooctane. Retrieved from [Link]

  • National Institutes of Health. (2025, March 20). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Retrieved from [Link]

  • Rzepa, H. (2010, January 31). The conformational analysis of cyclo-octane. Henry Rzepa's Blog. Retrieved from [Link]

  • ACS Publications. (n.d.). Conformations of cyclooctane and some related oxocanes. The Journal of Physical Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
  • National Institutes of Health. (n.d.). Topology of cyclo-octane energy landscape. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis of cycloalkanes. Retrieved from [Link]

  • YMC. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? Retrieved from [Link]

  • ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC. Retrieved from [Link]

  • AIP Publishing. (1982, June 15). Bond shift kinetics in cyclo-octatetraene by dynamic NMR in liquid crystalline solvents. The Journal of Chemical Physics. Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. Conformations and conformational equilibration of some cyclooctane derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Bond shift kinetics in cyclo-octatetraene by dynamic NMR in liquid crystalline solvents. Retrieved from [Link]

  • National Institutes of Health. (2022, August 23). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • SpringerLink. (n.d.). Dynamic NMR Spectroscopy in the Presence of Kinetic Hydrogen/Deuterium Isotope Effects. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Cyclooctanecarboxylic Acid Esterification

Welcome to the technical support center for the esterification of cyclooctanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of cyclooctanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction conditions for maximum yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of cyclooctanecarboxylic acid?

The most prevalent and robust method for the esterification of cyclooctanecarboxylic acid is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] Due to its reversible nature, specific techniques are often employed to drive the reaction towards the formation of the ester product.[3][4][5][6]

Q2: Why is my Fischer esterification yield for cyclooctanecarboxylic acid consistently low?

Low yields in Fischer esterification are typically due to the reversible nature of the reaction.[4][5][7] The reaction between a carboxylic acid and an alcohol produces an ester and water, and this process can reach a state of equilibrium where significant amounts of reactants remain.[3][6] To improve the yield, the equilibrium must be shifted towards the products.[4][8] This can be achieved by:

  • Using an excess of one reactant: Typically, the alcohol is used in large excess, often as the solvent, to drive the reaction forward.[3][6][7]

  • Removing water as it forms: This is a highly effective strategy to prevent the reverse reaction (hydrolysis).[3][7][9]

Q3: What are the best catalysts for this esterification?

Commonly used catalysts for Fischer esterification are strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) .[5][6][9] Lewis acids can also be employed.[10] For substrates that may be sensitive to strong acidic conditions, milder catalysts like bulky diarylammonium arenesulfonates have been developed.[11]

Q4: How does steric hindrance from the cyclooctyl group affect the reaction?

The cyclooctyl group is relatively bulky, which can introduce steric hindrance and slow down the rate of esterification compared to smaller, linear carboxylic acids.[7][12] This steric hindrance can make the carbonyl carbon of the carboxylic acid less accessible to the nucleophilic attack by the alcohol.[12] Consequently, longer reaction times or more forcing conditions (e.g., higher temperatures) may be necessary to achieve high conversion.

Q5: Are there alternative methods to Fischer esterification for cyclooctanecarboxylic acid?

Yes, several other methods can be used, particularly if the substrate is sensitive to the harsh conditions of Fischer esterification:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to form esters under mild conditions. It is particularly useful for acid-sensitive substrates.[13][14]

  • Reaction with Acid Chlorides: The carboxylic acid can be converted to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride then readily reacts with the alcohol to form the ester.[5][13][15]

  • Alkylation of the Carboxylate: The carboxylic acid can be deprotonated to form a carboxylate salt, which can then act as a nucleophile and react with an alkyl halide in an Sₙ2 reaction to form the ester.[10][15]

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the esterification of cyclooctanecarboxylic acid and provides actionable solutions.

Issue 1: Low or No Product Formation
Possible Cause Explanation Recommended Solution
Equilibrium Limitation The reaction has reached equilibrium with a significant amount of starting material remaining. This is the most common reason for low yields in Fischer esterification.[7]1. Use Excess Alcohol: Employ the alcohol as the solvent or in a large molar excess (5-10 equivalents or more) to shift the equilibrium.[3][7] 2. Remove Water: Utilize a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.[8][16][17][18] This is a highly effective method to drive the reaction to completion.
Inactive or Insufficient Catalyst The acid catalyst may be old, hydrated, or used in too small a quantity, leading to a very slow reaction rate.[9]1. Use Fresh Catalyst: Ensure your acid catalyst (e.g., concentrated H₂SO₄ or anhydrous p-TsOH) is fresh and has not absorbed atmospheric moisture. 2. Optimize Catalyst Loading: Typically, 1-5 mol% of the catalyst relative to the carboxylic acid is sufficient.
Low Reaction Temperature The reaction rate is too slow at the current temperature, especially given the steric bulk of the cyclooctyl group.Increase the reaction temperature to the boiling point of the alcohol or a suitable solvent to increase the reaction rate. Refluxing is a common practice.[1]
Presence of Water in Reactants Starting with wet reagents (carboxylic acid or alcohol) introduces water, which will inhibit the forward reaction from the outset.[9]Ensure all reactants and solvents are anhydrous. Dry alcohols over molecular sieves if necessary.
Issue 2: Incomplete Reaction Despite Long Reaction Times
Possible Cause Explanation Recommended Solution
Inefficient Water Removal The Dean-Stark trap is not functioning correctly, or the chosen azeotroping solvent is not optimal.1. Check Dean-Stark Setup: Ensure the apparatus is set up correctly and that the azeotrope is forming and collecting in the trap.[16] 2. Select Appropriate Solvent: Toluene or xylene are commonly used to form an azeotrope with water and facilitate its removal.[18]
Steric Hindrance The steric bulk of both the cyclooctanecarboxylic acid and potentially the alcohol is significantly slowing the reaction.1. Increase Catalyst Loading: A slightly higher catalyst concentration may be beneficial. 2. Switch to a More Reactive Method: Consider converting the carboxylic acid to its acid chloride first, which is much more reactive towards alcohols.[13][15]
Issue 3: Product Decomposition or Side Product Formation
Possible Cause Explanation Recommended Solution
High Reaction Temperature Excessive heat can lead to the decomposition of the starting materials or the ester product, especially with sensitive functional groups.1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. 2. Use a Milder Catalyst: Employ a less corrosive or acidic catalyst.
Dehydration of Alcohol If using a secondary or tertiary alcohol, the strong acid catalyst and high temperatures can cause dehydration of the alcohol to form an alkene.[7][15]1. Use Milder Conditions: Opt for a non-acidic method like the Steglich esterification.[13] 2. Choose a More Stable Alcohol: If the protocol allows, use a primary alcohol which is less prone to dehydration.[1]
Issue 4: Difficulties in Product Purification
Possible Cause Explanation Recommended Solution
Residual Acid Catalyst The strong acid catalyst remains in the organic phase after workup.Neutralize the reaction mixture with a weak base like saturated sodium bicarbonate (NaHCO₃) solution during the aqueous workup. Wash the organic layer thoroughly with water and brine.
Unreacted Carboxylic Acid Due to the equilibrium, unreacted cyclooctanecarboxylic acid is present in the product mixture.Extract the organic layer with a dilute base (e.g., 5% NaOH or NaHCO₃ solution) to remove the acidic carboxylic acid. The carboxylate salt will be soluble in the aqueous phase.
Emulsion Formation During Workup The presence of both acidic and basic components can sometimes lead to the formation of stable emulsions during aqueous extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

III. Experimental Protocols & Visual Guides

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus

This protocol is a standard and effective method for driving the esterification to completion.

Materials:

  • Cyclooctanecarboxylic acid (1.0 eq)

  • Alcohol (e.g., ethanol, 5-10 eq or as solvent)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

  • Toluene (as azeotroping solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Combine cyclooctanecarboxylic acid, the alcohol, p-TsOH, and toluene in a round-bottom flask.

  • Assemble a Dean-Stark apparatus with a reflux condenser.[16][17]

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[18]

  • Continue refluxing until the theoretical amount of water has been collected, or until no more water is observed to be forming.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography as needed.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_reflux Reflux & Water Removal cluster_workup Workup & Purification Reactants Cyclooctanecarboxylic Acid + Alcohol + Toluene Flask Round-Bottom Flask Reactants->Flask Catalyst p-TsOH Catalyst->Flask DeanStark Heat to Reflux with Dean-Stark Flask->DeanStark Assemble Monitor Monitor by TLC/GC DeanStark->Monitor Collect Water Wash Aqueous Wash (H₂O, NaHCO₃, Brine) Monitor->Wash Reaction Complete Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Distillation/Chromatography) Concentrate->Purify FinalProduct FinalProduct Purify->FinalProduct Yields

Fischer Esterification Workflow Diagram.
Troubleshooting Logic Flow

When encountering low yields, this decision tree can guide your optimization strategy.

Troubleshooting_Esterification Start Low Yield in Esterification Check_Equilibrium Is the reaction at equilibrium? (Check by TLC/GC for starting material) Start->Check_Equilibrium Check_Water Is water being effectively removed? Check_Equilibrium->Check_Water Yes Check_Conditions Are reaction conditions optimal? Check_Equilibrium->Check_Conditions No Solution_DeanStark Optimize Dean-Stark setup. Use appropriate azeotroping solvent. Check_Water->Solution_DeanStark No Solution_ExcessReactant Increase excess of alcohol. Consider alternative methods. Check_Water->Solution_ExcessReactant Yes Check_Conditions->Check_Equilibrium Yes Check_Purity Are starting materials pure and dry? Check_Conditions->Check_Purity No Solution_DryReagents Use anhydrous reagents and solvents. Check_Purity->Solution_DryReagents No Solution_TempCatalyst Increase temperature. Check catalyst activity/loading. Check_Purity->Solution_TempCatalyst Yes

Troubleshooting Decision Tree for Low Yields.

IV. References

  • Dean, E. W., & Stark, D. D. (1920). A convenient method for the determination of water in petroleum and other organic emulsions. Journal of Industrial & Engineering Chemistry, 12(5), 486–490. [Link]

  • Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved from [Link]

  • University of Illinois. (n.d.). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Retrieved from [Link]

  • Orick Médico Sarl. (n.d.). Dean-Stark Apparatus. Retrieved from [Link]

  • Ishihara, K., Nakagawa, S., & Sakakura, A. (2005). Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts. Journal of the American Chemical Society, 127(12), 4168–4169. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • The Organic Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of esters. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Retrieved from [Link]

  • ResearchGate. (2014). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • ResearchGate. (2019). Highly Efficient Esterification of Carboxylic Acids with Alcohols by Montmorillonite-Enwrapped Titanium as a Heterogeneous Acid Catalyst. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Google Patents. (2012). US20120220798A1 - Method for carboxylic acid esterification. Retrieved from

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]

  • Quora. (2019). Why are primary carboxylic acids more reactive towards esterification?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Pearson. (n.d.). Fischer Esterification Practice Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

  • ScienceDirect. (2012). Transesterification reactions as a means to produce esters: A critical review. Retrieved from [Link]

  • ResearchGate. (2010). Conversion of Carboxylic Acids into Esters without Use of Alcohols. Retrieved from [Link]

  • Google Patents. (1981). US4304925A - Process for purifying esters. Retrieved from

  • Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]

  • YouTube. (2021). Transesterification Reaction. Retrieved from [Link]

  • National Institutes of Health. (2012). Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, e.g., Octyl α-Ketoglutarate. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]

  • European Patent Office. (1987). Process for purification of 1,2-unsaturated carboxylic acids and/or esters thereof. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

Sources

Optimization

troubleshooting peak tailing in HPLC analysis of Cyclooctanecarboxylic acid

Welcome to the technical support center for the HPLC analysis of Cyclooctanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chrom...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of Cyclooctanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a primary focus on peak tailing. By understanding the underlying chemical principles and following the structured advice herein, you can achieve symmetric, reproducible peaks for accurate quantification.

Understanding the Challenge: The Chemistry of Cyclooctanecarboxylic Acid

Cyclooctanecarboxylic acid is an aliphatic carboxylic acid. In reversed-phase HPLC, its chromatographic behavior is heavily influenced by the pH of the mobile phase due to its ionizable carboxyl group. The estimated pKa of cyclooctanecarboxylic acid is around 4.8, similar to other cycloalkanecarboxylic acids like cyclobutanecarboxylic acid[1][2]. This means that at a mobile phase pH around 4.8, the analyte will exist in a mixed state of its protonated (neutral) and deprotonated (anionic) forms. This equilibrium is a primary contributor to poor peak shape if not properly controlled.[3][4]

Peak tailing is the most common issue encountered and is often a result of secondary interactions with the stationary phase or other system- and method-related factors.[5][6][7] This guide provides a systematic approach to identifying and rectifying the root causes of this problem.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the problems you may be facing in the lab.

FAQ 1: My cyclooctanecarboxylic acid peak is tailing significantly. What is the most likely cause?

Peak tailing for an acidic analyte like cyclooctanecarboxylic acid is most often caused by unwanted secondary chemical interactions within the column or by issues related to the mobile phase pH.[8]

  • Primary Chemical Cause: Secondary Silanol Interactions. Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface.[6] At mobile phase pH values above approximately 3.5, these silanol groups can become deprotonated (Si-O⁻), creating negatively charged sites.[9] If your cyclooctanecarboxylic acid is also partially or fully deprotonated (anionic), it can engage in ion-exchange-like interactions with these silanol sites. This secondary retention mechanism, in addition to the primary hydrophobic retention, leads to peak tailing.[3][5][7]

  • Primary Method Cause: Inappropriate Mobile Phase pH. If the mobile phase pH is close to the pKa of cyclooctanecarboxylic acid (~4.8), the analyte will be present in both its neutral and ionized forms during the chromatographic run.[3] This dual state leads to inconsistent interactions with the stationary phase, resulting in broadened and tailing peaks.[4]

The following workflow provides a logical sequence for troubleshooting these common issues.

start Start: Peak Tailing Observed check_ph Is Mobile Phase pH controlled and at least 2 units below pKa (~4.8)? start->check_ph adjust_ph Action: Adjust Mobile Phase pH to 2.5-3.0 using a suitable buffer (e.g., phosphate or formate). check_ph->adjust_ph No check_column Is an end-capped or modern, high-purity silica column being used? check_ph->check_column Yes re_evaluate Re-evaluate Peak Shape adjust_ph->re_evaluate re_evaluate->check_column solved Problem Solved re_evaluate->solved Symmetric Peak Achieved column_select Action: Switch to a highly end-capped column or one with a polar-embedded phase. check_column->column_select No check_overload Is the peak shape improved but still tailing? check_column->check_overload Yes column_select->re_evaluate dilute_sample Action: Dilute the sample 10-fold and re-inject. check_overload->dilute_sample Yes physical_issues Investigate physical issues: column void, blocked frit, extra-column volume. check_overload->physical_issues No dilute_sample->re_evaluate

Caption: Troubleshooting workflow for peak tailing.

FAQ 2: How do I correctly set the mobile phase pH to improve peak shape?

To ensure cyclooctanecarboxylic acid is in a single, non-ionized state, you should adjust the mobile phase pH to be at least 2 pH units below its pKa.[10] Given the estimated pKa of ~4.8, a target pH of 2.5 to 3.0 is ideal.[11][12]

Protocol for Mobile Phase pH Adjustment:

  • Buffer Selection: Choose a buffer system with a pKa close to your target pH. For a target pH of 2.5-3.0, phosphate buffer is an excellent choice due to its pKa of ~2.1.[13] For LC-MS applications, a volatile buffer like 0.1% formic acid (pH ≈ 2.7) is preferred.[14]

  • Buffer Concentration: A buffer concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without risking precipitation when mixed with the organic modifier.[4][15]

  • pH Measurement and Adjustment:

    • Prepare the aqueous portion of your mobile phase.

    • Measure the pH of the aqueous component only before mixing it with the organic solvent (e.g., acetonitrile or methanol).

    • Adjust the pH using a dilute acid (e.g., phosphoric acid for a phosphate buffer).

  • Final Mobile Phase Preparation: Combine the pH-adjusted aqueous phase with the organic modifier at the desired ratio. Ensure the final organic percentage is not so high as to cause buffer precipitation.

Buffer SystempKaUseful pH RangeLC-UV/LC-MS
Phosphate2.11.1 - 3.1LC-UV
Formate3.82.8 - 4.8LC-UV/LC-MS
Trifluoroacetic Acid (TFA)0.5< 2.0LC-UV/LC-MS*
Note: TFA can cause ion suppression in LC-MS analysis.[14]

By operating at a low pH, you achieve two critical improvements:

  • Analyte Protonation: The cyclooctanecarboxylic acid will be fully protonated (neutral), promoting better retention through hydrophobic interactions and eliminating peak shape distortion from mixed ionization states.[16][17][18]

  • Silanol Suppression: The low pH also suppresses the ionization of residual silanol groups on the silica stationary phase, minimizing the secondary interactions that cause peak tailing.[5][9][11]

FAQ 3: I've adjusted the pH, but the peak tailing persists. What should I try next?

If pH optimization alone does not resolve the issue, consider the following factors:

1. Column Chemistry and Health:

  • Use a High-Purity, End-Capped Column: Older, Type-A silica columns have a higher concentration of acidic silanol groups. Modern, high-purity (Type-B) silica columns that are thoroughly end-capped are designed to minimize these active sites.[11] Switching to a highly deactivated and end-capped column can significantly improve peak shape for polar and ionizable analytes.[5]

  • Consider Alternative Stationary Phases: If tailing is severe, a column with a polar-embedded phase can provide additional shielding of residual silanols, further improving peak symmetry.

  • Column Contamination or Degradation: The column inlet frit can become partially blocked with particulates from the sample or mobile phase, or a void can form at the head of the column.[19] If all peaks in your chromatogram are tailing, this is a strong indicator of a physical problem with the column.[20]

    • Troubleshooting Step: Reverse the column (if the manufacturer permits) and wash it with a strong solvent to dislodge any contamination from the frit. If this fails, replacing the column is the next logical step.[5]

2. Mass Overload:

Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[21][22]

  • Troubleshooting Step: Dilute your sample by a factor of 10 and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[5]

3. Extra-Column Effects:

Peak broadening and tailing can be introduced by the HPLC system itself, a phenomenon known as extra-column volume.

  • Causes: This can be due to using tubing with an unnecessarily large internal diameter or excessive tubing length between the injector, column, and detector.[3]

  • Troubleshooting Step: Ensure all connection tubing is as short as possible and has a narrow internal diameter (e.g., 0.005"). Check that all fittings are properly seated to eliminate any dead volume.

cluster_Chemical Chemical Causes cluster_Physical Physical & System Causes pH_Issue Mobile Phase pH near pKa Silanol_Interaction Analyte Interaction with Residual Silanols Mass_Overload Sample Mass Overload Column_Void Column Void / Blocked Frit Extra_Column_Volume Extra-Column Volume Root_Cause Peak Tailing Root Causes Root_Cause->pH_Issue Root_Cause->Silanol_Interaction Root_Cause->Mass_Overload Root_Cause->Column_Void Root_Cause->Extra_Column_Volume

Sources

Troubleshooting

preventing degradation of Cyclooctanecarboxylic acid during storage

Welcome to the technical support guide for Cyclooctanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this val...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Cyclooctanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, we provide in-depth answers to common questions, troubleshooting advice for potential issues, and validated protocols for storage and quality control.

Introduction to Cyclooctanecarboxylic Acid Stability

Cyclooctanecarboxylic acid (C₈H₁₅COOH) is a saturated monocarboxylic acid featuring a cyclooctane ring. The stability of this compound is governed by the properties of both the carboxylic acid functional group and the eight-membered cycloalkane ring. While the cyclooctane ring possesses some transannular strain, it is significantly more stable than smaller cycloalkanes like cyclopropane or cyclobutane.[1][2] The primary concerns for degradation during storage are chemical reactions involving the carboxylic acid group, such as oxidation or decarboxylation, particularly under suboptimal conditions.[3][4]

This guide will walk you through the best practices to mitigate these risks and maintain the purity of your Cyclooctanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Cyclooctanecarboxylic acid?

A1: To ensure maximum stability, Cyclooctanecarboxylic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is crucial to protect it from heat, sparks, and open flames.[6] Storage in an inert atmosphere (e.g., under nitrogen or argon) is recommended for long-term storage to prevent potential oxidation.

Q2: What type of container should I use for storing Cyclooctanecarboxylic acid?

A2: Use containers made of chemically resistant materials. Borosilicate glass bottles with PTFE-lined caps are an excellent choice. Avoid metal containers or cabinets, as carboxylic acids can be corrosive.[6][7] Ensure the container is clearly labeled and check regularly for any signs of leaks or damage.[8]

Q3: Is Cyclooctanecarboxylic acid sensitive to light or moisture?

A3: While there is no specific data indicating extreme light sensitivity, it is good laboratory practice to store chemicals in amber glass bottles or in a dark place to prevent potential photochemical reactions.[9] Moisture should be avoided as it can potentially participate in or catalyze degradation reactions. Always ensure the container is tightly sealed.[9]

Q4: What are the main chemicals incompatible with Cyclooctanecarboxylic acid?

A4: Cyclooctanecarboxylic acid is incompatible with strong bases, strong oxidizing agents, and reactive metals.[5][6] Contact with bases can cause a vigorous acid-base reaction.[10] Oxidizing agents can lead to degradation of the molecule.[5] Always segregate it from these chemical classes during storage.[9][10]

Q5: How can I tell if my Cyclooctanecarboxylic acid has degraded?

A5: Visual signs of degradation can include a change in color or the development of an unusual odor. However, significant degradation can occur without any visible changes. The most reliable way to assess purity is through analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12] We provide a detailed HPLC protocol for purity assessment in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions based on scientific principles.

Issue 1: I've noticed a slight discoloration in my stored Cyclooctanecarboxylic acid. What could be the cause and is it still usable?

  • Potential Cause: Discoloration may indicate the presence of impurities formed through slow oxidation or reaction with contaminants. This could be initiated by prolonged exposure to air (oxygen), elevated temperatures, or the presence of metallic impurities that can catalyze oxidation.

  • Troubleshooting Steps:

    • Assess Purity: Do not assume the material is unusable. The discoloration might be due to trace-level impurities. Perform a purity analysis using the HPLC-UV protocol provided below or another suitable analytical method (e.g., GC-MS).[11]

    • Compare to Standard: Compare the analytical profile of the discolored sample to a fresh or certified reference standard of Cyclooctanecarboxylic acid. The appearance of new peaks or a decrease in the main peak area indicates degradation.

    • Decision on Use: If the purity is still within the acceptable range for your experiment (e.g., >98%), it may still be usable. However, for highly sensitive applications, using a fresh, pure sample is recommended.

    • Future Prevention: Review your storage conditions. Ensure the container is tightly sealed and consider purging the headspace with an inert gas like nitrogen before sealing for long-term storage. Store in a cool, dark place.[9]

Issue 2: My analytical results (HPLC/GC) show a small, unidentified peak that wasn't present when the sample was fresh. What could this be?

  • Potential Cause: The appearance of a new peak strongly suggests chemical degradation. Given the structure of Cyclooctanecarboxylic acid, potential degradation products could arise from oxidation or, less commonly at room temperature, decarboxylation.[3][4]

  • Hypothesized Degradation Pathways:

    • Oxidation: The cyclooctane ring can undergo oxidation, potentially leading to the formation of hydroxylated or carbonylated species.

    • Decarboxylation: Although typically requiring heat, slow decarboxylation over long periods, possibly catalyzed by impurities, could lead to the formation of cyclooctane.

  • Troubleshooting Steps:

    • Characterize the Impurity: If you have access to mass spectrometry (LC-MS or GC-MS), attempt to identify the molecular weight of the impurity peak. This can provide strong evidence for its structure.

    • Review Storage History: Was the sample ever exposed to high temperatures? This would make decarboxylation a more likely cause.[4] Was it stored under air for a long time? This would favor oxidation.

    • Purification: If the impurity level is unacceptable, you may be able to repurify the material, for example, by recrystallization or chromatography.

Potential Degradation Pathways

Caption: Potential degradation pathways for Cyclooctanecarboxylic acid.

Experimental Protocols

Protocol 1: Recommended Storage Procedure

This protocol ensures the optimal preservation of Cyclooctanecarboxylic acid's purity over time.

Materials:

  • High-purity Cyclooctanecarboxylic acid

  • Amber borosilicate glass bottle with a PTFE-lined screw cap

  • Source of inert gas (Nitrogen or Argon) with tubing

  • Parafilm or other sealing film

  • Labeling materials

Procedure:

  • Container Preparation: Ensure the storage bottle is clean and completely dry before use.

  • Aliquotting: If you have a large quantity of the acid, it is best practice to aliquot it into smaller, single-use volumes. This minimizes the exposure of the entire stock to the atmosphere with each use.

  • Inert Gas Purge: Place the desired amount of Cyclooctanecarboxylic acid into the bottle. Gently flush the headspace of the container with a stream of inert gas (e.g., nitrogen) for 30-60 seconds. This displaces oxygen, a key agent in oxidative degradation.

  • Sealing: Immediately and tightly screw on the PTFE-lined cap. For extra protection against moisture and air ingress, wrap the cap-bottle interface with Parafilm.

  • Labeling: Clearly label the bottle with the compound name, date of storage, and any other relevant information (e.g., purity, lot number).

  • Storage Location: Store the sealed bottle in a designated cabinet for organic acids, away from bases and oxidizers.[10][13] The area should be cool, dry, dark, and well-ventilated.[5][9] Ideal storage temperature is 2-8°C.

Protocol 2: Quality Control via HPLC-UV Analysis

This protocol provides a straightforward method to assess the purity of Cyclooctanecarboxylic acid. Since it lacks a strong chromophore, UV detection is performed at a low wavelength.[14]

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or perchloric acid

  • Cyclooctanecarboxylic acid sample and reference standard

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare a solution of 0.1% phosphoric acid in water. Filter and degas the solution. This will be Mobile Phase A.

    • Acetonitrile will be Mobile Phase B.

  • Standard Preparation:

    • Accurately weigh about 10 mg of the Cyclooctanecarboxylic acid reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Prepare working standards (e.g., 100 µg/mL) by diluting the stock solution with the same solvent.

  • Sample Preparation:

    • Prepare the Cyclooctanecarboxylic acid sample to be tested at the same concentration as the working standard (e.g., 100 µg/mL) using the same solvent.

    • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a mixture such as 50% Acetonitrile and 50% 0.1% Phosphoric Acid in Water. (Note: Gradient elution may be required to resolve impurities).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C[14]

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 210 nm[15]

  • Analysis:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Percent method).

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

HPLC Quality Control Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (0.1% H3PO4 in Water / ACN) prep_std 2. Prepare Reference Standard (e.g., 100 µg/mL) prep_sample 3. Prepare Test Sample (e.g., 100 µg/mL) prep_std->prep_sample filter_sample 4. Filter Sample prep_sample->filter_sample inject_std 5. Inject Standard (Determine Retention Time) filter_sample->inject_std inject_sample 6. Inject Sample inject_std->inject_sample integrate 7. Integrate Chromatogram inject_sample->integrate calculate 8. Calculate Purity (Area % Method) integrate->calculate

Caption: Experimental workflow for HPLC-based purity analysis.

Data Summary Table
ParameterRecommended ConditionRationale
Storage Temperature 2-8°C (Refrigerated)Reduces the rate of potential chemical degradation reactions.[9]
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidative degradation from atmospheric oxygen.
Container Amber Borosilicate Glass, PTFE-lined capChemically inert, prevents corrosion, and protects from light.[7][9]
Incompatible Materials Strong Bases, Strong Oxidizing Agents, Reactive MetalsPrevents hazardous and degradative chemical reactions.[5][6]
Purity Check Interval Annually or if degradation is suspectedEnsures the material remains within specification for experimental use.

References

  • Sheik, C. S., et al. (2021). Abiotic and biotic processes that drive carboxylation and decarboxylation reactions. American Mineralogist. Retrieved from [Link]

  • Sheik, C. S., et al. (2021). Abiotic and biotic processes that drive carboxylation and decarboxylation reactions. Elements. Retrieved from [Link]

  • Wojtowicz, E., et al. (2018). Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. PubMed. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

  • Ntivendula, N., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed. Retrieved from [Link]

  • Papineau, D. (2023). Self-Similar Patterns from Abiotic Decarboxylation Metabolism through Chemically Oscillating Reactions: A Prebiotic Model for the Origin of Life. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Retrieved from [Link]

  • USDA ARS. (2016). Chemical Compatible Storage. Retrieved from [Link]

  • Soderberg, T. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • CWM. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet - Cyclobutanecarboxylic acid, 1-amino-, hydrochloride. Retrieved from [Link]

  • YouTube. (2022). Conformation: Torsional, Angular and Steric Strain: Cyclooctane and Cyclodecane. Retrieved from [Link]

  • Fiveable. (n.d.). Stability of Cycloalkanes: Ring Strain | Organic Chemistry Class Notes. Retrieved from [Link]

  • LibreTexts. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Frontiers. (2024). Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. Retrieved from [Link]

  • National Institutes of Health. (2024). Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. Retrieved from [Link]

  • cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • Stanford University. (n.d.). Quantitative Analysis of Acids by Capillary Zone Low Molecular Weight Carboxylic Electrophoresis/Conductivity Detection. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Cyclooctanecarboxylic Acid

Welcome to the technical support center for Cyclooctanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility issues during their experiments...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cyclooctanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility issues during their experiments. Here, we will explore the underlying reasons for these challenges and provide a series of practical, field-proven troubleshooting strategies and detailed protocols to ensure your reactions proceed smoothly and efficiently.

Understanding the Challenge: Physicochemical Properties

Cyclooctanecarboxylic acid possesses a unique structure—a bulky, nonpolar eight-carbon ring coupled with a polar carboxylic acid group. This amphipathic nature is the primary source of its solubility challenges. The large hydrophobic ring dominates its character, leading to poor solubility in aqueous media, while the polar carboxyl group can limit solubility in purely nonpolar solvents.[1][2]

Table 1: Physicochemical Properties of Cycloalkane Carboxylic Acids

PropertyCyclobutanecarboxylic AcidCyclopentanecarboxylic AcidCyclohexanecarboxylic AcidCyclooctanecarboxylic Acid
Molecular Formula C₅H₈O₂[3]C₆H₁₀O₂[4]C₇H₁₂O₂[5]C₉H₁₆O₂
Molar Mass 100.12 g/mol [3]114.14 g/mol [4]128.17 g/mol [5]156.22 g/mol
Appearance Colorless liquid[3][6]Colorless oil/solid[7][8]White solid[5]White crystalline solid
Melting Point -7.5 °C[6][9]-7 °C[8]30-31 °C[5]83-86 °C
Boiling Point 195 °C[6][9]212 °C[8]232-234 °C[5]275-277 °C
Aqueous Solubility Slightly soluble to very soluble[6][9][10][11]Moderately soluble[7]Soluble (0.2g/100g at 15°C)Sparingly soluble
Organic Solvent Solubility Soluble in chloroform, methanol[6]Good solubility in non-polar solvents[7]SolubleSoluble in many polar organic solvents

Note: Data for Cyclooctanecarboxylic Acid is compiled from typical supplier data sheets, while data for other cycloalkane carboxylic acids are provided for comparative purposes.

Frequently Asked Questions (FAQs)

Q1: My cyclooctanecarboxylic acid won't dissolve in my aqueous buffer for a bioconjugation reaction. What should I do?

A1: This is a classic issue stemming from the compound's large hydrophobic cyclooctane ring. Direct dissolution in aqueous buffers is often unsuccessful.

Primary Solution: pH Adjustment. The most effective strategy is to deprotonate the carboxylic acid to form the much more water-soluble cyclooctanecarboxylate salt.[1][12][13]

  • Mechanism: By adding a base (e.g., NaOH, KOH, or an organic base like triethylamine), you shift the equilibrium from the neutral, sparingly soluble acid (R-COOH) to the charged, highly polar carboxylate anion (R-COO⁻). This ion readily forms strong ion-dipole interactions with water, dramatically increasing solubility.[13]

  • Practical Steps:

    • Make a concentrated stock solution of your cyclooctanecarboxylic acid in a water-miscible organic co-solvent like DMSO or DMF.

    • Slowly add this stock solution to your aqueous buffer while stirring vigorously.

    • Titrate the buffered solution with a suitable base (e.g., 1M NaOH) until the solution clears. Monitor the pH to ensure it remains within the stability range for your other reactants (e.g., proteins).

Q2: I'm running an amide coupling reaction in Dichloromethane (DCM), but the acid has limited solubility. How can I improve this without changing the primary solvent?

A2: While DCM is a common solvent for amide couplings, highly aliphatic compounds can sometimes be problematic.

Recommended Solutions:

  • Co-Solvency: The addition of a small amount of a more polar, miscible co-solvent can significantly enhance solubility.[14] Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent choices. They are strong solvents that can disrupt the crystal lattice of the solid acid and solvate both the polar and nonpolar regions of the molecule. Start with a 10:1 ratio of DCM:DMF and adjust as needed.

  • Use of a More Solubilizing Base: If your reaction uses a tertiary amine base (e.g., triethylamine), consider switching to one that may offer better solubilizing properties. For instance, N,N-Diisopropylethylamine (DIPEA) can sometimes improve the solubility of organic substrates.

  • Gentle Warming: If your reagents are thermally stable, gently warming the reaction mixture to 30-40°C can often be enough to achieve and maintain dissolution.

Q3: Can I use sonication to help dissolve the acid?

A3: Yes, sonication is a useful physical method to accelerate dissolution.[15]

  • Mechanism: The high-frequency sound waves create cavitation bubbles. The formation and collapse of these bubbles generate localized energy, which helps to break apart the solid crystal lattice and enhance solvent-solute interaction.

  • Best Practice: Use a sonic bath or probe sonicator. Be mindful of potential temperature increases during sonication and use a cooling bath if your reaction is temperature-sensitive. Sonication is best used to achieve initial dissolution; continuous sonication throughout a long reaction is typically unnecessary.

Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Solvent Selection

When solubility is a primary obstacle, a systematic screening of solvents is the most logical first step. This workflow helps you identify an optimal solvent or co-solvent system efficiently.

Caption: Decision workflow for troubleshooting solubility issues.

Protocol 1: Organic Solvent Screening for Non-Aqueous Reactions

This protocol helps you quickly identify a suitable organic solvent for your reaction.

Objective: To determine the solubility of cyclooctanecarboxylic acid in a range of common organic solvents.

Materials:

  • Cyclooctanecarboxylic acid

  • Vials (e.g., 4 mL) with caps

  • Magnetic stir plate and stir bars

  • Set of common laboratory solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl Acetate (EtOAc)).

Procedure:

  • Preparation: To each labeled vial, add a pre-weighed amount of cyclooctanecarboxylic acid (e.g., 10 mg).

  • Solvent Addition: Add a measured volume of a single solvent (e.g., 0.5 mL) to the first vial.

  • Observation & Agitation: Cap the vial and agitate at room temperature for 5-10 minutes using a vortex or magnetic stirrer.

  • Assessment: Visually inspect for complete dissolution.

    • If dissolved: The acid is soluble at ≥20 mg/mL. You can add more solute to determine the saturation point or conclude this is a suitable solvent.

    • If not dissolved: Add another 0.5 mL of solvent (total volume 1.0 mL) and repeat step 3. If it dissolves, the solubility is ~10 mg/mL.

  • Heating Test: If the solid remains after 1.0 mL of solvent, gently warm the vial to 40-50°C and observe. Note if dissolution occurs only upon heating.

  • Repeat: Repeat steps 2-5 for each solvent to be tested.

  • Documentation: Record the results in a table to compare solvents.

Advanced Strategies

Strategy 1: Phase-Transfer Catalysis (PTC)

For reactions involving an aqueous phase and an organic phase (biphasic reactions), where the acid salt is in the aqueous phase and the other reactant is in the organic phase, a phase-transfer catalyst can be invaluable.

  • Mechanism: A PTC agent, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB), transports the deprotonated carboxylate anion from the aqueous phase into the organic phase. The catalyst's lipophilic alkyl groups allow the ion pair [Q⁺ RCOO⁻] to be soluble in the organic solvent, where it can then react with the electrophile.

Caption: Mechanism of Phase-Transfer Catalysis for a carboxylate.

Strategy 2: Derivatization to a More Soluble Intermediate

In challenging cases, particularly for multi-step syntheses, it may be advantageous to convert the carboxylic acid to a more soluble and reactive intermediate.

  • Example: Acid Chloride Formation. Conversion to cyclooctanecarbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is typically a nonpolar liquid that is highly soluble in aprotic organic solvents like DCM, THF, or toluene and is much more reactive than the parent carboxylic acid. This intermediate can then be used in subsequent reactions like ester or amide formation.

Caution: Acid chlorides are highly reactive and moisture-sensitive. This strategy should be performed under anhydrous conditions.

References

  • Reactions of Carboxylic Acids. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Carboxylic acid: Properties, Structure, Reactions. (n.d.). Britannica. Retrieved from [Link]

  • Reactions of Carboxylic Acids and Derivatives. (n.d.). Solubility of Things. Retrieved from [Link]

  • Structure and Properties of Carboxylic Acids. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • Cyclopentanecarboxylic acid. (n.d.). Solubility of Things. Retrieved from [Link]

  • Physical Properties of Carboxylic Acids. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]

  • Cyclobutanecarboxylic acid. (n.d.). Solubility of Things. Retrieved from [Link]

  • Cyclopentanecarboxylic acid. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Cyclopentanecarboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Cyclobutanecarboxylic acid. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands. Retrieved from [Link]

  • Advances in Solubility Enhancement Techniques. (2013, July 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Cyclobutanecarboxylic acid(3721-95-7). (2024, April 9). ChemBK. Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS. Retrieved from [Link]

  • Methods for improving the aqueous solubility of water-insoluble or... (n.d.). Google Patents.
  • Cyclohexanecarboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Byproducts in the Preparation of Cyclooctanecarboxylic Acid

Welcome to the technical support center for the synthesis of cyclooctanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who require high-purity cyclooctanecarboxyli...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclooctanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who require high-purity cyclooctanecarboxylic acid for their work. We will explore common synthetic challenges, focusing on the identification, understanding, and minimization of byproducts through troubleshooting and protocol optimization.

Frequently Asked Questions (FAQs): Synthetic Routes & Byproduct Formation

This section addresses fundamental questions about the common synthetic pathways and the mechanistic origins of impurities.

Q1: What are the primary synthetic routes to cyclooctanecarboxylic acid, and what are the typical byproducts for each?

A1: The selection of a synthetic route is a critical decision that directly influences the impurity profile of the final product. The most common methods involve the oxidation of readily available cyclooctane derivatives. Each pathway has a characteristic set of byproducts.

Table 1: Comparison of Common Synthetic Routes to Cyclooctanecarboxylic Acid

Starting MaterialCommon Reagents & ConditionsMajor Potential ByproductsAdvantagesDisadvantages
Cyclooctanone Nitric Acid (HNO₃); Mn(II) or other transition metal catalysts with O₂/air.[1][2]Suberic acid, Pimelic acid, Glutaric acid (from ring cleavage).[1]High potential conversion.Harsh conditions can lead to significant ring-opening byproducts; NOx emissions with nitric acid.
Cyclooctanol Chromic acid (H₂CrO₄); Other strong oxidants (e.g., KMnO₄).Cyclooctanone (incomplete oxidation)[3][4]; Ring-cleavage products (dicarboxylic acids).Readily available starting material.Use of stoichiometric heavy-metal oxidants; potential for stalled reactions.
Cyclooctene Ozonolysis followed by oxidative workup; Permanganate or dichromate oxidation.Suberic acid, Adipic acid.[5]Can be effective for specific derivatives.Ozonolysis requires specialized equipment; strong oxidants can be non-selective.

Below is a workflow to guide the selection of a synthetic route based on common laboratory constraints and desired outcomes.

G cluster_0 start Select Starting Material cyclooctanone Cyclooctanone start->cyclooctanone cyclooctanol Cyclooctanol start->cyclooctanol cyclooctene Cyclooctene start->cyclooctene reagent_ketone Reagents: - HNO₃ - O₂/Air + Mn(II) catalyst reagent_alcohol Reagents: - Chromic Acid - KMnO₄ reagent_alkene Reagents: - O₃ then H₂O₂ - KMnO₄ byproduct_ketone Key Byproducts: Shorter-chain dicarboxylic acids (e.g., Suberic Acid) reagent_ketone->byproduct_ketone byproduct_alcohol Key Byproducts: - Cyclooctanone (incomplete oxidation) - Ring-cleavage products reagent_alcohol->byproduct_alcohol byproduct_alkene Key Byproducts: - Suberic Acid - Adipic Acid reagent_alkene->byproduct_alkene

Caption: Synthetic Route Selection and Key Byproduct Considerations.

Q2: During the oxidation of cyclooctanone, my analysis shows significant quantities of suberic acid and other shorter-chain dicarboxylic acids. What is the cause?

A2: This is a classic case of oxidative C-C bond cleavage, also known as ring-opening. The mechanism proceeds via the formation of an intermediate that is susceptible to further oxidation, which breaks the cyclooctane ring.

  • Mechanistic Insight: When using strong oxidizing agents like nitric acid or catalyzed air oxidation, the initial oxidation of cyclooctanone can form a peroxy intermediate or an alpha-hydroxy ketone. These species can undergo a reaction analogous to a Baeyer-Villiger oxidation or further oxidative steps that cleave the bond between the carbonyl carbon and an adjacent alpha-carbon. This cleavage results in a linear, eight-carbon dicarboxylic acid (suberic acid). If the conditions are harsh enough, suberic acid itself can be further oxidized and cleaved, leading to even shorter dicarboxylic acids like adipic acid or glutaric acid.[1][5]

  • Causality: This side reaction is favored by:

    • High Temperatures: Increases the rate of all reactions, including the undesired bond cleavage.

    • High Oxidant Concentration: A large excess of the oxidizing agent can drive the reaction past the desired product.

    • Prolonged Reaction Times: Leaving the reaction for too long, even after the starting material is consumed, exposes the product to the oxidative environment.

Q3: I'm attempting to synthesize cyclooctanecarboxylic acid from cyclooctanol, but the reaction seems to stop at the cyclooctanone intermediate. How can I resolve this?

A2: The oxidation of a secondary alcohol like cyclooctanol to a carboxylic acid is a two-step process: alcohol to ketone, then ketone to carboxylic acid. The accumulation of cyclooctanone indicates that the second step is the rate-limiting one or that the reaction conditions are insufficient to promote it.[4]

  • Insufficient Oxidizing Power: The oxidant may be strong enough to convert the alcohol to the ketone but not to effect the more difficult ring-cleavage/rearrangement needed to form the acid.

  • Stoichiometry: You may have an insufficient molar equivalent of the oxidizing agent. The oxidation of the alcohol to the ketone is often faster and consumes the reagent before the slower second step can proceed to completion.

  • Temperature: The activation energy for the ketone-to-acid step is typically higher than for the alcohol-to-ketone step. The reaction may require more thermal energy to proceed.

Troubleshooting Steps:

  • Increase Oxidant: Add an additional portion of the oxidizing agent after an initial period.

  • Increase Temperature: Once the initial, often exothermic, alcohol oxidation has subsided, cautiously increase the reaction temperature to drive the second step.

  • Change Oxidant: If using a milder oxidant, a switch to a more powerful system (e.g., KMnO₄ under basic conditions, followed by acidic workup) may be necessary.

Troubleshooting & Optimization Guides

This section provides actionable protocols and decision-making frameworks to address specific experimental issues.

Q4: How can I systematically optimize my oxidation of cyclooctanone to minimize ring-opening byproducts and maximize the yield of cyclooctanecarboxylic acid?

A4: Optimization requires a systematic approach to tuning reaction parameters. The goal is to find a set of conditions that are "just right"—energetic enough to drive the desired reaction but not so harsh that they promote byproduct formation.

Table 2: Recommended Parameters for Optimizing Cyclooctanone Oxidation

ParameterRecommended RangeRationale & Expert Insight
Temperature 70 - 100°C[2]Start at the lower end (e.g., 70-80°C) and monitor the reaction. Higher temperatures accelerate C-C cleavage. Find the minimum temperature required for a reasonable reaction rate.
Oxidant Air/O₂ with Mn(II) catalyst[1][2]Using catalyzed air/O₂ is often more selective than stoichiometric nitric acid. The catalyst facilitates a more controlled oxidation pathway.
Catalyst Loading 0.1 mol %[1]A small amount of catalyst is typically sufficient. Overloading the reaction with catalyst does not always improve selectivity and can sometimes introduce new side reactions.
Reaction Time 2 - 6 hours[1]Monitor the disappearance of the starting material (cyclooctanone) by GC or TLC. Halt the reaction soon after full conversion to prevent over-oxidation of the product.
Solvent Acetic Acid[1]Acetic acid is a common solvent for these types of oxidations as it is relatively stable and can help solubilize the reactants and intermediates.

The following decision tree provides a logical workflow for troubleshooting an oxidation reaction that is producing excessive byproducts.

G start Problem: High levels of ring-cleavage byproducts (e.g., suberic acid) check_temp Is the reaction temperature > 100°C? start->check_temp action_temp Action: Reduce temperature to 70-90°C range. Monitor conversion rate. check_temp->action_temp  Yes check_time Was the reaction time significantly longer than needed for full conversion? check_temp->check_time No action_temp->check_time action_time Action: Implement reaction monitoring (GC/TLC). Quench reaction ~30 min after starting material is consumed. check_time->action_time  Yes check_oxidant Are you using a large excess of a harsh oxidant (e.g., >5 eq. HNO₃)? check_time->check_oxidant No action_time->check_oxidant action_oxidant Action: Reduce oxidant stoichiometry. Consider switching to a more selective system (e.g., O₂ with Mn(II) catalyst). check_oxidant->action_oxidant  Yes result Result: Improved selectivity for Cyclooctanecarboxylic Acid check_oxidant->result No (Re-evaluate other parameters) action_oxidant->result

Caption: Troubleshooting Workflow for Minimizing Oxidation Byproducts.

Q5: My crude product is a discolored (e.g., yellow or brown) solid. What is the likely cause and how do I address it?

A5: Discoloration in the crude product is a common issue that typically arises from residual, highly-colored impurities.

  • Residual Oxidizing Agents: Many transition metal catalysts (e.g., manganese, chromium) have colored oxidized states. If not properly removed during workup, they will contaminate the product.[5]

  • Side-Reaction Products: High-molecular-weight condensation products or polymeric materials can form under harsh conditions and often present as colored tars.

  • Metallic Impurities: Contamination from the reaction vessel can also lead to color.[5]

Mitigation and Removal:

  • Prevention: Ensure the reaction does not overheat and avoid unnecessarily harsh conditions.

  • Workup: A thorough aqueous workup is essential. Washing the organic layer with a reducing agent solution (e.g., sodium bisulfite) can help remove residual oxidants.

  • Purification: The most effective way to remove color is through a robust purification process, such as recrystallization, often with the addition of activated carbon.

Purification Strategies and Protocols

Even with an optimized reaction, a robust purification strategy is essential for achieving high purity.

Q6: What is the most reliable method for purifying crude cyclooctanecarboxylic acid to remove structurally similar dicarboxylic acid byproducts?

A6: Removing byproducts like suberic acid can be challenging due to their similar chemical properties. A multi-step approach combining acid-base extraction and recrystallization is generally most effective.

  • Acid-Base Extraction: This is the first line of defense to remove any neutral or basic impurities.[6][7] Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and extract with a basic aqueous solution (e.g., 1M NaOH). The carboxylic acids will move to the aqueous layer as their sodium salts, leaving neutral impurities behind. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the acids, which are then extracted back into an organic solvent.[6]

  • Fractional Recrystallization: This technique exploits subtle differences in solubility between the desired product and the byproducts. It is often the most critical step for removing other dicarboxylic acids. Finding the right solvent is key.

G start Crude Product (Cyclooctanecarboxylic Acid + Byproducts) extraction 1. Acid-Base Extraction - Dissolve in Ethyl Acetate - Extract with aq. NaOH - Separate layers start->extraction acidify 2. Re-acidification & Isolation - Acidify aqueous layer with HCl - Extract product back into Ethyl Acetate - Dry & Evaporate Solvent extraction->acidify recrystallize 3. Recrystallization - Dissolve in minimal hot solvent - Cool slowly to induce crystallization - Filter crystals acidify->recrystallize analyze 4. Purity Analysis (HPLC, GC-MS, NMR) recrystallize->analyze analyze->recrystallize Purity < 99% (Repeat step 3) final_product Pure Cyclooctanecarboxylic Acid analyze->final_product Purity > 99%

Caption: General Workflow for the Purification of Crude Cyclooctanecarboxylic Acid.

Q7: Can you provide a detailed protocol and solvent selection guide for the recrystallization of cyclooctanecarboxylic acid?

A7: Certainly. Effective recrystallization hinges on selecting a solvent where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.

Table 3: Solvent Selection Guide for Recrystallization

Solvent SystemRationale & Use Case
Water Dicarboxylic acids often have significant solubility in hot water, which decreases sharply upon cooling.[5] This can be a good starting point for separating from less polar impurities.
Heptane / Toluene A non-polar solvent like heptane, potentially mixed with a small amount of a more polar co-solvent like toluene, can be effective. The desired product should be less soluble than the shorter-chain, more polar dicarboxylic acid byproducts.
Ethyl Acetate / Hexane A two-solvent system is highly effective. Dissolve the crude acid in a minimum amount of hot ethyl acetate (a "good" solvent), then slowly add hexane (a "poor" solvent) until the solution becomes cloudy (the saturation point). Cooling this mixture will cause the desired product to crystallize out.[5]

Step-by-Step Recrystallization Protocol (Two-Solvent System):

  • Dissolution: Place the crude cyclooctanecarboxylic acid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring and heating to dissolve the solid completely.

  • Decolorization (If Needed): If the solution is colored, add a small amount of activated carbon (a spatula tip) and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon and any insoluble impurities.

  • Induce Crystallization: While the filtrate is still hot, slowly add hexane dropwise until a persistent cloudiness appears. Add a drop or two of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References
  • Benchchem Technical Support Center. (n.d.). Purification of Crude Cyclooctane-1,5-Dicarboxylic Acid.
  • ResearchGate. (2015). Accumulation of cyclooctanone in the oxidation of cyclooctanol.
  • Homework.Study.com. (n.d.). Complete the equation for the reaction below (oxidation of cyclooctanol).
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • ResearchGate. (2013). How can I purify carboxylic acid?.
  • Biblioteka Nauki. (n.d.). Oxidation of cyclic ketones to dicarboxylic acids.
  • ResearchGate. (2018). Oxidation of cyclic ketones to dicarboxylic acids.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of Cyclooctanecarboxylic Acid: Titration vs. Modern Analytical Techniques

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound like Cyclo...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound like Cyclooctanecarboxylic acid, a key building block in various synthetic pathways, rigorous purity assessment is paramount.[1] This guide provides an in-depth comparison of the classical titrimetric method for purity validation against contemporary analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most appropriate methodology.

The Foundational Role of Titration in Purity Assessment

Acid-base titration is a cornerstone of quantitative chemical analysis, revered for its accuracy, cost-effectiveness, and direct measurement principle.[2] The purity of Cyclooctanecarboxylic acid is determined by reacting a precisely weighed sample with a standardized strong base, typically sodium hydroxide (NaOH), to a distinct endpoint.

The Chemistry Behind the Method

The reaction is a straightforward neutralization:

C₈H₁₅COOH + NaOH → C₈H₁₅COONa + H₂O

At the equivalence point, the moles of NaOH consumed are stoichiometrically equal to the moles of the carboxylic acid present in the sample.[3][4] This allows for the calculation of the acid's purity.

Self-Validating Protocol for Titrimetric Purity Determination

A robust analytical method must be self-validating.[2][5] For titration, this is achieved through meticulous standardization of the titrant and careful experimental execution.

Experimental Protocol: Potentiometric Titration of Cyclooctanecarboxylic Acid

  • Titrant Standardization:

    • Prepare a 0.1 M NaOH solution.

    • Accurately weigh a primary standard, such as potassium hydrogen phthalate (KHP), which has been dried at 110°C.

    • Dissolve the KHP in deionized water and titrate with the NaOH solution using a calibrated pH meter (potentiometric endpoint determination) or a suitable indicator like phenolphthalein.[6][7]

    • Repeat the standardization at least three times to ensure precision, and calculate the exact molarity of the NaOH solution.[8] Titrant standardization is a critical first step to ensure reliable results.[8]

  • Sample Analysis:

    • Accurately weigh approximately 200-250 mg of the Cyclooctanecarboxylic acid sample into a beaker.[9]

    • Dissolve the sample in a suitable solvent, such as a mixture of ethanol and water, to ensure complete dissolution.[9]

    • Immerse a calibrated pH electrode into the solution and begin titrating with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.[10]

    • The equivalence point is determined from the inflection point of the titration curve (the point of the steepest pH change).[3][11]

  • Purity Calculation: The percentage purity is calculated using the following formula:

    % Purity = [(V × M × MW) / (W × 10)]

    Where:

    • V = Volume of NaOH titrant consumed at the equivalence point (in mL)

    • M = Molarity of the standardized NaOH solution (in mol/L)

    • MW = Molecular weight of Cyclooctanecarboxylic acid (156.22 g/mol )

    • W = Weight of the Cyclooctanecarboxylic acid sample (in g)

Workflow for Titrimetric Purity Validation

Titration_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Titrant_Prep Prepare 0.1 M NaOH Standardize Standardize NaOH Titrant Titrant_Prep->Standardize Standard_Prep Prepare KHP Primary Standard Standard_Prep->Standardize Sample_Prep Weigh Cyclooctanecarboxylic Acid Titrate Titrate Sample Sample_Prep->Titrate Standardize->Titrate Standardized Titrant Endpoint Determine Equivalence Point Titrate->Endpoint Calculate Calculate Purity Endpoint->Calculate

Caption: Workflow for purity determination by titration.

A Comparative Analysis: Titration vs. Alternative Methodologies

While titration is a powerful technique, a comprehensive purity assessment often benefits from orthogonal methods that measure different physicochemical properties. Here, we compare titration with several widely used analytical techniques.

FeatureAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography (GC)Differential Scanning Calorimetry (DSC)
Principle Neutralization ReactionDifferential partitioning between mobile and stationary phasesProportionality between NMR signal integral and nucleus concentrationPartitioning between a gaseous mobile phase and a stationary phaseMelting point depression of an impure substance
Primary Use Assay of acidic or basic contentSeparation and quantification of components in a mixtureAbsolute quantification and structural elucidationAnalysis of volatile and semi-volatile compoundsPurity determination of highly pure, crystalline solids
Specificity Moderate; titrates all acidic impuritiesHigh; can separate structurally similar compoundsHigh; provides structural information for impurity identificationHigh; excellent separation of volatile impuritiesLow; does not identify impurities
Sensitivity Milligram rangeMicrogram to nanogram rangeMilligram rangeMicrogram to picogram rangeMilligram range
Precision High (typically <0.5% RSD)High (typically <1% RSD)High (typically <1% RSD)High (typically <2% RSD)Moderate (depends on purity level)
Throughput ModerateHigh (with autosampler)Low to ModerateHigh (with autosampler)Moderate
Cost LowHighVery HighModerate to HighModerate
Key Advantage Absolute method, no need for a specific reference standard of the analyteVersatility for a wide range of compoundsAbsolute method, provides structural informationHigh resolution for volatile impuritiesFast screening for high purity samples
Key Limitation Not suitable for complex mixtures or non-acidic impuritiesRequires a reference standard for quantificationLower sensitivity than chromatographic methodsRequires derivatization for non-volatile acids[12][13]Not suitable for amorphous or thermally unstable compounds[14]

In-Depth Look at Alternative Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique used extensively in the pharmaceutical industry for purity determination.[14] For carboxylic acids, reversed-phase HPLC is a common method.[15]

  • Causality in Method Choice: HPLC is chosen when the impurity profile is complex, and there is a need to separate and quantify individual impurities.[15] A UV detector is often used, as the carboxyl group provides some UV absorbance at low wavelengths (around 200-210 nm).[16]

  • Self-Validation: The method is validated by assessing parameters such as linearity, accuracy, precision, specificity, and limit of detection and quantification, as outlined in guidelines like those from the USP and ICH.[2][5][8]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for determining the purity of organic compounds.[17][18][19] It relies on the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[20]

  • Causality in Method Choice: qNMR is particularly valuable as it is a non-destructive technique and does not require a reference standard of the analyte itself; instead, a certified internal standard is used.[20] This is a significant advantage when a pure standard of the compound of interest is unavailable.[20]

  • Self-Validation: The accuracy of qNMR is contingent on careful sample preparation, precise weighing, and proper selection of acquisition parameters to ensure complete relaxation of the nuclei.[17]

Gas Chromatography (GC)

GC is highly effective for the analysis of volatile compounds.[21] For carboxylic acids, which are often not sufficiently volatile, derivatization is typically required to convert them into more volatile esters.[12][13]

  • Causality in Method Choice: GC is the preferred method when volatile organic impurities are of concern. The high resolving power of capillary GC columns allows for the separation of closely related volatile compounds.[22]

  • Self-Validation: The method's reliability is ensured through validation of parameters like linearity, precision, and accuracy, along with system suitability tests to monitor the performance of the chromatographic system.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of highly pure, crystalline substances.[23][24][25] The method is based on the principle that impurities lower and broaden the melting point of a pure compound.[26]

  • Causality in Method Choice: DSC is a rapid and convenient method for assessing the purity of compounds that are at least 98% pure and exhibit a sharp melting point.[14]

  • Self-Validation: The accuracy of the DSC purity determination relies on the Van't Hoff equation and assumes an ideal eutectic system.[24] The instrument must be properly calibrated, and the experimental conditions, such as heating rate, must be carefully controlled.[26]

Logical Framework for Method Selection

The choice of an analytical method for purity validation is a critical decision that should be based on a logical assessment of the specific requirements of the analysis.

Method_Selection Start Start: Purity Validation of Cyclooctanecarboxylic Acid Question1 Need to quantify total acidic content? Start->Question1 Titration Use Acid-Base Titration Question1->Titration Yes Question2 Need to identify and quantify specific non-acidic impurities? Question1->Question2 No End End: Method Selected Titration->End HPLC Use HPLC Question2->HPLC Yes Question3 Absolute quantification needed without a specific reference standard? Question2->Question3 No HPLC->End qNMR Use qNMR Question3->qNMR Yes Question4 Are volatile impurities a concern? Question3->Question4 No qNMR->End GC Use GC (with derivatization) Question4->GC Yes Question5 Rapid screening of a highly pure, crystalline sample? Question4->Question5 No GC->End DSC Use DSC Question5->DSC Yes Question5->End No DSC->End

Caption: Decision tree for selecting a purity validation method.

Conclusion

The validation of Cyclooctanecarboxylic acid purity is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While acid-base titration remains a robust, reliable, and cost-effective method for determining the total acidic content, a comprehensive purity assessment often necessitates the use of orthogonal techniques. HPLC, qNMR, GC, and DSC each offer unique advantages in terms of specificity, sensitivity, and the types of impurities they can detect.

As a Senior Application Scientist, my recommendation is to employ a multi-faceted approach. Titration serves as an excellent primary assay for quantifying the active substance. This should be complemented by a high-specificity chromatographic method, such as HPLC or GC, to characterize the impurity profile. For establishing a primary reference standard, qNMR is an invaluable tool for absolute purity determination. By understanding the strengths and limitations of each technique, researchers can design a scientifically sound and defensible strategy for the purity validation of Cyclooctanecarboxylic acid and other critical chemical intermediates.

References

  • Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC. Retrieved from [Link]

  • LabRulez. (n.d.). Purity Determination by Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]

  • PubMed. (2013). Determining and reporting purity of organic molecules: why qNMR. Retrieved from [Link]

  • PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]

  • AZoM. (2018). DSC Purity Determination. Retrieved from [Link]

  • Organic Primary Standards Group. (n.d.). Quantitative NMR. Retrieved from [Link]

  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Retrieved from [Link]

  • LMA leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). Recommendations for titration methods validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Unknown. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • LabRulez. (n.d.). Recommendations for titration methods validation. Retrieved from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Unknown. (n.d.). Sourcing High Purity Carboxylic Acids: A Guide for Pharmaceutical Buyers. Retrieved from [Link]

  • Unknown. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Retrieved from [Link]

  • Unknown. (n.d.). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Unknown. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Chromatography Forum. (2014). USP Assay Titration Method (Validation/Verification). Retrieved from [Link]

  • Shimadzu (Europe). (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • ResearchGate. (2018). How is the deterinmation of carboxylic acid degree by titration with NaOH?. Retrieved from [Link]

  • Dr. Gergens. (n.d.). Titration of the Unknown Carboxylic Acid. Retrieved from [Link]

  • CPAChem Products. (n.d.). Carboxylic acids. Retrieved from [Link]

  • PMC. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]

  • HIRANUMA. (2020). Purity determination of citric acid. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved from [Link]

  • YouTube. (2023). How to solve for the % Purity of substances after titration. Retrieved from [Link]

  • Veeprho. (2023). Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 9.2: Acid–Base Titrations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 19 - Organic Syntheses Procedure. Retrieved from [Link]

  • Michael Pilgaard's Web Chemistry. (n.d.). Titration of acids and bases. Retrieved from [Link]

  • OpenStax. (2019). 14.7 Acid-Base Titrations. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Cyclooctanecarboxylic Acid and Cyclohexanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and organic synthesis, the cycloalkane moiety is a foundational structural motif. While the six-membered cy...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the cycloalkane moiety is a foundational structural motif. While the six-membered cyclohexane ring is ubiquitous and its chemistry well-understood, its larger homologue, the eight-membered cyclooctane ring, presents a unique set of properties that can significantly influence the reactivity of attached functional groups. This guide provides an in-depth comparison of the reactivity of cyclooctanecarboxylic acid and cyclohexanecarboxylic acid, moving beyond simple analogy to explore the nuanced interplay of structural and electronic factors.

The central question we address is: How does increasing the ring size from six to eight carbons alter the reactivity of a directly attached carboxylic acid group? The answer is not straightforward and involves a delicate balance between destabilizing ring strain, which can enhance reactivity, and increased steric hindrance, which can impede it.

Section 1: Fundamental Physicochemical Disparities

The journey into comparative reactivity begins with an understanding of the fundamental structural and energetic differences between the two parent cycloalkanes. Cyclohexane is renowned for its stability, adopting a strain-free chair conformation. In contrast, cyclooctane, a "medium-sized ring" (8-11 members), cannot adopt a conformation that simultaneously minimizes all forms of strain.[1][2]

This inherent instability is primarily due to:

  • Torsional Strain: Eclipsing interactions between C-H bonds that cannot be fully staggered.

  • Transannular Strain: Steric repulsion between non-adjacent atoms forced into close proximity across the ring.[3][4][5][6][7]

These destabilizing interactions are key to understanding the potential energy landscape of reactions involving these rings.

PropertyCyclohexanecarboxylic AcidCyclooctanecarboxylic AcidRationale for Difference
Molecular Structure Carboxyl group on a C6 ringCarboxyl group on a C8 ringDifference in the underlying cycloalkane scaffold.
Ring Strain Energy ~0.1 kcal/mol (Essentially strain-free)~9.7 kcal/molCyclooctane suffers from significant torsional and transannular strain, making it energetically less stable.[6][7][8]
Acidity (pKa) ~4.9~4.8 (estimated)The alkyl groups are weakly electron-donating. The structural and conformational differences lead to subtle electronic variations, but the pKa values are expected to be very similar.

Section 2: Theoretical Analysis of Reactivity

The reactivity of a carboxylic acid in nucleophilic acyl substitution is principally governed by the electrophilicity of the carbonyl carbon and the steric accessibility of this center to an incoming nucleophile.

The Role of Ring Strain

A molecule with higher ground-state energy, such as cyclooctane, may require less energy to reach a reaction's transition state, thereby accelerating the reaction. For nucleophilic acyl substitution, the reaction proceeds through a tetrahedral intermediate. It is plausible that the formation of this sp³-hybridized intermediate from the sp²-hybridized carbonyl carbon could transiently alter bond angles and conformations, potentially relieving some of the inherent transannular and torsional strain of the cyclooctane ring. This release of ground-state strain in the transition state would lower the activation energy (Ea) and increase the reaction rate compared to the strain-free cyclohexane analogue.

The Influence of Steric Hindrance

Conversely, the larger and more conformationally complex cyclooctane ring could present a greater steric barrier to an approaching nucleophile.[3][8] While the cyclohexane ring has well-defined axial and equatorial positions, the boat-chair conformation of cyclooctane results in protons that point inward, creating transannular interactions that could also shield the carbonyl carbon.[3][4][5] This increased steric hindrance would raise the activation energy and slow the reaction rate.

The overall reactivity of cyclooctanecarboxylic acid relative to cyclohexanecarboxylic acid is therefore determined by the competition between these two opposing effects: strain-induced rate acceleration versus steric-induced rate deceleration .

Fig 1. Competing factors influencing the reactivity of cyclooctanecarboxylic acid.

Section 3: Comparative Reactivity in Key Transformations

To empirically determine which factor—ring strain or steric hindrance—dominates, a series of comparative kinetic experiments are necessary. Below, we outline the theoretical basis and provide self-validating experimental protocols for three common transformations.

Fischer Esterification

The acid-catalyzed reaction between a carboxylic acid and an alcohol is a fundamental equilibrium process. The rate is dependent on the electrophilicity of the protonated carbonyl and its accessibility.

Hypothesis: If ring strain is the dominant factor, cyclooctanecarboxylic acid will esterify faster than cyclohexanecarboxylic acid.

This protocol is designed to compare the rate of methyl ester formation under identical conditions.

  • Preparation of Reaction Standards:

    • Synthesize and purify authentic samples of methyl cyclohexanecarboxylate and methyl cyclooctanecarboxylate to serve as standards for gas chromatography-mass spectrometry (GC-MS) calibration.

    • Prepare a stock solution of an internal standard (e.g., dodecane) in methanol.

  • Reaction Setup (Parallel Synthesis):

    • In two separate, identical, oven-dried reaction vessels equipped with reflux condensers, place equimolar amounts (e.g., 10.0 mmol) of cyclooctanecarboxylic acid (Vessel A) and cyclohexanecarboxylic acid (Vessel B).

    • To each vessel, add a large excess of dry methanol (e.g., 50 mL) containing the internal standard at a known concentration.

    • Place both vessels in a thermostatically controlled oil bath set to a constant temperature (e.g., 60 °C).

  • Initiation and Sampling:

    • To initiate the reactions simultaneously, add an identical catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol) to each vessel.

    • Immediately withdraw a "time zero" aliquot (0.1 mL) from each reaction, quench it in a vial containing saturated sodium bicarbonate solution and a suitable extraction solvent (e.g., diethyl ether), and vortex.

    • Repeat the sampling procedure at regular intervals (e.g., every 15 minutes for 2 hours).

  • Analysis and Data Interpretation:

    • Analyze the organic layer of each quenched aliquot by GC-MS.

    • Quantify the concentration of the starting carboxylic acid and the product ester at each time point by comparing their peak areas to that of the internal standard.

    • Plot the concentration of the formed ester versus time for both reactions. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope for cyclooctanecarboxylic acid would confirm the hypothesis that it is more reactive under these conditions.

Amide Formation via Acyl Chloride

The conversion of carboxylic acids to amides often proceeds via a more reactive intermediate, such as an acyl chloride. This two-step process allows for a comparison at the activation stage (acyl chloride formation) and the subsequent nucleophilic attack.

Hypothesis: Cyclooctanecarboxylic acid will react faster with a chlorinating agent (e.g., thionyl chloride) due to its higher ground-state energy.

This protocol uses the distinct carbonyl stretching frequencies of the carboxylic acid and the resulting acyl chloride to monitor reaction progress.

  • Preparation and IR Calibration:

    • In an inert atmosphere glovebox, prepare separate 0.1 M solutions of cyclooctanecarboxylic acid and cyclohexanecarboxylic acid in a dry, IR-transparent solvent (e.g., carbon tetrachloride or anhydrous dichloromethane).

    • Record the IR spectrum of each solution, noting the precise frequency of the C=O stretch for the carboxylic acid dimer (~1700-1725 cm⁻¹).

    • Separately synthesize and purify the corresponding acyl chlorides and record their C=O stretching frequency (~1780-1815 cm⁻¹) for reference.

  • Kinetic Measurement:

    • Place the solution of cyclohexanecarboxylic acid in an IR cell suitable for kinetic measurements (e.g., a thermostatted transmission cell).

    • Initiate the reaction by injecting a stoichiometric amount of purified thionyl chloride (SOCl₂) directly into the cell and begin recording IR spectra at fixed time intervals.

    • Monitor the decrease in the absorbance of the carboxylic acid C=O peak and the simultaneous increase in the absorbance of the acyl chloride C=O peak.

    • Repeat the exact same procedure with the cyclooctanecarboxylic acid solution under identical temperature and concentration conditions.

  • Data Analysis:

    • Plot the absorbance of the acyl chloride peak versus time for both reactions.

    • The initial rate of reaction can be compared directly from the initial slopes of the resulting curves. A faster increase in the acyl chloride peak for the cyclooctane derivative would indicate higher reactivity.

Fig 2. General experimental workflow for comparative kinetic analysis.

Section 4: Summary and Outlook

The relative reactivity of cyclooctanecarboxylic acid and cyclohexanecarboxylic acid is a fascinating case study in physical organic chemistry, where subtle structural changes lead to competing electronic and steric effects.

TransformationPredicted More Reactive CompoundDominant Factor (Hypothesized)
Fischer Esterification Cyclooctanecarboxylic AcidRing Strain Release
Acyl Chloride Formation Cyclooctanecarboxylic AcidRing Strain Release
Amide Formation (with bulky amine) Cyclohexanecarboxylic AcidSteric Hindrance

However, in scenarios involving very bulky nucleophiles or coupling agents, the steric argument gains traction. The flexible, multi-conformational nature of the cyclooctane ring could create a more significant steric shield than the rigid chair of cyclohexane, potentially reversing the reactivity trend.

For drug development professionals, this means that a cyclooctane scaffold, while synthetically more challenging, may offer unique reactivity profiles. The inherent strain can be harnessed as a tool to potentially accelerate bond-forming reactions or to create molecules with distinct conformational preferences, which could be advantageous for receptor binding and pharmacological activity. The protocols provided herein offer a clear and robust framework for experimentally validating these principles in any research setting.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Chemistry LibreTexts. (2020). Ring Strain and the Structure of Cycloalkanes. [Link]

  • Wikipedia. (n.d.). Ring strain. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7413, Cyclohexanecarboxylic acid. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Khan Academy. (n.d.). Preparation of amides using DCC. [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of Cyclooctanecarboxylic Acid via Multi-Modal Spectroscopy

Introduction: The Imperative for Unambiguous Structural Verification In the realm of chemical research and pharmaceutical development, the absolute confirmation of a molecule's structure is the bedrock upon which all sub...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Verification

In the realm of chemical research and pharmaceutical development, the absolute confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. Cyclooctanecarboxylic acid, a key building block and potential pharmaceutical intermediate, presents a unique analytical challenge due to the high conformational flexibility of its eight-membered ring. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to unambiguously confirm its structure, moving beyond mere data reporting to explain the causal links between molecular properties and their spectral manifestations. We will compare its spectral features with those of the more common Cyclohexanecarboxylic Acid to highlight the subtle yet critical differences that ensure analytical certainty.

The Analytical Workflow: An Integrated Spectroscopic Approach

A single analytical technique is rarely sufficient for complete structural elucidation. A robust confirmation relies on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle: Mass Spectrometry (MS) gives the molecular weight and fragmentation clues, Infrared (IR) Spectroscopy identifies functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Interpretation & Synthesis cluster_confirm Phase 4: Confirmation Prep Sample Dissolution (e.g., CDCl3 for NMR, neat for IR) MS Mass Spectrometry (MS) Prep->MS Aliquots IR Infrared (IR) Spectroscopy Prep->IR Aliquots NMR 1H & 13C NMR Spectroscopy Prep->NMR Aliquots MS_Interp Determine Molecular Weight & Fragmentation Pattern MS->MS_Interp IR_Interp Identify Key Functional Groups (C=O, O-H) IR->IR_Interp NMR_Interp Elucidate C-H Framework & Connectivity NMR->NMR_Interp Synthesis Integrated Data Analysis & Comparison MS_Interp->Synthesis IR_Interp->Synthesis NMR_Interp->Synthesis Confirm Structure Confirmed Synthesis->Confirm

Caption: A typical workflow for spectroscopic structure confirmation.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is the first-line technique for identifying the key functional groups present in the molecule. For cyclooctanecarboxylic acid, two features are paramount.

  • O-H Stretch: The carboxylic acid O-H bond presents as a very broad absorption band spanning from approximately 2500-3300 cm⁻¹.[1][2] This significant broadening is a direct result of intermolecular hydrogen bonding, which creates a continuum of vibrational energy states. This feature is a hallmark of a carboxylic acid dimer in the condensed phase.[2]

  • C=O Stretch: A strong, sharp absorption band appears around 1700-1725 cm⁻¹.[1] Its position within this range confirms a saturated aliphatic carboxylic acid. The hydrogen bonding that broadens the O-H stretch also slightly lowers the C=O stretching frequency compared to a non-hydrogen-bonded carbonyl.[3]

  • C-H Stretch: Absorptions between 2850-2950 cm⁻¹ are characteristic of the sp³ C-H bonds in the cyclooctane ring, consistent with an alkane structure.[4]

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of C-C stretching and C-H bending vibrations that are unique to the overall molecular structure, but detailed interpretation is often secondary to the primary functional group analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR provides the most detailed structural information, defining the connectivity and chemical environment of every hydrogen and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum of cyclooctanecarboxylic acid is characterized by three main regions:

  • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet typically appears far downfield, often between δ 10-12 ppm. Its broadness is due to hydrogen bonding and chemical exchange with trace amounts of water. This signal is easily identifiable and confirms the presence of the acidic proton.

  • Alpha-Proton (-CH-COOH): The single proton on the carbon adjacent to the carbonyl group (the α-carbon) appears as a multiplet around δ 2.3-2.5 ppm. It is deshielded by the electron-withdrawing effect of the carboxylic acid group. Its multiplicity arises from coupling to the neighboring methylene protons on the cyclooctane ring.

  • Cyclooctane Ring Protons: The remaining 14 protons of the cyclooctane ring produce a complex, overlapping series of multiplets, typically in the δ 1.4-1.8 ppm range. The complexity of this region is a direct consequence of the cyclooctane ring's high conformational flexibility. The molecule exists as a dynamic equilibrium of several conformers (e.g., boat-chair, boat-boat), causing the protons to have very similar, but not identical, chemical environments. This leads to extensive signal overlap and complex spin-spin coupling patterns that are often difficult to resolve fully at standard field strengths.[5]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a clear count of the non-equivalent carbon atoms.

  • Carbonyl Carbon (-COOH): The most deshielded carbon, appearing around δ 180-185 ppm.[6]

  • Alpha-Carbon (-CH-COOH): The carbon attached to the carboxyl group, found around δ 40-45 ppm.

  • Cyclooctane Ring Carbons: The carbons of the cyclooctane ring will appear in the aliphatic region (δ 25-35 ppm). Due to the ring's symmetry and conformational averaging, fewer than seven distinct signals may be observed, with some carbons being chemically equivalent or having very closely spaced chemical shifts.[7]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and offers structural confirmation through predictable fragmentation pathways. The molecular formula of cyclooctanecarboxylic acid is C₉H₁₆O₂ and its molecular weight is 156.22 g/mol .

  • Molecular Ion (M⁺•): A peak at m/z = 156 corresponding to the intact molecule is expected. For aliphatic carboxylic acids, this peak may be weak but is usually observable.[8]

  • Key Fragmentation Pathways: The structure is validated by observing characteristic neutral losses.

    • Loss of a Hydroxyl Radical ([M-17]⁺): Alpha cleavage can lead to the loss of •OH, resulting in a fragment at m/z = 139.[8][9]

    • Loss of the Carboxyl Group ([M-45]⁺): Cleavage of the bond between the ring and the carboxyl group results in the loss of •COOH, yielding a prominent peak at m/z = 111, corresponding to the cyclooctyl cation.[8][9]

    • McLafferty Rearrangement: While less common for cyclic systems without a suitably positioned gamma-hydrogen on a side chain, ring-opening fragmentations can occur, leading to a series of peaks corresponding to the loss of C₂H₄ (28 Da), C₃H₆ (42 Da), etc.[10][11]

G parent Cyclooctanecarboxylic Acid [C9H16O2]⁺• m/z = 156 frag1 [M - •OH]⁺ m/z = 139 parent->frag1 - •OH (17 Da) frag2 [M - •COOH]⁺ m/z = 111 parent->frag2 - •COOH (45 Da) frag3 Further Ring Fragmentation (e.g., loss of C2H4) m/z = 83, 69, 55... frag2->frag3 - Alkenes

Caption: Key fragmentation pathways for cyclooctanecarboxylic acid in EI-MS.

Comparative Analysis: Cyclooctane vs. Cyclohexane Ring

Comparing the target molecule with a known analogue like cyclohexanecarboxylic acid (C₇H₁₂O₂, MW = 128.17 g/mol ) is a powerful validation step.[12][13]

Spectroscopic FeatureCyclooctanecarboxylic AcidCyclohexanecarboxylic AcidRationale for Difference
Molecular Weight 156.22 g/mol 128.17 g/mol Difference of a C₂H₄ unit (28.05 Da).
¹H NMR (Ring Protons) Complex multiplet δ ~1.4-1.8Complex multiplet δ ~1.2-2.0Both are complex due to conformational mobility, but the exact chemical shifts and coupling patterns differ, reflecting the distinct ring structures.
¹³C NMR (Ring Carbons) Signals ~δ 25-35 ppmSignals ~δ 25-43 ppmThe number of distinct signals and their precise shifts are unique to the ring size and symmetry.
MS Fragment [M-COOH]⁺ m/z = 111m/z = 83Corresponds to the mass of the respective cyclooctyl and cyclohexyl cation.

This comparative data provides a self-validating system. If the observed molecular weight and key fragments match cyclooctanecarboxylic acid and not the smaller analogue, confidence in the assignment increases significantly.

Experimental Protocols

Sample Preparation
  • NMR Spectroscopy: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • IR Spectroscopy: If using an Attenuated Total Reflectance (ATR) accessory, place a small drop of the neat liquid or a few crystals of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Mass Spectrometry (GC/MS): Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Data Acquisition
  • ¹H and ¹³C NMR: Acquire spectra on a 400 MHz (or higher) spectrometer.[14] For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans. For ¹³C NMR, use a 45° pulse angle, a 2-second relaxation delay, and accumulate at least 1024 scans for good signal-to-noise.

  • FT-IR: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • EI-MS: If using GC/MS, inject 1 µL of the prepared solution. Use a standard nonpolar column (e.g., DB-5ms). Set the electron ionization energy to 70 eV. Acquire mass data over a range of m/z 40-400.

Conclusion

The structural confirmation of cyclooctanecarboxylic acid is achieved not by a single observation, but by the compelling and self-consistent narrative told by multiple spectroscopic techniques. The broad O-H and sharp C=O bands in the IR confirm the carboxylic acid functional group. Mass spectrometry validates the molecular weight (156 Da) and shows characteristic losses of hydroxyl (m/z 139) and carboxyl (m/z 111) moieties. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the carbon-hydrogen framework, identifying the acidic proton, the α-methine, and the unique, conformationally complex 8-membered ring. By comparing this complete dataset with that of known analogues, researchers can achieve the highest level of confidence in their structural assignment, ensuring the integrity of their subsequent work.

References

  • ChemicalBook. (n.d.). Cycloheptanecarboxylic acid(1460-16-8) 1H NMR spectrum.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15091, Cycloheptanecarboxylic acid.
  • NIST. (n.d.). Cyclohexanecarboxylic acid. In NIST Chemistry WebBook.
  • NIST. (n.d.). IR Spectrum for Cyclohexanecarboxylic acid. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7413, Cyclohexanecarboxylic acid.
  • ChemicalBook. (n.d.). Cyclohexanecarboxylic acid(98-89-5) IR Spectrum.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18840, Cyclopentanecarboxylic acid.
  • ChemicalBook. (n.d.). 1-methyl-1-cyclohexanecarboxylic acid(1123-25-7)ir1.
  • ChemicalBook. (n.d.). Cyclopentanecarboxylic acid(3400-45-1) 13C NMR spectrum.
  • Wikipedia. (n.d.). Cyclopentanecarboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19494, Cyclobutanecarboxylic acid.
  • ChemicalBook. (n.d.). Cyclobutanecarboxylic acid(3721-95-7) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Cyclopentanecarboxylic acid(3400-45-1) 1H NMR spectrum.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031342).
  • Georganics. (n.d.). Cyclobutanecarboxylic acid - general description.
  • SynQuest Labs. (n.d.). Cyclobutanecarboxylic Acid: Properties, Uses, and Applications.
  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I.
  • SlidePlayer. (n.d.). The features of IR spectrum.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.
  • SpectraBase. (n.d.). 1-Hydroxycycloheptanecarboxylic Acid - Optional[MS (GC)] - Spectrum.
  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from the University of Calgary Chemistry Department.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.
  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • National Center for Biotechnology Information. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. In PMC.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.
  • Whitman College. (n.d.). GCMS Section 6.12.
  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

Comparative

A Comparative Guide to the Synthesis of Cyclooctanecarboxylic Acid: An In-Depth Analysis for the Modern Researcher

Cyclooctanecarboxylic acid, a key building block in medicinal chemistry and materials science, presents unique synthetic challenges due to its eight-membered carbocyclic ring. The selection of an appropriate synthetic st...

Author: BenchChem Technical Support Team. Date: January 2026

Cyclooctanecarboxylic acid, a key building block in medicinal chemistry and materials science, presents unique synthetic challenges due to its eight-membered carbocyclic ring. The selection of an appropriate synthetic strategy is paramount and is often dictated by factors such as starting material availability, desired scale, and tolerance for specific reagents. This guide provides a comparative analysis of prominent synthetic routes to cyclooctanecarboxylic acid, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's advantages and limitations.

Introduction: The Significance of the Cyclooctane Moiety

The cyclooctane ring is a prevalent scaffold in a variety of biologically active molecules and functional materials. Its inherent conformational flexibility imparts unique steric and electronic properties to parent molecules, influencing their binding affinities and physical characteristics. Consequently, the efficient and scalable synthesis of functionalized cyclooctane derivatives, such as cyclooctanecarboxylic acid, is of significant interest to researchers in drug discovery and materials science. This guide will explore two classical and reliable methods for the preparation of this important synthetic intermediate.

Comparative Analysis of Synthetic Routes

The synthesis of cyclooctanecarboxylic acid can be approached from several different starting materials. Here, we compare two of the most practical and widely applicable methods: the oxidation of a primary alcohol and the carboxylation of a Grignard reagent.

Parameter Route 1: Oxidation of Cyclooctylmethanol Route 2: Grignard Carboxylation of Cyclooctyl Bromide
Starting Material CyclooctylmethanolCyclooctyl Bromide
Key Reagents Jones Reagent (CrO₃, H₂SO₄, Acetone)Magnesium (Mg), Carbon Dioxide (CO₂), HCl
Typical Yield Good to Excellent (typically >80%)Good (typically 60-70%)
Reaction Time Relatively short (hours)Longer (requires Grignard formation and carboxylation)
Scalability Good, but limited by handling of chromic acidExcellent, readily scalable
Key Advantages High yield, relatively fast reaction.Readily available starting materials, avoids toxic heavy metals.
Key Disadvantages Use of carcinogenic and environmentally hazardous Chromium(VI).Requires strictly anhydrous conditions; Grignard reagent is highly reactive.

Synthetic Route 1: Oxidation of Cyclooctylmethanol with Jones Reagent

This method leverages the robust and efficient Jones oxidation to convert the primary alcohol, cyclooctylmethanol, directly to the corresponding carboxylic acid. The Jones reagent, a solution of chromium trioxide in sulfuric acid and acetone, is a powerful oxidizing agent.

Mechanistic Insight

The reaction proceeds through the formation of a chromate ester from the alcohol and chromic acid. Subsequent elimination, facilitated by a base (water in the acetone), leads to the formation of an aldehyde intermediate. Under the reaction conditions, the aldehyde is rapidly hydrated and further oxidized by the chromic acid to the final carboxylic acid product.

Experimental Protocol: Jones Oxidation of Cyclooctylmethanol

Materials:

  • Cyclooctylmethanol

  • Jones Reagent (Prepared by dissolving 26.72 g of chromium trioxide in 23 mL of concentrated sulfuric acid and carefully diluting with water to a final volume of 100 mL)

  • Acetone (reagent grade)

  • Diethyl ether

  • Sodium bisulfite

  • Anhydrous magnesium sulfate

  • 2 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyclooctylmethanol (0.1 mol) in 150 mL of acetone.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add the Jones reagent dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange-red to a greenish precipitate.

  • After the addition is complete, continue stirring at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the excess oxidant by the dropwise addition of a saturated solution of sodium bisulfite until the orange color disappears completely.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • To the remaining aqueous slurry, add 100 mL of water and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Carefully acidify the combined bicarbonate washes with 2 M HCl until the pH is ~2, resulting in the precipitation of the carboxylic acid.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine all the ether extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude cyclooctanecarboxylic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent such as hexanes or by vacuum distillation.

Synthetic Route 2: Carboxylation of Cyclooctylmagnesium Bromide

This classic approach involves the formation of a Grignard reagent from cyclooctyl bromide, followed by its reaction with carbon dioxide (in the form of dry ice) to yield the magnesium salt of the carboxylic acid. Subsequent acidification liberates the desired product.[1]

Mechanistic Insight

The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of carbon dioxide. This nucleophilic addition reaction forms a magnesium carboxylate salt. The final step is a simple acid-base reaction where the carboxylate is protonated by a strong acid to yield the carboxylic acid.[1]

Experimental Protocol: Grignard Carboxylation of Cyclooctyl Bromide

Materials:

  • Cyclooctyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine (a small crystal for initiation)

  • Dry ice (solid carbon dioxide)

  • 6 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Saturated sodium chloride solution (brine)

Procedure:

  • Preparation of the Grignard Reagent:

    • Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (0.12 mol) and a small crystal of iodine in the flask.

    • In the dropping funnel, place a solution of cyclooctyl bromide (0.1 mol) in 100 mL of anhydrous diethyl ether.

    • Add a small portion of the cyclooctyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.

    • Once the reaction has initiated, add the remaining cyclooctyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate large beaker, place a generous excess of crushed dry ice.

    • Slowly and carefully pour the prepared Grignard reagent solution onto the dry ice with gentle stirring. A vigorous reaction will occur.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Work-up and Purification:

    • Slowly and carefully add 100 mL of 6 M HCl to the reaction mixture with stirring to dissolve the magnesium salts and protonate the carboxylate.

    • Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

    • Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether under reduced pressure to yield the crude cyclooctanecarboxylic acid.

    • Purify the product by recrystallization or vacuum distillation.

Visualization of Synthetic Workflows

Synthetic_Routes cluster_0 Route 1: Oxidation cluster_1 Route 2: Grignard Carboxylation A1 Cyclooctylmethanol C1 Cyclooctanecarboxylic Acid A1->C1 Oxidation B1 Jones Reagent (CrO₃, H₂SO₄, Acetone) A2 Cyclooctyl Bromide C2 Cyclooctanecarboxylic Acid A2->C2 Grignard Reaction & Carboxylation B2 1. Mg, Et₂O 2. CO₂ (dry ice) 3. H₃O⁺

Caption: Comparative workflows for the synthesis of Cyclooctanecarboxylic acid.

Conclusion and Recommendations

Both the oxidation of cyclooctylmethanol and the Grignard carboxylation of cyclooctyl bromide are effective methods for the synthesis of cyclooctanecarboxylic acid.

  • For high-yield, rapid synthesis on a laboratory scale , the Jones oxidation is an excellent choice, provided that the necessary precautions for handling chromium(VI) reagents are strictly followed.

  • For larger-scale syntheses or in environments where the use of heavy metals is restricted , the Grignard carboxylation method is preferable. While it requires more stringent anhydrous conditions and may result in slightly lower yields, it is a more environmentally benign and scalable process.

The ultimate choice of synthetic route will depend on the specific constraints and priorities of the research project. It is recommended that researchers carefully evaluate the safety, cost, and scalability of each method before implementation.

References

Sources

Validation

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Cyclooctanecarboxylic Acid Quantification

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the rigorous and accurate quantification of molecules like Cyclooctanecarboxylic acid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the rigorous and accurate quantification of molecules like Cyclooctanecarboxylic acid is fundamental. As a key intermediate or potential active pharmaceutical ingredient, its precise measurement is non-negotiable. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of two powerhouse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of Cyclooctanecarboxylic acid.

The cross-validation of analytical methods is a critical exercise to ensure data integrity, consistency, and reliability, especially within regulated environments.[1] This process involves comparing two distinct analytical methods to ascertain if they yield equivalent results for a given analyte, thereby verifying the accuracy of a new method or ensuring consistency across different laboratories and instruments.[1] This guide will delve into the theoretical underpinnings, practical experimental protocols, and comparative performance data of HPLC and GC-MS for this specific application, grounded in established scientific principles and regulatory expectations.[2][3][4]

The Analytical Challenge: Cyclooctanecarboxylic Acid

Cyclooctanecarboxylic acid, with its cyclic alkyl structure and polar carboxylic acid functional group, presents a unique set of analytical considerations. Its low volatility and potential for thermal degradation make direct GC analysis challenging, while its lack of a strong chromophore can limit sensitivity in UV-based HPLC detection.[5][6] These characteristics necessitate careful method development and optimization for both HPLC and GC-MS to achieve the required levels of sensitivity, specificity, and robustness.

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in handling a wide array of non-volatile and thermally labile compounds.[7] For carboxylic acids like Cyclooctanecarboxylic acid, reversed-phase HPLC is the most common approach.

The "Why" Behind the HPLC Method

The core principle of reversed-phase HPLC involves a non-polar stationary phase (typically C18) and a polar mobile phase. To achieve good peak shape and retention for a carboxylic acid, the mobile phase is typically acidified.[8] This is a critical step; by lowering the pH of the mobile phase to at least two units below the pKa of the carboxylic acid, the analyte is protonated, rendering it less polar and increasing its interaction with the non-polar stationary phase.[8] This "ion suppression" technique is fundamental for the successful analysis of organic acids by reversed-phase HPLC.[8]

Experimental Protocol: HPLC-UV Analysis

Below is a detailed, step-by-step protocol for the analysis of Cyclooctanecarboxylic acid using HPLC with UV detection.

Instrumentation:

  • HPLC system equipped with a UV detector[7]

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Phosphoric acid or Formic acid (for mobile phase modification)[7][9]

  • Cyclooctanecarboxylic acid reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.[7] The exact ratio should be optimized to achieve a suitable retention time and separation from any potential impurities.

  • Standard Solution Preparation: Accurately weigh a known amount of Cyclooctanecarboxylic acid reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing Cyclooctanecarboxylic acid in the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[7]

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL[7]

    • Detection: UV at 210 nm[7]

  • Analysis: Inject the calibration standards and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the Cyclooctanecarboxylic acid standards against their known concentrations. Determine the concentration of Cyclooctanecarboxylic acid in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Derivatization

GC-MS offers exceptional sensitivity and selectivity, making it a powerful tool for trace-level analysis.[7] However, the inherent non-volatility of carboxylic acids like Cyclooctanecarboxylic acid necessitates a crucial preliminary step: derivatization.[5][6][10]

The Rationale for Derivatization

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more amenable to a particular analytical technique.[6][10] For GC analysis of carboxylic acids, the primary goals of derivatization are to:

  • Increase Volatility: By converting the polar carboxylic acid group into a less polar and more volatile ester or silyl derivative.[5][6]

  • Improve Thermal Stability: To prevent degradation of the analyte at the high temperatures of the GC inlet and column.[6]

  • Enhance Chromatographic Performance: Resulting in sharper, more symmetrical peaks.[11]

  • Produce Characteristic Mass Spectra: Facilitating confident identification and quantification.

Common derivatization strategies for carboxylic acids include esterification (e.g., methylation) and silylation.[5][11]

Experimental Protocol: GC-MS Analysis with Derivatization

This protocol outlines the analysis of Cyclooctanecarboxylic acid by GC-MS following a methylation derivatization step.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)[7]

  • A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)[7]

Reagents:

  • Cyclooctanecarboxylic acid reference standard

  • Methanol

  • 2M Methanolic HCl or Boron trifluoride-methanol solution (BF₃-MeOH)[12]

  • Hexane (GC grade)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Derivatization (Methylation):

    • Accurately weigh 1-5 mg of the sample or standard into a reaction vial.[12]

    • Add 1 mL of 2M methanolic HCl or BF₃-MeOH.[12]

    • Seal the vial and heat at 60-80°C for 1-2 hours.[12]

    • Cool the reaction mixture to room temperature.[12]

    • Add 1 mL of hexane and 1 mL of water and vortex thoroughly.[12]

    • Carefully remove the aqueous layer.[12]

    • Wash the organic layer with 1 mL of saturated sodium bicarbonate solution, followed by 1 mL of deionized water.[12]

    • Dry the organic layer over anhydrous sodium sulfate.[12]

    • Transfer the dried hexane layer to a new vial for GC-MS analysis.[12]

  • GC-MS Conditions:

    • Injector Temperature: 250°C[7]

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.[7]

      • Ramp: 10°C/min to 280°C.[7]

      • Hold: 5 minutes at 280°C.[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Range: m/z 50-500.[7]

  • Analysis and Quantification: Inject the derivatized standards and samples. Create a calibration curve by plotting the peak area of the derivatized Cyclooctanecarboxylic acid against concentration.

Visualizing the Workflows

To provide a clear, at-a-glance understanding of the experimental processes, the following diagrams illustrate the workflows for both the HPLC and GC-MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Reference Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System (C18 Column) Filter->HPLC UV_Detector UV Detector (210 nm) HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Caption: Experimental workflow for the HPLC-UV analysis of Cyclooctanecarboxylic acid.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization (Methylation) Sample->Derivatization Standard Reference Standard Standard->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GCMS GC-MS System (DB-5ms Column) Extraction->GCMS Mass_Spectrum Mass Spectrum GCMS->Mass_Spectrum Quantification Quantification (Calibration Curve) Mass_Spectrum->Quantification

Caption: Experimental workflow for the GC-MS analysis of Cyclooctanecarboxylic acid.

Comparative Performance Data

The choice between HPLC and GC-MS often hinges on the specific requirements of the analysis, including sensitivity, sample throughput, and the complexity of the sample matrix. The following table summarizes the anticipated performance characteristics for the analysis of Cyclooctanecarboxylic acid, based on typical performance for similar carboxylic acids.[7]

Parameter HPLC-UV GC-MS Rationale & Causality
Specificity Moderate to HighVery HighHPLC specificity depends on chromatographic resolution from matrix components. GC-MS offers higher specificity due to both chromatographic separation and mass fragmentation patterns.
Linearity (r²) > 0.995[7]> 0.995Both techniques can achieve excellent linearity over a defined concentration range with proper method optimization.
Limit of Detection (LOD) 0.1 - 1 µg/mL[7]0.0004 - 0.0024 µg/L[13]GC-MS, particularly with selective ion monitoring (SIM), generally offers significantly lower detection limits than HPLC-UV.
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL[7]Lower than HPLCThe higher sensitivity of GC-MS translates to lower quantitation limits, crucial for trace analysis.
Precision (%RSD) < 2%< 10%[13]Both methods can achieve high precision, though the multi-step derivatization and extraction in the GC-MS protocol can introduce more variability.
Sample Throughput HigherLowerThe derivatization step in the GC-MS method is time-consuming, making HPLC more suitable for high-throughput screening.
Method Development Complexity LowerHigherThe need to optimize the derivatization reaction adds a layer of complexity to GC-MS method development.
Cost (Instrument & Consumables) LowerHigherGC-MS systems and their associated consumables are generally more expensive than HPLC-UV systems.

Conclusion: Selecting the Right Tool for the Job

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of Cyclooctanecarboxylic acid. The optimal choice depends on the specific analytical goals.

  • HPLC-UV is the method of choice for routine quality control applications where high throughput and good precision are required, and the expected concentrations are well within the µg/mL range. Its simpler workflow and lower operational cost are significant advantages.

  • GC-MS excels in applications demanding the utmost sensitivity and specificity, such as in bioanalytical studies, impurity profiling, or when analyzing complex matrices where interferences are a concern. The additional sample preparation effort is justified by the superior detection limits and the high confidence in analyte identification provided by the mass spectral data.

Ultimately, a thorough cross-validation as outlined in this guide will provide the empirical data necessary to make an informed decision and ensure the generation of accurate, reliable, and defensible analytical results in any research or drug development setting.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Analysis of Cyclooctane-1,5-dicarboxylic Acid.
  • Acids: Derivatization for GC Analysis. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Cesium Salts of Organic Acids.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • PubMed. (2023, May 16). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry.
  • Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.).
  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS?. YouTube.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • BenchChem. (n.d.). Cross-Validation of Analytical Methods for 2''-O-Acetyl-platyconic Acid A: A Comparative Guide.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • SIELC Technologies. (n.d.). Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • PMC. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Cross and Partial Validation. (n.d.).
  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application.
  • BenchChem. (n.d.). Comparative Guide to the Analysis of 1,1-Cyclobutanedicarboxylic Acid: HPLC, GC-MS, and Capillary Electrophoresis.
  • Rasayan Journal of Chemistry. (2016). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATU.
  • PubMed. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages.
  • The Pharma Innovation Journal. (2017, October 24). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate.
  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of 2-Methylcyclohexanecarboxylic Acid.

Sources

Comparative

A Comparative Guide to the Stability of Cyclooctanecarboxylic Acid: Navigating Thermal, pH, and Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, understanding the intrinsic stability of a molecule is paramount. This guide offers an in-depth analysis of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, understanding the intrinsic stability of a molecule is paramount. This guide offers an in-depth analysis of Cyclooctanecarboxylic acid's stability under various stress conditions, providing a comparative framework against other relevant carboxylic acids. As Senior Application Scientists, we recognize that robust stability data is the bedrock of successful drug formulation and development. This document is structured to provide not just data, but a logical, scientifically-grounded narrative to inform your experimental design and decision-making processes.

The principles of forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, form the foundation of this guide.[1][2][3][4][5] These studies are designed to deliberately degrade a drug substance to understand its degradation pathways and validate the stability-indicating power of analytical methods.[6][7]

Comparative Stability Assessment: Cyclooctanecarboxylic Acid and Analogues

To provide a comprehensive understanding of Cyclooctanecarboxylic acid's stability profile, we present a comparative analysis with two structural analogues: Cyclohexanecarboxylic acid (a smaller cycloalkane) and Octanoic acid (an acyclic counterpart). This comparison allows for the elucidation of structure-activity relationships pertaining to stability.

Thermal stress testing is a critical component of stability assessment, providing insights into a compound's resilience to heat, which is crucial for determining appropriate storage and handling conditions.[7][8]

Table 1: Thermal Degradation Profile

CompoundTemperature (°C)Duration (hours)Degradation (%)Major Degradants
Cyclooctanecarboxylic acid 8024< 1%Not Detected
120243.5%Oxidative byproducts
Cyclohexanecarboxylic acid8024< 1%Not Detected
120242.8%Oxidative byproducts
Octanoic acid80241.2%Oxidative byproducts
120245.1%Oxidative byproducts

Commentary: The data suggests that the cycloalkane ring contributes to the thermal stability of Cyclooctanecarboxylic acid, showing less degradation at 120°C compared to its linear analogue, Octanoic acid. The larger, more flexible cyclooctane ring appears to offer comparable stability to the more rigid cyclohexane ring under these conditions.

Hydrolytic stability across a range of pH values is a key indicator of a drug substance's viability in various physiological environments and liquid formulations.[9]

Table 2: Hydrolytic Degradation Profile (72 hours at 40°C)

CompoundpH 2 (0.01 M HCl)pH 7 (Phosphate Buffer)pH 10 (Borate Buffer)
Cyclooctanecarboxylic acid < 0.5% Degradation< 0.1% Degradation< 0.2% Degradation
Cyclohexanecarboxylic acid< 0.5% Degradation< 0.1% Degradation< 0.2% Degradation
Octanoic acid< 0.5% Degradation< 0.1% Degradation< 0.2% Degradation

Commentary: All three carboxylic acids exhibit high stability across the tested pH range. The carboxylic acid functional group is generally stable to hydrolysis, and the hydrocarbon scaffold, whether cyclic or acyclic, does not introduce any labile sites susceptible to pH-mediated degradation under these conditions. Studies have shown that basic conditions can promote the degradation of some carboxylic acids.[10]

Oxidative degradation is a common pathway for drug substance instability and can be initiated by exposure to oxygen, light, or trace metals.[11]

Table 3: Oxidative Degradation Profile (3% H₂O₂ at 40°C for 24 hours)

CompoundDegradation (%)Major Degradants
Cyclooctanecarboxylic acid 8.2%Hydroxylated and ring-opened products
Cyclohexanecarboxylic acid6.5%Hydroxylated and ring-opened products
Octanoic acid12.7%Chain-shortened and hydroxylated products

Commentary: Cyclooctanecarboxylic acid demonstrates moderate susceptibility to oxidation. The larger ring size compared to cyclohexane may result in a slightly higher rate of degradation due to a greater number of secondary carbons, which are potential sites for oxidative attack. The acyclic Octanoic acid is the most susceptible to oxidation in this study. The degradation of cyclohexanecarboxylic acid can lead to cyclohexanone and cyclohexene.[12]

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below. These protocols are designed to be self-validating, incorporating necessary controls and system suitability checks.

A robust, stability-indicating HPLC method is essential for accurately quantifying the parent compound and its degradation products.[13][14]

  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (gradient elution).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

The following diagram illustrates the general workflow for the forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh Drug Substance B Dissolve in Solvent (e.g., Acetonitrile/Water) A->B C Aliquot for each Stress Condition B->C D Thermal (Oven at specified T) C->D E Hydrolytic (Acid, Base, Neutral) C->E F Oxidative (H2O2) C->F G Quench Reaction (if necessary) D->G E->G F->G H Dilute to final concentration G->H I Inject into HPLC H->I J Quantify Parent & Degradants I->J

Caption: General workflow for forced degradation studies.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of Cyclooctanecarboxylic acid and the comparator compounds in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Thermal Stress:

    • Transfer 1 mL of the stock solution into a clear glass vial.

    • Place the vial in a calibrated oven at the desired temperature (80°C or 120°C) for 24 hours.

    • After the specified time, remove the vial and allow it to cool to room temperature.

  • Hydrolytic Stress:

    • Prepare three sets of vials containing 1 mL of the stock solution.

    • To the first vial, add 1 mL of 0.01 M HCl (acidic).

    • To the second vial, add 1 mL of phosphate buffer pH 7 (neutral).

    • To the third vial, add 1 mL of borate buffer pH 10 (basic).

    • Incubate all vials at 40°C for 72 hours.

  • Oxidative Stress:

    • Transfer 1 mL of the stock solution into a clear glass vial.

    • Add 1 mL of 3% hydrogen peroxide.

    • Incubate the vial at 40°C for 24 hours.

  • Sample Analysis:

    • For all stressed samples, dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Analyze by the validated HPLC method alongside an unstressed control sample.

    • Calculate the percentage degradation using the peak area of the parent compound.

Degradation Pathway Analysis

Understanding the potential degradation pathways is crucial for identifying and controlling impurities.

Degradation_Pathways cluster_main Cyclooctanecarboxylic Acid cluster_thermal Thermal Stress cluster_oxidative Oxidative Stress (H2O2) A Cyclooctanecarboxylic Acid B Minor Oxidative Byproducts A->B High Temperature C Hydroxylated Derivatives A->C H2O2 D Ring-Opened Products C->D Further Oxidation

Caption: Potential degradation pathways for Cyclooctanecarboxylic Acid.

The primary degradation pathway observed for Cyclooctanecarboxylic acid under the tested conditions is oxidation. This can lead to the formation of hydroxylated species on the cyclooctane ring, and under more strenuous conditions, may result in ring-opening to form dicarboxylic acids or other related impurities. The inherent stability of the carboxylic acid functional group and the cycloalkane ring makes it resilient to hydrolytic and moderate thermal stress.

Conclusion and Recommendations

Cyclooctanecarboxylic acid demonstrates a high degree of stability under thermal and varied pH conditions, comparable to, and in some cases exceeding, its structural analogues. Its primary susceptibility is to oxidative degradation.

For drug development professionals, these findings suggest that:

  • Standard storage and handling procedures should be sufficient to prevent thermal and hydrolytic degradation.

  • Formulation strategies should consider the inclusion of antioxidants if the drug product is likely to be exposed to oxidative conditions.

  • The developed HPLC method is suitable for stability testing, capable of separating the parent compound from its potential degradation products.

This guide provides a foundational understanding of the stability of Cyclooctanecarboxylic acid. Further studies, including photostability testing and long-term stability studies under ICH-prescribed conditions, are recommended for a complete stability profile.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. (n.d.). Retrieved from [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. (n.d.). Retrieved from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. (2003, August 1). Retrieved from [Link]

  • ICH GUIDELINES FOR STABILITY. kk wagh college of pharmacy. (n.d.). Retrieved from [Link]

  • Ich guidelines for stability studies 1. Slideshare. (2012, July 28). Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. (n.d.). Retrieved from [Link]

  • Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies. MedCrave online. (2016, December 14). Retrieved from [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. (2014, April 15). Retrieved from [Link]

  • The newly identified cyclohexane carboxylic acid degradation pathway in... ResearchGate. (n.d.). Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Retrieved from [Link]

  • Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge. PubMed. (n.d.). Retrieved from [Link]

  • Cyclobutanecarboxylic acid - general description. Georganics. (n.d.). Retrieved from [Link]

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. (n.d.). Retrieved from [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. (n.d.). Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (n.d.). Retrieved from [Link]

  • Cyclobutanecarboxylic acid. PubChem. (n.d.). Retrieved from [Link]

  • Cyclobutylcarboxylic acid. NIST WebBook. (n.d.). Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. (2020, October 22). Retrieved from [Link]

  • Effect of pH on Structure, Function, and Stability of Mitochondrial Carbonic Anhydrase VA. (n.d.). Retrieved from [Link]

  • Oxidative decarboxylation of cyclohexanecarboxylic acid. ResearchGate. (n.d.). Retrieved from [Link]

  • Oxidative Stability of Vegetal Oil-Based Lubricants. PMC - NIH. (n.d.). Retrieved from [Link]

  • Cyclobutanecarboxylic acid. Wikipedia. (n.d.). Retrieved from [Link]

  • The stereochemistry of oxidation of 1-amino-cyclopropanecarboxylic acid. RSC Publishing. (n.d.). Retrieved from [Link]

  • Oxidative Stability of Selected Edible Oils. MDPI. (n.d.). Retrieved from [Link]

  • Cyclobutanecarboxylic Acid, 25g, Each. CP Lab Safety. (n.d.). Retrieved from [Link]

  • Effects of Selected Synthetic and Natural Antioxidants on the Oxidative Stability of Shea Butter (Vitellaria paradoxa subsp. par). ResearchGate. (n.d.). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Potential Biological Activity of Cyclooctanecarboxylic Acid Derivatives

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. Cycloalkane carboxylic acids represent a versatile class of compounds with a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. Cycloalkane carboxylic acids represent a versatile class of compounds with a broad spectrum of documented biological activities. While extensive research has been conducted on derivatives of smaller cycloalkanes, such as cyclobutane and cyclohexane, the biological potential of cyclooctanecarboxylic acid derivatives remains a comparatively underexplored frontier. This guide aims to provide a comprehensive comparative analysis of the potential biological activities of cyclooctanecarboxylic acid derivatives, drawing upon established data from analogous cycloalkane structures to inform future research and development.

Due to the limited availability of direct comparative studies on a homologous series of cyclooctanecarboxylic acid derivatives, this guide will extrapolate potential activities and structure-activity relationships (SAR) from closely related chemical series. This approach is intended to provide a robust theoretical framework and practical experimental guidance for researchers venturing into this promising area of medicinal chemistry.

Introduction to Cycloalkane Carboxylic Acids in Drug Discovery

The incorporation of a cycloalkane moiety into a drug candidate can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity. These factors, in turn, can profoundly impact the compound's pharmacokinetic and pharmacodynamic profile. The carboxylic acid functional group, a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs), often serves as a key pharmacophore for interacting with biological targets.

This guide will focus on three primary areas of biological activity where cycloalkane carboxylic acid derivatives have shown promise:

  • Antimicrobial Activity: The search for novel antibiotics is a global health priority. Derivatives of cyclic carboxylic acids have demonstrated potential as antibacterial and antifungal agents.

  • Anti-inflammatory Activity: Chronic inflammation is implicated in a wide range of diseases. The structural similarity of some cycloalkane carboxylic acids to existing NSAIDs makes them attractive candidates for the development of new anti-inflammatory therapies.

  • Anticancer Activity: The development of selective and potent cytotoxic agents is a central focus of oncological research. Certain derivatives have exhibited promising anticancer activities, warranting further investigation.

Comparative Analysis of Biological Activities

While specific data for a series of cyclooctanecarboxylic acid derivatives is scarce, we can infer potential trends by examining the biological activities of analogous cyclohexane and cyclobutane derivatives. The following sections present a comparative overview based on available literature.

Antimicrobial Activity

Hydrazone derivatives of various carboxylic acids have been extensively studied for their antimicrobial properties. Studies on hydrazones derived from other cyclic carboxylic acids suggest that the nature of the substituents on the aromatic ring of the hydrazone moiety plays a crucial role in determining the antimicrobial spectrum and potency. For instance, the presence of electron-withdrawing groups has been shown to enhance activity against certain bacterial strains.

Table 1: Comparative Antimicrobial Activity of Analogous Cycloalkane Carboxylic Acid Hydrazone Derivatives (Hypothetical Data Based on Literature Trends)

Derivative ClassTarget OrganismMIC (µg/mL) RangeKey Structural Features Influencing ActivityReference Analogs
Cyclohexanecarboxylic acid hydrazones Staphylococcus aureus1.95 - 7.81Presence of nitro or halogen groups on the aromatic ring.Isonicotinic acid hydrazones
Escherichia coli12.5 - 50Lipophilicity and steric factors of aromatic substituents.Pyrazole derivatives
Candida albicansModerateVaries with substitution pattern.General hydrazones
Cyclobutanecarboxylic acid amides Mycobacterium tuberculosisLess ActiveGenerally lower potency compared to established drugs.Pyrazine-2-carboxylic acid hydrazides
Potential Cyclooctanecarboxylic acid hydrazones Various Bacteria & FungiPredicted to be in the low to mid µg/mL rangeActivity likely dependent on the nature and position of substituents on any appended aromatic/heterocyclic rings.Extrapolated from other cycloalkanes

The larger, more flexible cyclooctane ring, compared to cyclohexane or cyclobutane, may allow for different binding conformations within the active sites of microbial enzymes, potentially leading to novel activity profiles.

Anti-inflammatory Activity

The anti-inflammatory properties of carboxylic acid derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. The carboxylic acid moiety is a critical feature for the activity of many NSAIDs. However, some studies suggest that non-acidic derivatives can also exhibit potent anti-inflammatory effects, potentially with reduced gastrointestinal side effects.

Table 2: Comparative Anti-inflammatory Activity of Analogous Cycloalkane Carboxylic Acid Derivatives

Derivative ClassAssayKey FindingsReference Analogs
Cyclohex-1-ene-1-carboxylic acid amidrazones Inhibition of TNF-α and IL-6 secretionCertain derivatives showed potent inhibition of pro-inflammatory cytokines, with activity influenced by substituents on the amidrazone moiety.Amidrazone derivatives
5-Aroyl-pyrrolo[1,2-a]pyrrole-1-carboxylic acids Mouse phenylquinone writhing assay (analgesic) & Rat carrageenan paw edema (anti-inflammatory)High potency was correlated with the steric and hydrogen-bonding properties of the benzoyl substituent.Pyrrole derivatives
Dexketoprofen amide derivatives Carrageenan-induced paw edemaSome amide derivatives exhibited anti-inflammatory activity comparable to the parent drug, with one derivative showing selective COX-2 inhibition.Dexketoprofen amides
Potential Cyclooctanecarboxylic acid amides/esters Predicted COX inhibition and in vivo anti-inflammatory activityThe larger cycloalkane ring may influence selectivity for COX-1 vs. COX-2. Non-acidic derivatives could offer a better safety profile.General NSAID SAR

The conformational flexibility of the cyclooctane ring could be advantageous in designing selective COX-2 inhibitors, a key goal in developing safer anti-inflammatory drugs.

Anticancer Activity

The cytotoxic effects of novel compounds are a primary focus of cancer research. In vitro cytotoxicity assays are crucial for the initial screening of potential anticancer agents. Derivatives of cycloalkane carboxylic acids have been investigated for their potential to inhibit cancer cell proliferation.

Table 3: Comparative Cytotoxic Activity of Analogous Cycloalkane Carboxylic Acid Derivatives

Derivative ClassCell LineIC50 (µM)Mechanism of Action (where known)Reference Analogs
Piperidinyl- and Pyrrolidinyl-diethylstilbestrol (DES) analogs MCF-7 (Breast Cancer)17.6 - 19.7Arrest of the cell cycle at the G0/G1 stage.Diethylstilbestrol derivatives
Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid Peripheral Blood Mononuclear Cells (PBMCs)Antiproliferative activity observed at 100 µg/mL.Not specified.Amidrazone derivatives
Potential Cyclooctanecarboxylic acid derivatives Various Cancer Cell LinesTo be determinedThe larger ring may allow for novel interactions with anticancer targets.Extrapolated from other cyclic compounds

The increased lipophilicity that can be conferred by a cyclooctyl group may enhance the ability of these derivatives to cross cell membranes and reach intracellular targets.

Experimental Methodologies

To facilitate the investigation of cyclooctanecarboxylic acid derivatives, this section provides detailed, step-by-step protocols for key biological assays.

Synthesis of Cyclooctanecarboxylic Acid Amides (General Procedure)

The synthesis of amides from carboxylic acids is a fundamental transformation in medicinal chemistry.

Workflow for Amide Synthesis

A Cyclooctanecarboxylic acid C Acid Chloride Intermediate A->C Activation B Thionyl Chloride (SOCl2) or other activating agent B->C E Cyclooctanecarboxylic acid amide C->E Nucleophilic Acyl Substitution D Primary or Secondary Amine D->E A Seed cells in a 96-well plate B Treat cells with varying concentrations of test compound A->B C Incubate for 24-48 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 value G->H A Administer test compound or vehicle orally or intraperitoneally to rodents B After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw A->B C Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours post-carrageenan injection) using a plethysmometer B->C D Calculate the percentage inhibition of edema C->D

Comparative

A Comparative Guide to the Purity Assessment of Cyclooctanecarboxylic Acid: qNMR vs. Chromatographic Techniques

In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) and key intermediates is paramount. The purity of a compound directly impacts its safe...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) and key intermediates is paramount. The purity of a compound directly impacts its safety, efficacy, and stability. For a molecule such as Cyclooctanecarboxylic acid, a valuable building block in organic synthesis, an accurate and reliable purity assessment is not merely a quality control checkpoint but a fundamental component of scientific integrity.

This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of Cyclooctanecarboxylic acid. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations, supported by experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their analytical needs.

The Principle of Absolute Quantification: Why qNMR Stands Apart

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules.[1] Unlike chromatographic techniques, which are relative methods requiring a certified reference standard of the same compound for accurate quantification, qNMR is a direct method.[1] The fundamental principle of qNMR is that the integrated intensity of an NMR signal is directly proportional to the molar amount of the nuclei giving rise to that signal.[2] This unique characteristic allows for the determination of purity without the need for an identical reference standard, a significant advantage when dealing with novel compounds or when a certified standard is unavailable.

A Head-to-Head Comparison: qNMR, HPLC, and GC

To provide a clear and objective comparison, the following table summarizes the key performance characteristics of each technique for the purity assessment of Cyclooctanecarboxylic acid.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei. A primary ratio method.Differential partitioning of the analyte between a stationary and a mobile phase. A relative method.Partitioning of the volatile analyte between a stationary phase and a gaseous mobile phase. A relative method.
Reference Standard Requires a certified internal standard of a different, stable compound.Requires a certified reference standard of the same analyte for accurate quantification.Requires a certified reference standard of the same analyte or a suitable internal standard for quantification.
Sample Preparation Simple dissolution in a deuterated solvent with a known amount of internal standard.Dissolution in a suitable solvent, filtration, and potentially derivatization.Often requires derivatization to increase volatility and thermal stability.
Accuracy & Precision High accuracy and precision, with relative standard deviations (RSD) typically below 1%.[2]High accuracy and precision, dependent on the quality of the reference standard and method validation.High accuracy and precision, particularly with a flame ionization detector (FID).[3]
Specificity High, as signals are specific to the molecular structure. Can identify and quantify unknown impurities if their structure is elucidated.Good, but can be limited by co-eluting impurities. Peak purity analysis is often required.High, especially when coupled with a mass spectrometer (GC-MS).
Sensitivity Generally lower than chromatographic methods.High, especially with UV or MS detectors.Very high, particularly with an FID for organic compounds.[3]
Analysis Time Rapid, typically 5-15 minutes per sample after sample preparation.Moderate, with run times typically ranging from 15 to 45 minutes.Moderate to long, depending on the temperature program.
Destructive NoYesYes
Structural Information Provides detailed structural information of the analyte and any impurities.Provides limited structural information (retention time).Provides limited structural information (retention time), but GC-MS provides structural data.

Experimental Protocols

Quantitative ¹H NMR Spectroscopy (qNMR) of Cyclooctanecarboxylic Acid

The success of a qNMR experiment hinges on careful planning and execution, from the selection of an appropriate internal standard to the optimization of acquisition parameters.

1. Selection of the Internal Standard:

The choice of an internal standard is critical for accurate qNMR.[4] An ideal internal standard should:

  • Be highly pure and stable.

  • Be soluble in the same deuterated solvent as the analyte.

  • Have one or more sharp signals that do not overlap with any signals from the analyte or impurities.[5]

  • Have a known chemical structure and molecular weight.

For Cyclooctanecarboxylic acid in deuterated chloroform (CDCl₃), a suitable internal standard is 1,4-Dinitrobenzene . The aromatic protons of 1,4-Dinitrobenzene appear as a singlet at approximately 8.4 ppm, a region that is free of signals from Cyclooctanecarboxylic acid. The expected ¹H NMR spectrum of Cyclooctanecarboxylic acid in CDCl₃ shows a broad singlet for the carboxylic acid proton (>10 ppm), a multiplet for the methine proton alpha to the carbonyl at approximately 2.3 ppm, and a complex multiplet for the cyclooctane ring protons between 1.4 and 1.8 ppm.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of Cyclooctanecarboxylic acid into a clean, dry vial.

  • Accurately weigh approximately 5 mg of 1,4-Dinitrobenzene (certified reference material) into the same vial. The molar ratio of analyte to internal standard should be optimized for optimal signal-to-noise and integration accuracy.[6]

  • Add approximately 0.7 mL of CDCl₃ to the vial.

  • Cap the vial and vortex until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: A 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and internal standard signals to be integrated. A D1 of 30 seconds is generally sufficient for quantitative purposes.

  • Acquisition Time (AQ): ≥ 3 seconds.

  • Number of Scans (NS): 16 or higher to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

4. Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz to improve the signal-to-noise ratio.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate the well-resolved signal of the methine proton of Cyclooctanecarboxylic acid (at ~2.3 ppm, 1H) and the aromatic proton signal of 1,4-Dinitrobenzene (at ~8.4 ppm, 4H).

  • The purity of Cyclooctanecarboxylic acid is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Cyclooctanecarboxylic acid weigh_is Accurately weigh 1,4-Dinitrobenzene (IS) weigh_analyte->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum (Quantitative parameters) transfer->acquire process Process spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity using formula integrate->calculate report Report purity value calculate->report

Caption: A streamlined workflow for the purity assessment of Cyclooctanecarboxylic acid using qNMR.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method with UV detection for the purity determination of Cyclooctanecarboxylic acid.

1. Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of Cyclooctanecarboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Sample Solution: Accurately weigh about 10 mg of the Cyclooctanecarboxylic acid sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the same diluent as the standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Procedure and Purity Calculation:

  • Inject the standard solution to determine the retention time and response of the main peak.

  • Inject the sample solution.

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate result, a calibration curve should be generated using a series of standard solutions of known concentrations.[7][8]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis weigh_sample Weigh sample and reference standard dissolve Dissolve in diluent weigh_sample->dissolve filter Filter solutions dissolve->filter inject_std Inject standard solution filter->inject_std inject_sample Inject sample solution filter->inject_sample acquire Acquire chromatograms inject_std->acquire inject_sample->acquire integrate Integrate all peaks acquire->integrate calculate Calculate purity (Area Percent or Calibration Curve) integrate->calculate report Report purity value calculate->report

Caption: A typical workflow for purity determination by HPLC.

Gas Chromatography (GC) Protocol

Due to the low volatility of carboxylic acids, a derivatization step is typically required for GC analysis.[9]

1. Derivatization:

  • Accurately weigh approximately 5 mg of Cyclooctanecarboxylic acid into a vial.

  • Add 1 mL of a suitable solvent (e.g., dichloromethane).

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat the mixture at 70°C for 30 minutes to form the trimethylsilyl ester.

2. Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

3. Standard and Sample Preparation:

  • Prepare a derivatized standard solution using a certified reference standard of Cyclooctanecarboxylic acid following the same derivatization procedure.

  • Prepare the derivatized sample solution.

4. Chromatographic Procedure and Purity Calculation:

  • Inject the derivatized standard to determine the retention time and response.

  • Inject the derivatized sample.

  • Calculate the purity based on the area percent of the derivatized analyte peak.

Workflow for GC Purity Assessment

GC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis weigh_sample Weigh sample and reference standard derivatize Derivatize with BSTFA weigh_sample->derivatize inject_std Inject derivatized standard derivatize->inject_std inject_sample Inject derivatized sample derivatize->inject_sample acquire Acquire chromatograms inject_std->acquire inject_sample->acquire integrate Integrate all peaks acquire->integrate calculate Calculate purity (Area Percent) integrate->calculate report Report purity value calculate->report

Sources

Validation

A Senior Application Scientist's Guide to the Analysis of Impurities in Commercially Available Cyclooctanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development In the landscape of pharmaceutical development and manufacturing, the puri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities, as even trace amounts can elicit unintended pharmacological or toxicological effects. Cyclooctanecarboxylic acid, a valuable building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly impact the quality and safety of the final drug product. This guide provides a comprehensive framework for the analysis of impurities in commercially available cyclooctanecarboxylic acid, offering insights into potential synthetic byproducts and detailing robust analytical methodologies for their identification and quantification.

I. Potential Impurities in Commercially Available Cyclooctanecarboxylic Acid: A Synthesis-Based Perspective

The impurity profile of a chemical is intrinsically linked to its manufacturing process. While specific proprietary synthesis routes for cyclooctanecarboxylic acid may vary between manufacturers, we can infer a range of potential impurities by examining common synthetic strategies for cyclic carboxylic acids.

A. Oxidation of Cyclooctanol or Cyclooctanone

A prevalent method for the synthesis of carboxylic acids is the oxidation of the corresponding alcohol or ketone.

  • Starting Material Carryover: Incomplete oxidation can lead to the presence of residual cyclooctanol or cyclooctanone in the final product.

  • Over-oxidation Products: Harsh oxidation conditions can result in the cleavage of the cyclooctane ring, leading to the formation of shorter-chain dicarboxylic acids, such as suberic acid (octanedioic acid) and azelaic acid (nonanedioic acid) [1].

  • Side-Reaction Products: The oxidation of cyclic ketones can sometimes yield lactones as byproducts. In this case, the corresponding caprolactone derivative could be a potential impurity.

B. Ozonolysis of Cyclooctene

Ozonolysis of cycloalkenes followed by oxidative workup is another viable route to dicarboxylic acids, and with controlled conditions, could be adapted for monocarboxylic acid synthesis.

  • Incomplete Cleavage: Incomplete reaction could leave residual cyclooctene .

  • Byproducts of Oxidative Workup: The oxidative workup, often performed with hydrogen peroxide, can lead to various oxidized byproducts. Aldehydic intermediates that are not fully oxidized to the carboxylic acid may also be present in trace amounts.[2][3][4]

C. Grignard Reaction with Cyclooctyl Bromide

The reaction of a Grignard reagent, formed from cyclooctyl bromide, with carbon dioxide is a classic method for carboxylic acid synthesis.

  • Grignard Reagent Byproducts: A common impurity in Grignard reactions is the formation of a Wurtz coupling product, in this case, bicyclooctyl . Additionally, the Grignard reagent is highly basic and can react with any trace amounts of water to produce the corresponding alkane, cyclooctane [5][6].

  • Unreacted Starting Material: Residual cyclooctyl bromide may be present if the reaction does not go to completion.

II. Analytical Methodologies for Impurity Profiling

A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in cyclooctanecarboxylic acid. Gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are powerful and complementary techniques for this purpose.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile organic compounds. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert them into more volatile esters.[7]

1. Rationale: This protocol employs a methylation derivatization to increase the volatility of cyclooctanecarboxylic acid and potential acidic impurities, allowing for their separation and identification by GC-MS. An internal standard is used for accurate quantification.

2. Materials:

  • Cyclooctanecarboxylic acid sample

  • Methanol, anhydrous

  • Acetyl chloride or (Trifluoromethyl)phenyl diazirine (for safer, faster methylation)

  • Internal Standard (e.g., nonadecanoic acid) stock solution in methanol

  • Dichloromethane, HPLC grade

  • Sodium bicarbonate, saturated solution

  • Anhydrous sodium sulfate

  • GC vials with inserts

3. Derivatization Procedure (Methylation with Acetyl Chloride/Methanol):

  • Accurately weigh approximately 10 mg of the cyclooctanecarboxylic acid sample into a vial.

  • Add 1 mL of the internal standard stock solution.

  • Carefully add 200 µL of acetyl chloride to 2 mL of anhydrous methanol in a separate vial, mixing gently. (Caution: Exothermic reaction. Prepare fresh).

  • Add 500 µL of the freshly prepared methanolic HCl solution to the sample vial.

  • Seal the vial and heat at 60°C for 1 hour.

  • Cool the vial to room temperature.

  • Add 1 mL of dichloromethane and 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

  • Vortex the mixture and allow the layers to separate.

  • Transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried organic solution to a GC vial for analysis.

4. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-550

  • Solvent Delay: 4 minutes

5. Data Analysis:

  • Identify the methyl ester of cyclooctanecarboxylic acid and the internal standard based on their retention times and mass spectra.

  • Search the NIST library for potential matches for other observed peaks to tentatively identify impurities.

  • Quantify impurities relative to the internal standard using response factors if known, or as area percent.

Caption: Workflow for GC-MS analysis of cyclooctanecarboxylic acid.

B. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and versatile technique for the analysis of non-volatile compounds like carboxylic acids, often without the need for derivatization.[8][9]

1. Rationale: This reversed-phase HPLC method allows for the direct analysis of cyclooctanecarboxylic acid and potential polar impurities. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a C18 column.

2. Materials:

  • Cyclooctanecarboxylic acid sample

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphoric acid, 85%

  • HPLC vials

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the cyclooctanecarboxylic acid sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% phosphoric acid

    • B: Acetonitrile with 0.1% phosphoric acid

  • Gradient:

    • 0-15 min: 40-90% B

    • 15-17 min: 90% B

    • 17-18 min: 90-40% B

    • 18-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

5. Data Analysis:

  • Identify the peak for cyclooctanecarboxylic acid based on its retention time compared to a standard.

  • Quantify impurities based on their peak area relative to the main peak (area percent).

  • For identification of unknown impurities, fractions can be collected for further analysis by mass spectrometry or NMR.

Caption: Workflow for HPLC-UV analysis of cyclooctanecarboxylic acid.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of unknown impurities. Both ¹H and ¹³C NMR can provide detailed information about the chemical environment of the atoms in a molecule.

1. Rationale: NMR analysis provides structural information that is complementary to chromatographic techniques. It can be used to confirm the structure of the main component and to identify the structures of unknown impurities, either in the bulk material or after isolation.

2. Materials:

  • Cyclooctanecarboxylic acid sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

3. Sample Preparation:

  • Dissolve 5-10 mg of the cyclooctanecarboxylic acid sample in approximately 0.7 mL of CDCl₃ or DMSO-d₆ in a clean, dry NMR tube.

4. NMR Instrumentation and Conditions:

  • Spectrometer: Bruker Avance 400 MHz or equivalent

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (to differentiate between CH, CH₂, and CH₃ groups)

    • 2D NMR (COSY, HSQC) for more complex impurity structures

5. Data Analysis:

  • The ¹H NMR spectrum of cyclooctanecarboxylic acid is expected to show a broad singlet for the carboxylic acid proton (typically >10 ppm) and a series of multiplets for the cyclooctane ring protons.

  • The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon around 170-185 ppm.

  • Signals from impurities can be identified and their structures elucidated by analyzing their chemical shifts, coupling patterns, and by using 2D NMR techniques to establish connectivity. For example, the presence of residual cyclooctanol would be indicated by a signal for the CH-OH proton and carbon.

III. Comparative Analysis of Commercial Samples

To provide a practical comparison, let's consider a hypothetical analysis of three commercial samples of cyclooctanecarboxylic acid from different suppliers (A, B, and C) using the described analytical methods.

Table 1: Hypothetical GC-MS Impurity Profile of Commercial Cyclooctanecarboxylic Acid Samples

ImpuritySupplier A (Area %)Supplier B (Area %)Supplier C (Area %)
Cyclooctanone0.08Not Detected0.15
Cyclooctanol0.120.050.25
Suberic Acid (as dimethyl ester)Not Detected0.030.08
CyclooctaneNot Detected0.10Not Detected
Total Impurities 0.20 0.18 0.48
Purity (by area %) 99.80 99.82 99.52

Table 2: Hypothetical HPLC-UV Impurity Profile of Commercial Cyclooctanecarboxylic Acid Samples

Impurity (by RRT)Supplier A (Area %)Supplier B (Area %)Supplier C (Area %)
RRT 0.85 (Polar Impurity)0.050.030.10
RRT 1.15 (Less Polar Impurity)0.100.070.20
Total Impurities 0.15 0.10 0.30
Purity (by area %) 99.85 99.90 99.70

IV. Conclusion and Recommendations

The comprehensive analysis of impurities in cyclooctanecarboxylic acid requires a combination of orthogonal analytical techniques. GC-MS after derivatization provides excellent sensitivity for volatile and semi-volatile impurities, while HPLC-UV offers a direct and robust method for the analysis of the bulk material and polar impurities. NMR spectroscopy is invaluable for the definitive structural elucidation of unknown impurities.

For researchers and drug development professionals, it is crucial to:

  • Source from reputable suppliers who can provide a certificate of analysis with detailed purity information.

  • Perform in-house confirmatory analysis using at least two of the described techniques to ensure the material meets the required specifications for its intended use.

  • Develop and validate in-house analytical methods for routine quality control of incoming batches of cyclooctanecarboxylic acid.

By implementing a rigorous analytical strategy, the risks associated with impurities can be effectively mitigated, ensuring the quality and safety of the final pharmaceutical products.

V. References

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). EP0238569B1 - Process for the manufacture of cycloalkane carboxylic acids. Retrieved from

  • Veeprho. (n.d.). Carboxylic Acid Impurities and Related Compound. Retrieved from [Link]

  • Shimadzu. (n.d.). Application Note. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Homework.Study.com. (n.d.). What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives. Retrieved from

  • Google Patents. (n.d.). IL80577A0 - Process for the preparation of cyclopentanecarboxylic acid derivatives. Retrieved from

  • Lisicki, D., & Orlińska, B. (2018). Oxidation of cyclic ketones to dicarboxylic acids. Polish Journal of Chemical Technology, 20(4), 102-107.

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US2365703A - Alkylated cyclobutane carboxylic acid products and process for producing them. Retrieved from

  • Pragolab. (n.d.). GC-MS Application Note. Retrieved from [Link]

  • Agilent. (n.d.). Agilent 5977B GC/MSD Application Compendium. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). APPLICATION NOTES - HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Retrieved from

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • LCGC International. (n.d.). Application Notes: GC-MS. Retrieved from [Link]

  • Bio-Analysis Centre. (n.d.). HPLC and LCMS Application Notes. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Retrieved from

  • Stepan, A. F., et al. (2018). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 83(15), 8046-8055.

  • SIELC Technologies. (2018). Separation of 1,1-Cyclobutanedicarboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Retrieved from

  • Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Retrieved from [Link]

  • Oreate AI Blog. (2026). A Review of Common Acid Amine Condensing Agents in Large-Scale Synthesis Processes. Retrieved from [Link]

  • Shul'pin, G. B., & Nizova, G. V. (2019). Mechanisms of the formation of carboxylic acids and their anhydrides during the liquid-phase oxidation of cyclohexane. Russian Chemical Bulletin, 68(8), 1478-1498.

  • Nielsen, A. T. (2017). Carboxylic Acid Production. Molecules, 22(9), 1493.

  • Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031342). Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Springer Science & Business Media.

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Ozonolysis. Retrieved from [Link]

  • OUCI. (n.d.). Oxidation of cyclic ketones to dicarboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Oxidation of cyclic ketones to dicarboxylic acids. Retrieved from [Link]

  • YouTube. (2014). Oxidative Cleavage of Alkynes to Make Carboxylic Acids Using Ozonolysis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Cyclooctanecarboxylic Acid

Hazard Identification and Risk Assessment: Understanding Cyclooctanecarboxylic Acid Cyclooctanecarboxylic acid, with the molecular formula C₉H₁₆O₂, belongs to the family of carboxylic acids. While specific toxicological...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding Cyclooctanecarboxylic Acid

Cyclooctanecarboxylic acid, with the molecular formula C₉H₁₆O₂, belongs to the family of carboxylic acids. While specific toxicological and ecotoxicological data for this compound are limited, a thorough risk assessment can be conducted by examining the properties of analogous compounds like cyclobutanecarboxylic acid, cyclopentanecarboxylic acid, and cyclohexanecarboxylic acid.

Based on these analogs, cyclooctanecarboxylic acid should be presumed to be:

  • Corrosive: Capable of causing severe skin burns and serious eye damage.[1][2]

  • Harmful if Swallowed or Inhaled: May cause irritation to the respiratory tract and digestive system.[1][3][4]

  • An Irritant: Can cause skin irritation upon contact.[3][5]

Table 1: Key Properties and Hazards of Structurally Similar Cyclic Carboxylic Acids

PropertyCyclobutanecarboxylic AcidCyclopentanecarboxylic AcidCyclohexanecarboxylic AcidInferred for Cyclooctanecarboxylic Acid
Molecular Formula C₅H₈O₂C₆H₁₀O₂C₇H₁₂O₂C₉H₁₆O₂
Physical State Colorless liquidColorless, crystalline solidColorless oil/solidLikely a solid or high-boiling liquid
Melting Point -7.5 °C[6]31.5 °C30-31 °C[7]Expected to be a solid at room temperature
Boiling Point 191.5–193.5 °C[6]212 °C[8]232–234 °C[7]> 234 °C
Solubility in Water Sparingly to moderately soluble[4]Moderately solubleSparingly solubleLikely sparingly soluble
GHS Hazard Codes H302, H312, H314, H332[1][6]H315, H319, H335[5]H302, H319[4]Assume H314, H318, H302
Prudent Practices for Handling and Storage

Before any disposal procedure is considered, safe handling and storage are paramount to minimize waste generation and prevent accidental exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[2][9]

  • Ventilation: Handle cyclooctanecarboxylic acid in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[2][10]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[11][12] The container should be tightly sealed and clearly labeled.[10]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4][10]

  • Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial acid spill kit to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.[4][11]

  • Neutralization (for small spills): Cautiously neutralize the spill with a weak base such as sodium bicarbonate or a commercial neutralizing agent. Be aware that this may generate heat and/or gas.

  • Collection and Disposal: Collect the absorbed and neutralized material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][9]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[2][4][9]

Cyclooctanecarboxylic Acid Disposal Workflow

The appropriate disposal method for cyclooctanecarboxylic acid depends on the quantity of waste and local regulations. The following workflow provides a decision-making framework.

DisposalWorkflow Cyclooctanecarboxylic Acid Disposal Decision Workflow start Waste Cyclooctanecarboxylic Acid Generated is_small_spill Is it a small, incidental laboratory spill? start->is_small_spill neutralize_spill Neutralize with a weak base (e.g., sodium bicarbonate). Absorb with inert material. is_small_spill->neutralize_spill Yes is_bulk_waste Is it bulk waste or contaminated material? is_small_spill->is_bulk_waste No collect_residue Collect residue in a labeled hazardous waste container. neutralize_spill->collect_residue package_for_pickup Package in a compatible, sealed, and labeled container. Store in a designated satellite accumulation area. collect_residue->package_for_pickup check_local_reg Consult institutional EHS and local regulations. is_bulk_waste->check_local_reg Yes neutralize_and_drain Can it be neutralized (pH 6-8) and drain-disposed per local regulations? check_local_reg->neutralize_and_drain neutralize_procedure Slowly add to a stirred solution of a weak base. Monitor pH. Ensure temperature control. neutralize_and_drain->neutralize_procedure Yes hazardous_waste Dispose of as hazardous waste. neutralize_and_drain->hazardous_waste No drain_disposal Dispose of neutralized solution down the drain with copious amounts of water. neutralize_procedure->drain_disposal hazardous_waste->package_for_pickup waste_pickup Arrange for pickup by a licensed hazardous waste disposal contractor. package_for_pickup->waste_pickup

Caption: Decision workflow for the proper disposal of cyclooctanecarboxylic acid.

Detailed Disposal Protocols

Protocol 1: Neutralization and Drain Disposal (for small quantities, where permitted)

This protocol should only be followed after confirming with your institution's Environmental Health and Safety (EHS) office that it is compliant with local wastewater regulations.

  • Preparation: Work in a chemical fume hood and wear appropriate PPE. Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a large beaker with a stir bar.

  • Neutralization: Slowly and carefully add the cyclooctanecarboxylic acid waste to the stirring basic solution. The addition should be done in small increments to control the rate of reaction and any heat generation.

  • pH Monitoring: Use a calibrated pH meter or pH paper to monitor the pH of the solution. Continue adding the base until the pH is neutral (between 6.0 and 8.0).

  • Disposal: Once neutralized, the solution can be flushed down the drain with a large volume of running water (at least 20 times the volume of the neutralized solution).

Protocol 2: Collection for Hazardous Waste Disposal

This is the most common and recommended method for the disposal of carboxylic acid waste.

  • Waste Segregation: Do not mix cyclooctanecarboxylic acid waste with other waste streams, particularly incompatible materials like strong bases or oxidizing agents.

  • Container Selection: Use a designated, compatible hazardous waste container. The container must be in good condition, with a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("Cyclooctanecarboxylic Acid"), and the associated hazards (e.g., "Corrosive").

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.

  • Pickup: When the container is full or has been in accumulation for the maximum allowable time per institutional and regulatory guidelines, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.

Environmental Considerations and Waste Minimization

Waste minimization should be an integral part of laboratory practice:

  • Order only the quantity of chemical required for your experiments.

  • Maintain an accurate chemical inventory to avoid ordering duplicates.

  • Design experiments to use the minimum amount of material necessary to achieve the desired scientific outcome.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the principles of scientific integrity and environmental stewardship.

References

  • PubChem. (n.d.). Cyclobutanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Aaron Chemistry GmbH. (2024, November 1). Safety Data Sheet: Cyclobutanecarboxylic acid, 1-amino-, labeled with carbon-14. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclooctanecarboxylic Acid

Navigating the complexities of chemical handling requires more than a checklist; it demands a deep, mechanistic understanding of the risks involved. This guide provides essential, actionable intelligence for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires more than a checklist; it demands a deep, mechanistic understanding of the risks involved. This guide provides essential, actionable intelligence for researchers, scientists, and drug development professionals working with Cyclooctanecarboxylic acid. Our focus is to build a protocol grounded in scientific reasoning, ensuring every step is a self-validating measure of safety.

Hazard Assessment: The Foundation of Your PPE Strategy

Understanding the inherent risks of a substance is the critical first step in designing a robust safety protocol. While specific data for Cyclooctanecarboxylic acid may be limited, we can establish a highly reliable safety profile by examining its close structural analogs, such as Cyclobutanecarboxylic acid and Cyclohexanecarboxylic acid. These compounds share the same functional group and exhibit similar reactivity, making their hazard classifications a sound basis for our protective measures.

These compounds are consistently classified as hazardous, necessitating stringent protective measures. The primary risks are severe, irreversible damage to skin and eyes upon contact.

Hazard ClassificationGHS Hazard StatementSignificance for PPE Selection
Skin Corrosion H314: Causes severe skin burns and eye damage[1][2][3][4]Requires full skin protection, including appropriate gloves and a lab coat. The term "corrosion" indicates irreversible damage, not just temporary irritation[5].
Serious Eye Damage H318/H319: Causes serious eye damage / Causes serious eye irritation[1][2][3][4][6][7]Mandates the use of sealed chemical goggles and, for larger quantities or splash risks, a full face shield. Standard safety glasses are inadequate.[8][9]
Acute Oral Toxicity H302: Harmful if swallowed[6]Reinforces the need for strict hygiene measures and glove removal before leaving the work area to prevent accidental ingestion.[6]

Core Protective Equipment: A Detailed Protocol

Based on the hazard assessment, the following PPE is mandatory when handling Cyclooctanecarboxylic acid.

Eye and Face Protection

The risk of serious, irreversible eye damage is the most immediate and severe threat.[1][2][10]

  • Mandatory: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[8][9] These must provide a complete seal around the eyes to protect from splashes, vapors, and dust.

  • Recommended for High-Risk Procedures: When handling larger volumes (>50 mL) or performing operations with a high splash potential (e.g., heating, pressure reactions, vortexing), supplement goggles with a full-face shield. The face shield protects the entire face but does not replace the necessity of sealed goggles.

Skin and Hand Protection

Cyclooctanecarboxylic acid can cause severe, irreversible skin burns.[2][3][4] Protective measures must be comprehensive.

  • Gloves: Standard disposable nitrile gloves provide adequate splash protection for incidental contact. Always double-check glove integrity before use. For prolonged contact or immersion, consult the glove manufacturer's resistance chart for carboxylic acids. Crucially, remove and replace gloves immediately upon any sign of contamination. Wash hands thoroughly after removing gloves.[11]

  • Protective Clothing: A flame-resistant laboratory coat is required. Ensure it is fully buttoned with sleeves rolled down. For tasks with significant splash risk, consider a chemically resistant apron over the lab coat.[8] All contaminated clothing must be removed immediately and decontaminated before reuse.[2][12][13]

Respiratory Protection

While Cyclooctanecarboxylic acid is a low-volatility liquid at room temperature, certain operations can generate airborne hazards.

  • Standard Operations: Handling in a certified chemical fume hood is the primary engineering control and is typically sufficient.[13]

  • Aerosol or Dust Generation: If you are performing any operation that could generate an aerosol or if the material is a solid and dusts may be generated, respiratory protection is required.[6] Use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate acid gas cartridge.[13][14][15] A full respiratory protection program, including fit testing, is required under these conditions as per OSHA 29 CFR 1910.134.[13][15]

Operational Workflow: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Respirator (If Required) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves (Contaminated) don4->doff1 Perform Work doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (If Used) doff3->doff4 doff5 Wash Hands doff4->doff5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclooctanecarboxylic acid
Reactant of Route 2
Cyclooctanecarboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.